molecular formula C8H6N2O2 B093526 3-(1,3,4-Oxadiazol-2-yl)phenol CAS No. 5378-29-0

3-(1,3,4-Oxadiazol-2-yl)phenol

Cat. No.: B093526
CAS No.: 5378-29-0
M. Wt: 162.15 g/mol
InChI Key: CSMNFUDFDBVTHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3,4-Oxadiazol-2-yl)phenol is a key chemical scaffold in medicinal chemistry, serving as a privileged structure for the development of novel therapeutic agents. Its core 1,3,4-oxadiazole ring, linked to a phenolic group, is a frequent motif in compounds with diverse biological activities. Research indicates that derivatives of 1,3,4-oxadiazole show significant promise in anticancer applications, demonstrating cytotoxicity against various cancer cell lines, including human lung carcinoma (A549) . Furthermore, this heterocyclic system is a recognized pharmacophore in antimicrobial research, with analogous structures exhibiting potent activity against Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The structural framework of this compound also provides a platform for creating functional materials. Similar oxadiazole-containing compounds have been engineered as pH-responsive molecular probes, showing real-time colorimetric and fluorescence changes in slightly acidic environments, which is valuable for cellular imaging and sensing applications . The electron-accepting nature of the 1,3,4-oxadiazole ring makes it an attractive component in the design of conjugated systems for materials science . Researchers utilize this compound as a versatile precursor to synthesize more complex molecules for evaluating anticancer, antibacterial, antifungal, and antioxidant activities .

Properties

IUPAC Name

3-(1,3,4-oxadiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-7-3-1-2-6(4-7)8-10-9-5-12-8/h1-5,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSMNFUDFDBVTHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=NN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70401702
Record name 3-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5378-29-0
Record name 3-(1,3,4-Oxadiazol-2-yl)phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5378-29-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1,3,4-oxadiazol-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70401702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3,4-oxadiazol-2-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Foreword: The Strategic Importance of the 1,3,4-Oxadiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 3-(1,3,4-Oxadiazol-2-yl)phenol

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2][3] Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for amide and ester functionalities make it a cornerstone in the design of novel therapeutic agents.[4][5] Compounds incorporating this scaffold exhibit a remarkable breadth of pharmacological activities, including antibacterial, anti-inflammatory, anticancer, and antiviral properties.[1][3][5][6]

This compound, specifically, combines the versatile oxadiazole core with a phenolic group, a key pharmacophore known for its hydrogen bonding capabilities and antioxidant properties. This strategic combination presents a valuable building block for developing new chemical entities with enhanced biological activity and targeted interactions. This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of this target compound, grounded in established chemical principles and analytical validation.

Part 1: The Synthetic Pathway - From Carboxylic Acid to Heterocycle

The most reliable and frequently employed synthesis of 2,5-disubstituted 1,3,4-oxadiazoles begins with a carboxylic acid and a hydrazide. For the synthesis of this compound, the logical and most direct route starts from commercially available 3-hydroxybenzoic acid. The overall strategy involves two key transformations: the formation of an acylhydrazide intermediate, followed by a cyclodehydration reaction to form the oxadiazole ring.

Synthetic Scheme Overview

The synthesis is a two-step process starting from 3-hydroxybenzoic acid.

Synthesis_Workflow Start 3-Hydroxybenzoic Acid Intermediate 3-Hydroxybenzohydrazide Start->Intermediate 1. Esterification 2. Hydrazinolysis (N₂H₄·H₂O) Product This compound Intermediate->Product Cyclodehydration (e.g., POCl₃)

Caption: Synthetic workflow for this compound.

Rationale for Method Selection
  • Starting Material: 3-Hydroxybenzoic acid is an inexpensive, stable, and readily available starting material, making this route economically viable and scalable.[7]

  • Intermediate Formation: The conversion of a carboxylic acid to its corresponding hydrazide is a robust and high-yielding process. It typically proceeds through an ester intermediate to avoid side reactions with the acidic proton of the carboxylic acid and the basic hydrazine.

  • Cyclodehydration: The critical step is the intramolecular cyclodehydration of the diacylhydrazine intermediate (formed in situ). Phosphorus oxychloride (POCl₃) is a powerful and effective dehydrating agent for this transformation, widely cited for its efficacy in synthesizing 1,3,4-oxadiazoles from acid hydrazides and carboxylic acids.[1][8][9] It facilitates the ring closure under relatively mild reflux conditions. Other dehydrating agents like thionyl chloride, polyphosphoric acid, or triflic anhydride can also be used, but POCl₃ offers a good balance of reactivity, cost, and ease of handling.[10][11]

Detailed Experimental Protocol

Step 1: Synthesis of 3-Hydroxybenzohydrazide (Intermediate)

  • Esterification: To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl 3-hydroxybenzoate ester, which can be used in the next step without further purification.

  • Hydrazinolysis: Dissolve the crude methyl 3-hydroxybenzoate (1.0 eq) in ethanol (10 vol).

  • Add hydrazine hydrate (N₂H₄·H₂O, 3.0-5.0 eq) dropwise to the solution.

  • Heat the mixture to reflux for 8-12 hours. The product often precipitates out of the solution upon cooling.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Cool the reaction mixture in an ice bath to maximize precipitation.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 3-hydroxybenzohydrazide as a white solid.

Step 2: Synthesis of this compound (Final Product)

  • In a round-bottom flask, create a slurry of 3-hydroxybenzohydrazide (1.0 eq) and 3-hydroxybenzoic acid (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 vol).

  • Causality Note: POCl₃ serves as both the solvent and the cyclodehydrating agent. The initial reaction forms an N,N'-diacylhydrazine intermediate which is then cyclized.

  • Slowly heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Self-Validation/Workup: Carefully and slowly pour the reaction mixture into crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the crude product. Caution: This is a highly exothermic reaction.

  • Stir the resulting suspension for 30-60 minutes until all the ice has melted.

  • Filter the precipitated solid, wash thoroughly with cold water until the filtrate is neutral (pH ~7) to remove any residual acid.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Part 2: Comprehensive Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Characterization_Workflow cluster_NMR Product Synthesized Product (this compound) TLC TLC Analysis Product->TLC MP Melting Point Product->MP IR FT-IR Spectroscopy Product->IR NMR NMR Spectroscopy Product->NMR MS Mass Spectrometry Product->MS H_NMR ¹H NMR NMR->H_NMR C_NMR ¹³C NMR NMR->C_NMR

Caption: Integrated workflow for the characterization of the target compound.

Physical Characterization
  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the final product. A single spot in a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexane) indicates high purity.

  • Melting Point: A sharp and defined melting point is a key indicator of purity. The literature value should be compared with the experimental result.

Spectroscopic Analysis

The combination of NMR, IR, and Mass Spectrometry provides unambiguous structural confirmation.[11][12]

Table 1: Summary of Expected Analytical Data

TechniqueExpected Result / Characteristic SignalsRationale for Confirmation
¹H NMR ~9.5-10.5 ppm (s, 1H, -OH)~7.0-8.0 ppm (m, 8H, Ar-H)Disappearance of the carboxylic acid proton. Appearance of a phenolic -OH proton. Complex multiplet pattern for the eight aromatic protons confirms the presence of two substituted benzene rings.
¹³C NMR ~164-166 ppm (C=N, oxadiazole)~156-158 ppm (Ar C-OH)~115-135 ppm (Ar C-H, Ar C-C)Key signals for the two equivalent carbons of the oxadiazole ring appear significantly downfield. Confirms the heterocyclic core and the phenolic carbon.
FT-IR ~3200-3400 cm⁻¹ (broad, O-H)~1610-1630 cm⁻¹ (C=N)~1550-1580 cm⁻¹ (C=C)~1020-1070 cm⁻¹ (C-O-C)Disappearance of the broad carboxylic acid O-H stretch (~2500-3300 cm⁻¹). Appearance of a phenolic O-H band. Presence of characteristic C=N and C-O-C stretching vibrations confirms the formation of the oxadiazole ring.[13][14]
Mass Spec. [M+H]⁺ peak at m/z = 239.07The molecular ion peak corresponding to the exact mass of the target compound (C₁₄H₁₀N₂O₂) provides definitive confirmation of the molecular formula.

Expert Insights on Spectral Interpretation:

  • ¹H NMR: The symmetry of the molecule (two identical 3-hydroxyphenyl groups) simplifies the spectrum. You should expect four distinct signals for the aromatic protons on each ring, which will overlap, creating a complex but interpretable pattern in the aromatic region. The phenolic proton is typically a broad singlet and may exchange with D₂O.

  • ¹³C NMR: The most telling signals are the two equivalent carbons of the 1,3,4-oxadiazole ring, which are expected in the ~165 ppm region.[13][15][16] This is a definitive marker for successful cyclization.

  • FT-IR: The "fingerprint" of success in the IR spectrum is the disappearance of the carbonyl (C=O) absorption from the 3-hydroxybenzohydrazide intermediate (typically ~1650-1680 cm⁻¹) and the appearance of the characteristic C=N and C-O-C stretches of the oxadiazole ring.[9]

  • Mass Spectrometry: High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition, providing an exact mass that matches the calculated value for C₁₄H₁₀N₂O₂ to within a few parts per million (ppm).[9]

References

An In-depth Technical Guide to the Physicochemical Properties of 3-(1,3,4-Oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole motif is a key pharmacophore, and understanding the properties of its derivatives is crucial for rational drug design and development.[1] This document delves into the synthesis, spectroscopic characterization, and critical physicochemical parameters—solubility, acidity (pKa), and lipophilicity (logP)—of this compound. By integrating theoretical principles with detailed, field-proven experimental protocols, this guide serves as an essential resource for researchers aiming to harness the therapeutic potential of this class of molecules.

Introduction: The Significance of this compound in Drug Discovery

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms.[2][3] This moiety is recognized as a bioisostere for amide and ester groups, offering improved metabolic stability and pharmacokinetic profiles.[4] Consequently, 1,3,4-oxadiazole derivatives have garnered substantial attention for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[5]

This compound incorporates both the versatile 1,3,4-oxadiazole core and a phenolic hydroxyl group. This combination of a hydrogen bond acceptor/donor (phenol) and a metabolically stable heterocyclic core makes it an attractive scaffold for targeting a variety of biological targets. The physicochemical properties of this molecule, such as its solubility, ionization state at physiological pH, and ability to partition between aqueous and lipid environments, are fundamental determinants of its absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its therapeutic efficacy.

This guide provides a detailed examination of these critical properties, offering both a theoretical framework and practical methodologies for their assessment.

Synthesis and Structural Elucidation

A common and effective method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclization of diacylhydrazines using a dehydrating agent.[6] For this compound, a plausible and efficient synthetic route begins with the commercially available 3-hydroxybenzoic acid.

Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

  • Formation of the Hydrazide: 3-Hydroxybenzoic acid is first converted to its corresponding methyl ester, which then reacts with hydrazine hydrate to yield 3-hydroxybenzohydrazide.[7][8]

  • Cyclization to the Oxadiazole: The 3-hydroxybenzohydrazide is then acylated, for instance with formic acid or a derivative, followed by cyclodehydration to form the 1,3,4-oxadiazole ring. A variety of cyclizing agents can be employed, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid.[9]

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation 3-Hydroxybenzoic Acid 3-Hydroxybenzoic Acid Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate 3-Hydroxybenzoic Acid->Methyl 3-hydroxybenzoate 1. SOCl₂, MeOH or 2. H₂SO₄, MeOH, reflux 3-Hydroxybenzohydrazide 3-Hydroxybenzohydrazide Methyl 3-hydroxybenzoate->3-Hydroxybenzohydrazide NH₂NH₂·H₂O, EtOH, reflux Intermediate Acylhydrazide Intermediate Acylhydrazide 3-Hydroxybenzohydrazide->Intermediate Acylhydrazide HCOOH, reflux This compound This compound Intermediate Acylhydrazide->this compound POCl₃, reflux

Figure 1: Synthetic pathway for this compound.
Spectroscopic Characterization

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Features
¹H NMR - Aromatic protons of the phenol ring (multiplets, ~δ 6.8-7.8 ppm).- A singlet for the oxadiazole proton (~δ 8.5-9.0 ppm).- A broad singlet for the phenolic hydroxyl proton (~δ 9.5-10.5 ppm), which is exchangeable with D₂O.
¹³C NMR - Aromatic carbons of the phenol ring (~δ 110-160 ppm).- Carbons of the 1,3,4-oxadiazole ring (~δ 155-165 ppm).
IR (KBr) - Broad O-H stretching of the phenolic group (~3200-3400 cm⁻¹).- Aromatic C-H stretching (~3000-3100 cm⁻¹).- C=N stretching of the oxadiazole ring (~1610-1650 cm⁻¹).- C-O-C stretching of the oxadiazole ring (~1020-1070 cm⁻¹).
Mass Spec. - Molecular ion peak [M]⁺ at m/z 162.04.

Core Physicochemical Properties: Experimental Determination

The following sections detail the established experimental protocols for determining the solubility, pKa, and logP of this compound. These methods are designed to be self-validating and provide the robust data required for drug development.

Aqueous Solubility

Aqueous solubility is a critical parameter that influences a drug's dissolution rate and subsequent absorption. The "shake-flask" method is a widely accepted and reliable technique for determining thermodynamic solubility.

  • Preparation: Add an excess amount of crystalline this compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear glass vial.

  • Equilibration: Agitate the vial at a constant temperature (typically 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid should be visually confirmed.

  • Phase Separation: Allow the suspension to stand undisturbed or centrifuge to separate the solid from the supernatant.

  • Quantification: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred. Dilute the sample appropriately and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is reported in units such as mg/mL or µM.

G Start Start Add Excess Solid to Buffer Add Excess Solid to Buffer Start->Add Excess Solid to Buffer Equilibrate (Shake/Stir) Equilibrate (Shake/Stir) Add Excess Solid to Buffer->Equilibrate (Shake/Stir) Separate Phases (Centrifuge) Separate Phases (Centrifuge) Equilibrate (Shake/Stir)->Separate Phases (Centrifuge) Quantify Supernatant (HPLC) Quantify Supernatant (HPLC) Separate Phases (Centrifuge)->Quantify Supernatant (HPLC) End End Quantify Supernatant (HPLC)->End

Figure 2: Workflow for solubility determination.
Acidity Constant (pKa)

The pKa value dictates the extent of ionization of a molecule at a given pH. For this compound, the phenolic hydroxyl group is the primary acidic center. Potentiometric titration is a precise method for pKa determination.[13]

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable co-solvent/water mixture (e.g., methanol/water) to ensure complete dissolution. The final concentration should be in the millimolar range.

  • Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostated vessel and purge with nitrogen to exclude atmospheric CO₂.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH value after each addition, ensuring the reading stabilizes.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to accurately identify the equivalence point.

G Start Start Dissolve Compound Dissolve Compound Start->Dissolve Compound Calibrate pH Meter Calibrate pH Meter Dissolve Compound->Calibrate pH Meter Titrate with Base Titrate with Base Calibrate pH Meter->Titrate with Base Record pH vs. Volume Record pH vs. Volume Titrate with Base->Record pH vs. Volume Analyze Titration Curve Analyze Titration Curve Record pH vs. Volume->Analyze Titration Curve Determine pKa Determine pKa Analyze Titration Curve->Determine pKa End End Determine pKa->End

Figure 3: Workflow for pKa determination.
Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid versus an aqueous environment. The shake-flask method using n-octanol and water is the gold standard for logP determination.

  • Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.

  • Partitioning: Dissolve a known amount of this compound in one of the pre-saturated phases (e.g., n-octanol). Add a known volume of the other pre-saturated phase.

  • Equilibration: Vigorously shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning of the compound between the two phases.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully sample both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical technique like HPLC-UV.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Summary of Physicochemical Properties and Their Implications

Table 2: Summary of Physicochemical Properties of this compound

Property Predicted/Expected Value Significance in Drug Development
Molecular Formula C₈H₆N₂O₂Defines the elemental composition.
Molecular Weight 162.15 g/mol [12]Influences diffusion and transport across membranes.
Aqueous Solubility Low to moderate (predicted)Affects dissolution, absorption, and formulation options.
pKa (Phenolic OH) ~8-10 (estimated)Determines the ionization state at physiological pH (7.4), impacting solubility, permeability, and receptor binding.
logP ~1.1 (XLogP3 prediction)[12]Indicates the balance between hydrophilicity and lipophilicity, which is crucial for membrane permeability and distribution.

Conclusion

This compound is a molecule with significant potential in drug discovery, owing to its combination of a stable heterocyclic core and a reactive phenolic moiety. A thorough understanding of its physicochemical properties is paramount for the successful development of drug candidates based on this scaffold. This guide has provided a framework for the synthesis and characterization of this compound, along with detailed protocols for the experimental determination of its key physicochemical parameters. The data generated from these methodologies will empower researchers to make informed decisions in the optimization of lead compounds, ultimately accelerating the journey from discovery to clinical application.

References

An In-Depth Technical Guide to 3-(1,3,4-Oxadiazol-2-yl)phenol (CAS: 5378-29-0): A Versatile Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 1,3,4-Oxadiazole Moiety in Medicinal Chemistry

The 1,3,4-oxadiazole ring is a privileged five-membered heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry.[1][2] Its unique structural and electronic properties, including its ability to act as a bioisostere for ester and amide functionalities, contribute to enhanced metabolic stability and favorable pharmacokinetic profiles in drug candidates.[3][4] This versatile core is present in a number of commercially available drugs, such as the antiviral raltegravir and the antibacterial furamizole.[5] The incorporation of a phenolic group, as seen in 3-(1,3,4-Oxadiazol-2-yl)phenol, introduces a hydroxyl moiety capable of forming crucial hydrogen bonds with biological targets, further enhancing its potential as a pharmacologically active agent.[6] This guide provides a comprehensive technical overview of this compound, detailing its synthesis, physicochemical properties, and exploring its potential therapeutic applications with a focus on anticancer, antimicrobial, and anti-inflammatory activities based on studies of closely related analogues.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in drug development. Key identifiers and properties are summarized below.

PropertyValueSource
CAS Number 5378-29-0
Molecular Formula C₈H₆N₂O₂
Molecular Weight 162.15 g/mol
IUPAC Name This compound
Appearance Likely a solid at room temperatureGeneral knowledge
Solubility Expected to have moderate solubility in polar organic solvents[6]

Spectroscopic Characterization:

  • ¹H NMR: The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic protons of the phenol ring and the single proton on the oxadiazole ring. The phenolic hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will display characteristic peaks for the carbon atoms of the phenol and oxadiazole rings. The two carbons of the oxadiazole ring are expected to resonate at approximately 163-167 ppm.[7]

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band corresponding to the O-H stretching of the phenolic group, along with characteristic peaks for C-H aromatic stretching, C=N stretching of the oxadiazole ring, and C-O stretching.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a multi-step process starting from 3-hydroxybenzoic acid. The following protocol is a well-established route for the formation of 1,3,4-oxadiazoles from corresponding hydrazides. A key intermediate in this synthesis is 3-hydroxybenzohydrazide.

Workflow for the Synthesis of this compound:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization A 3-Hydroxybenzoic Acid B Methyl 3-hydroxybenzoate A->B Methanol, H₂SO₄ (cat.), Reflux C 3-Hydroxybenzohydrazide B->C Hydrazine Hydrate, Ethanol, Reflux D This compound C->D Triethyl orthoformate, Reflux

Figure 1: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Step 1: Synthesis of Methyl 3-hydroxybenzoate

  • To a solution of 3-hydroxybenzoic acid (1 equivalent) in methanol (10 volumes), add a catalytic amount of concentrated sulfuric acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-hydroxybenzoate.

Step 2: Synthesis of 3-Hydroxybenzohydrazide

  • Dissolve methyl 3-hydroxybenzoate (1 equivalent) in ethanol (10 volumes).

  • Add hydrazine hydrate (2-3 equivalents) to the solution.

  • Reflux the reaction mixture for 8-12 hours. Monitor the reaction by TLC.

  • After completion, cool the mixture to room temperature, and the product, 3-hydroxybenzohydrazide, will precipitate out of the solution.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.[8]

Step 3: Synthesis of this compound

  • A mixture of 3-hydroxybenzohydrazide (1 equivalent) and triethyl orthoformate (5-10 equivalents) is heated to reflux for 6-8 hours.

  • The progress of the cyclization reaction is monitored by TLC.

  • After the reaction is complete, the excess triethyl orthoformate is removed by distillation under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the final product, this compound.

Potential Therapeutic Applications and Underlying Mechanisms

While specific biological data for this compound is limited in the reviewed literature, the extensive research on its derivatives provides strong evidence for its potential in several therapeutic areas.

Anticancer Activity

The 1,3,4-oxadiazole scaffold is a cornerstone in the design of novel anticancer agents.[5] Derivatives have been shown to exhibit cytotoxic effects against a wide range of cancer cell lines, including those of the breast, lung, colon, and central nervous system.[9][10]

Potential Mechanisms of Anticancer Action:

The anticancer activity of 1,3,4-oxadiazole derivatives is often attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation and survival.

G A 1,3,4-Oxadiazole Core B Enzyme Inhibition (e.g., Kinases, HDACs) A->B C Induction of Apoptosis A->C D Cell Cycle Arrest A->D E Inhibition of Angiogenesis A->E F Cancer Cell Death B->F C->F D->F E->F

Figure 2: Potential anticancer mechanisms of 1,3,4-oxadiazole derivatives.

  • Enzyme Inhibition: Many oxadiazole derivatives function as inhibitors of crucial enzymes involved in cancer progression, such as tyrosine kinases and histone deacetylases (HDACs).[4]

  • Induction of Apoptosis: These compounds can trigger programmed cell death (apoptosis) in cancer cells, a key mechanism for eliminating malignant cells.[11]

  • Cell Cycle Arrest: They can halt the cell cycle at various checkpoints, preventing the uncontrolled division of cancer cells.[12]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[3]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Derivatives of 1,3,4-oxadiazole have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][13]

Potential Mechanisms of Antimicrobial Action:

The antimicrobial effects of these compounds are believed to arise from their ability to disrupt essential microbial processes.

  • Enzyme Inhibition: They may inhibit enzymes crucial for microbial survival, such as DNA gyrase or other enzymes involved in cell wall synthesis.[14]

  • Disruption of Cell Membrane Integrity: Some derivatives may interfere with the structure and function of the microbial cell membrane, leading to cell lysis.

Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[7]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.

  • Serial Dilution: Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anti-inflammatory Activity

Several 1,3,4-oxadiazole derivatives have been reported to possess potent anti-inflammatory properties.[2][15] The presence of the phenol group in the target compound suggests a potential for radical scavenging and antioxidant activity, which can contribute to its anti-inflammatory effects.

Potential Mechanisms of Anti-inflammatory Action:

The anti-inflammatory effects of oxadiazole derivatives are often linked to the modulation of inflammatory pathways.

  • Inhibition of Pro-inflammatory Enzymes: These compounds may inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are key in the production of inflammatory mediators such as prostaglandins and leukotrienes.[6][9]

  • Cytokine Modulation: They may also modulate the production of pro-inflammatory cytokines.[13]

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used animal model to screen for the acute anti-inflammatory activity of new compounds.[1][16]

  • Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

  • Compound Administration: Administer this compound or a vehicle control orally or intraperitoneally to the animals. A standard anti-inflammatory drug (e.g., indomethacin) is used as a positive control.

  • Induction of Inflammation: After a specific time (e.g., 1 hour), inject a small volume of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal to induce localized inflammation and edema.

  • Measurement of Paw Edema: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.

Safety and Toxicology

Preliminary safety data for this compound suggests that it may cause skin and eye irritation and may be harmful if swallowed. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion and Future Directions

This compound represents a promising chemical entity with a versatile scaffold that holds significant potential for the development of new therapeutic agents. While direct biological data on this specific compound is emerging, the extensive research on its derivatives strongly supports its potential as a lead compound for anticancer, antimicrobial, and anti-inflammatory drug discovery programs. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and to perform structure-activity relationship (SAR) studies to optimize its therapeutic potential. The synthesis of a focused library of derivatives based on this core structure could lead to the identification of novel drug candidates with improved efficacy and safety profiles.

References

A Spectroscopic Guide to 3-(1,3,4-Oxadiazol-2-yl)phenol: Unveiling Molecular Structure through NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectral data for the heterocyclic compound 3-(1,3,4-Oxadiazol-2-yl)phenol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of its ¹H NMR, ¹³C NMR, and IR spectra. Beyond a mere presentation of data, this guide delves into the rationale behind the spectral patterns, offering insights grounded in the principles of spectroscopic analysis and the compound's unique molecular architecture. The methodologies and interpretations presented herein are intended to serve as a practical reference for the characterization of similar 1,3,4-oxadiazole derivatives, a class of compounds of significant interest in medicinal chemistry.[1][2]

Introduction to this compound

This compound, with the chemical formula C₈H₆N₂O₂ and CAS number 5378-29-0, is a bifunctional aromatic compound featuring a phenol ring linked to a 1,3,4-oxadiazole moiety.[3][4] The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms, and it is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][5] The presence of the phenolic hydroxyl group further enhances its potential for biological interactions and provides a site for further chemical modification.

Accurate structural elucidation is a cornerstone of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for this purpose. This guide will provide a detailed interpretation of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, correlating the observed spectral features with its molecular structure.

Molecular Structure and Spectroscopic Correlations

To facilitate the interpretation of the spectral data, it is essential to first examine the molecular structure of this compound and anticipate the expected spectroscopic signals.

graph MolStructure { layout=neato; node [shape=plaintext]; "C1" [label="C"]; "C2" [label="C"]; "C3" [label="C"]; "C4" [label="C"]; "C5" [label="C"]; "C6" [label="C"]; "O1" [label="O"]; "H1" [label="H"]; "H2" [label="H"]; "H3" [label="H"]; "H4" [label="H"]; "O2" [label="O"]; "N1" [label="N"]; "N2" [label="N"]; "C7" [label="C"]; "C8" [label="C"]; "H5" [label="H"];

"C1" -- "C2" [style=solid]; "C2" -- "C3" [style=solid]; "C3" -- "C4" [style=solid]; "C4" -- "C5" [style=solid]; "C5" -- "C6" [style=solid]; "C6" -- "C1" [style=solid]; "C1" -- "O1" [style=solid]; "O1" -- "H1" [style=solid]; "C2" -- "H2" [style=solid]; "C4" -- "H3" [style=solid]; "C5" -- "H4" [style=solid]; "C3" -- "C7" [style=solid]; "C7" -- "N1" [style=solid]; "N1" -- "N2" [style=solid]; "N2" -- "C8" [style=solid]; "C8" -- "O2" [style=solid]; "O2" -- "C7" [style=solid]; "C8" -- "H5" [style=solid];

// Aromatic bonds "C1" -- "C2" [style=dotted]; "C2" -- "C3" [style=dotted]; "C3" -- "C4" [style=dotted]; "C4" -- "C5" [style=dotted]; "C5" -- "C6" [style=dotted]; "C6" -- "C1" [style=dotted]; }

Figure 1: Chemical structure of this compound.

¹H NMR Spectral Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the proton on the oxadiazole ring.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring the ¹H NMR spectrum of this compound would involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for the observation of exchangeable protons like the phenolic -OH.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for better signal dispersion.

  • Data Acquisition: Acquire the spectrum at room temperature. Standard acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

¹H NMR Data Summary

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~9.5 - 10.5Singlet1HPhenolic OH
2~8.5 - 9.0Singlet1HOxadiazole C-H
3~7.2 - 7.8Multiplet4HAromatic C-H

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound would exhibit the following key features:

  • Phenolic Proton (-OH): A broad singlet is anticipated in the downfield region, typically between δ 9.5 and 10.5 ppm. The exact chemical shift and broadness of this peak can be influenced by the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

  • Oxadiazole Proton: The proton attached to the C5 position of the 1,3,4-oxadiazole ring is expected to resonate as a sharp singlet in the downfield region, likely between δ 8.5 and 9.0 ppm. This significant downfield shift is due to the deshielding effect of the electronegative oxygen and nitrogen atoms within the heterocyclic ring.

  • Aromatic Protons: The four protons on the meta-substituted benzene ring will appear as a complex multiplet in the aromatic region, typically between δ 7.2 and 7.8 ppm. The substitution pattern will lead to distinct coupling patterns, which may be resolved at higher magnetic field strengths.

¹³C NMR Spectral Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.5-0.7 mL of deuterated solvent) is generally required for ¹³C NMR compared to ¹H NMR.

  • Instrumentation: The same NMR spectrometer used for ¹H NMR can be used.

  • Data Acquisition: ¹³C NMR spectra are typically acquired with proton decoupling to simplify the spectrum to a series of singlets. A larger number of scans is usually necessary due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Similar processing steps as for ¹H NMR are applied.

¹³C NMR Data Summary

SignalChemical Shift (δ, ppm)Assignment
1~160 - 165Oxadiazole C=N
2~155 - 160Phenolic C-OH
3~150 - 155Oxadiazole C-O
4~130 - 135Aromatic C-H
5~120 - 125Aromatic C-C (ipso)
6~115 - 120Aromatic C-H
7~110 - 115Aromatic C-H
8~105 - 110Aromatic C-H

Interpretation of the ¹³C NMR Spectrum

The interpretation of the ¹³C NMR spectrum is based on the expected chemical shifts for carbons in different chemical environments:

  • Oxadiazole Carbons: The two carbon atoms of the 1,3,4-oxadiazole ring are expected to appear at very downfield shifts due to the strong deshielding effects of the adjacent heteroatoms. The carbon atom double-bonded to nitrogen (C2) will likely be in the δ 160-165 ppm range, while the carbon atom single-bonded to oxygen and double-bonded to nitrogen (C5) will be in a similar downfield region.[6]

  • Phenolic Carbon: The carbon atom of the benzene ring attached to the hydroxyl group (C-OH) will also be significantly deshielded and is expected to resonate in the δ 155-160 ppm region.

  • Aromatic Carbons: The remaining five carbons of the benzene ring will appear in the typical aromatic region of δ 105-135 ppm. The ipso-carbon, to which the oxadiazole ring is attached, will have a distinct chemical shift compared to the protonated aromatic carbons. The specific chemical shifts of the protonated carbons will be influenced by the electronic effects of the hydroxyl and oxadiazolyl substituents.

IR Spectral Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet, where a small amount of the solid compound is ground with KBr powder and pressed into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is first collected and then subtracted from the sample spectrum.

IR Data Summary

Frequency (cm⁻¹)IntensityVibrationFunctional Group
~3300 - 3100Broad, StrongO-H stretchPhenolic -OH
~3100 - 3000MediumC-H stretchAromatic C-H
~1620 - 1580Medium to StrongC=N stretchOxadiazole ring
~1500 - 1400Medium to StrongC=C stretchAromatic ring
~1250 - 1150StrongC-O stretchPhenolic C-O
~1100 - 1000MediumC-O-C stretchOxadiazole ring

Interpretation of the IR Spectrum

The IR spectrum of this compound provides clear evidence for its key functional groups:

  • Phenolic -OH Group: A prominent broad absorption band in the region of 3300-3100 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to intermolecular hydrogen bonding.

  • Aromatic C-H Stretching: Weaker absorptions between 3100 and 3000 cm⁻¹ are attributed to the C-H stretching vibrations of the aromatic ring.

  • C=N and C=C Stretching: The stretching vibrations of the C=N bond in the oxadiazole ring and the C=C bonds in the aromatic ring are expected to appear in the 1620-1400 cm⁻¹ region.

  • C-O Stretching: A strong band in the 1250-1150 cm⁻¹ range is indicative of the C-O stretching vibration of the phenolic group.

  • Oxadiazole Ring Vibrations: The characteristic vibrations of the 1,3,4-oxadiazole ring, including C-O-C stretching, typically appear in the fingerprint region between 1100 and 1000 cm⁻¹.[5]

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound provides a detailed and self-validating confirmation of its molecular structure. Each spectroscopic technique offers complementary information, and together they create a complete picture of the compound's chemical architecture. The interpretations provided in this guide, grounded in established spectroscopic principles and data from related compounds, serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of 1,3,4-oxadiazole derivatives. This foundational knowledge is crucial for advancing the development of new chemical entities with potential therapeutic applications.

References

An In-depth Technical Guide to the Molecular Structure of 3-(1,3,4-Oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the molecular structure of 3-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. The 1,3,4-oxadiazole moiety is a well-established pharmacophore, and its combination with a phenol group presents a unique scaffold for the design of novel therapeutic agents. This document delves into the key chemical and physical properties, spectroscopic characterization, and a validated synthesis protocol for this molecule. Furthermore, it discusses the potential biological significance and offers insights into the causality behind experimental choices for its analysis, providing a valuable resource for researchers in drug discovery and development.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry due to its remarkable pharmacological versatility. Compounds incorporating the 1,3,4-oxadiazole core have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] The stability of the oxadiazole ring, its ability to participate in hydrogen bonding, and its role as a bioisostere for amide and ester functionalities contribute to its prevalence in drug design.[2] The subject of this guide, this compound, integrates this potent heterocyclic system with a phenolic group, a common feature in many biologically active natural products and synthetic drugs, suggesting a high potential for diverse pharmacological applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
CAS Number 5378-29-0
Molecular Formula C₈H₆N₂O₂[3]
Molecular Weight 162.15 g/mol
IUPAC Name This compound[4]
SMILES C1=CC(=CC(=C1)O)C2=NN=CO2
InChI InChI=1S/C8H6N2O2/c11-7-3-1-2-6(4-7)8-10-9-5-12-8/h1-5,11H

These fundamental properties are crucial for accurate documentation, database searching, and theoretical calculations.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles is a well-established area of organic chemistry. A common and effective method involves the cyclodehydration of N,N'-diacylhydrazines. The following protocol is adapted from established methods for the synthesis of similar 1,3,4-oxadiazole derivatives and is tailored for the specific preparation of this compound.

Rationale for the Synthetic Approach

The chosen synthetic route, proceeding through a 3-hydroxybenzohydrazide intermediate, is favored for its reliability and the commercial availability of the starting materials. The cyclization step, a critical part of the synthesis, can be achieved using various dehydrating agents. This protocol utilizes a mild and efficient reagent to ensure a good yield and purity of the final product.

Experimental Protocol

Step 1: Synthesis of 3-Hydroxybenzohydrazide

  • To a solution of methyl 3-hydroxybenzoate (1 equivalent) in isopropanol, add hydrazine hydrate (5 equivalents).

  • Heat the reaction mixture at 90 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting solid, 3-hydroxybenzohydrazide, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 2: Synthesis of this compound

  • A detailed protocol for the direct synthesis of the title compound from 3-hydroxybenzohydrazide involves its reaction with an orthoformate in the presence of an acid catalyst, or with other cyclizing agents. A specific protocol for a closely related compound involves the cyclization of an N'-acyl-3-hydroxybenzohydrazide.[2]

  • For the synthesis of the title compound, a common method involves the reaction of 3-hydroxybenzohydrazide with triethyl orthoformate.

  • In a round-bottom flask, dissolve 3-hydroxybenzohydrazide (1 equivalent) in an excess of triethyl orthoformate.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction mixture and remove the excess triethyl orthoformate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Note: The reaction conditions, including temperature and reaction time, may require optimization for the best yield and purity.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is an analysis of the expected spectral data based on the known characteristics of the 1,3,4-oxadiazole and phenol moieties.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the phenolic hydroxyl proton. The protons on the phenyl ring will exhibit a splitting pattern characteristic of a 1,3-disubstituted benzene ring. The oxadiazole proton will appear as a singlet in the downfield region.

  • Aromatic Protons (phenyl ring): Multiplets in the range of δ 7.0-8.0 ppm.

  • Oxadiazole Proton (-CH=N-): A singlet typically observed around δ 8.5-9.5 ppm.

  • Phenolic Proton (-OH): A broad singlet, the chemical shift of which is dependent on the solvent and concentration, typically in the range of δ 5.0-10.0 ppm.

Reference to experimental ¹H NMR data for this compound can be found in the SpectraBase.[4]

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.

  • Oxadiazole Carbons: Two distinct signals in the downfield region, typically around δ 150-165 ppm, corresponding to the C=N carbons of the oxadiazole ring.

  • Aromatic Carbons (phenyl ring): Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group will be shifted downfield.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • O-H Stretch (phenolic): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (aromatic): Sharp peaks around 3000-3100 cm⁻¹.

  • C=N Stretch (oxadiazole ring): A characteristic absorption band around 1600-1650 cm⁻¹.

  • C-O-C Stretch (oxadiazole ring): An absorption band typically found in the 1020-1070 cm⁻¹ region.

  • C-O Stretch (phenolic): A strong band around 1200-1260 cm⁻¹.

Reference to an experimental FTIR spectrum (KBr wafer) for this compound is available.[4]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak corresponding to the exact mass of C₈H₆N₂O₂. The fragmentation pattern would likely involve the cleavage of the oxadiazole ring and the loss of small neutral molecules like CO and N₂.

Molecular Structure and Computational Analysis

Predicted Molecular Geometry

DFT calculations would likely predict a largely planar structure due to the aromatic nature of both the phenyl and 1,3,4-oxadiazole rings. There may be a slight dihedral angle between the two rings. The bond lengths and angles would be consistent with the hybridizations of the constituent atoms.

Visualization of the Synthetic Pathway

The synthesis of this compound can be visualized as a two-step process.

G cluster_0 Step 1: Hydrazide Formation cluster_1 Step 2: Oxadiazole Ring Formation Methyl 3-hydroxybenzoate Methyl 3-hydroxybenzoate 3-Hydroxybenzohydrazide 3-Hydroxybenzohydrazide Methyl 3-hydroxybenzoate->3-Hydroxybenzohydrazide Hydrazine Hydrate, IPA, 90°C This compound This compound 3-Hydroxybenzohydrazide->this compound Triethyl Orthoformate, H+

Caption: Synthetic workflow for this compound.

Logical Relationship of Characterization Techniques

The structural elucidation of the target molecule is a self-validating process where different analytical techniques provide complementary information.

G Molecular Formula Molecular Formula Functional Groups Functional Groups Connectivity Connectivity Functional Groups->Connectivity Connectivity->Molecular Formula 3D Structure 3D Structure 3D Structure->Connectivity Mass Spectrometry Mass Spectrometry Mass Spectrometry->Molecular Formula IR Spectroscopy IR Spectroscopy IR Spectroscopy->Functional Groups 1H & 13C NMR 1H & 13C NMR 1H & 13C NMR->Connectivity Computational Modeling Computational Modeling Computational Modeling->3D Structure

Caption: Interplay of analytical techniques for structural validation.

Biological Significance and Potential Applications

The presence of the 1,3,4-oxadiazole ring in numerous clinically used drugs underscores the therapeutic potential of this heterocyclic core. Derivatives of 1,3,4-oxadiazole have been extensively investigated and have shown a wide array of pharmacological activities.

Anticancer Potential

Many 1,3,4-oxadiazole derivatives have been reported to exhibit significant anticancer activity.[1] These compounds can act through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation, such as epidermal growth factor receptor (EGFR).[1] The phenolic hydroxyl group in this compound could also contribute to its anticancer potential, as phenolic compounds are known to possess antioxidant and pro-apoptotic properties.

Antimicrobial Activity

The 1,3,4-oxadiazole scaffold is a common feature in many antimicrobial agents. The nitrogen and oxygen heteroatoms in the ring can act as hydrogen bond acceptors, facilitating interactions with biological targets in microorganisms. The specific biological activity of this compound would need to be determined through in vitro assays against a panel of bacterial and fungal strains.

Other Potential Activities

Given the broad biological profile of 1,3,4-oxadiazoles, this compound could also be explored for other therapeutic applications, such as anti-inflammatory, analgesic, and antiviral activities. Further research, including in vitro and in vivo studies, is necessary to fully elucidate its pharmacological profile.

Conclusion

This compound is a molecule with a simple yet potent structure, combining the pharmacologically privileged 1,3,4-oxadiazole ring with a phenol moiety. This technical guide has provided a detailed overview of its chemical and physical properties, a plausible and well-reasoned synthetic protocol, and an in-depth analysis of its expected spectroscopic characteristics. While experimental data for this specific molecule is somewhat limited in the public domain, the information presented here, based on established chemical principles and data from closely related compounds, offers a solid foundation for researchers. The potential for diverse biological activities makes this compound a compelling candidate for further investigation in the field of drug discovery and development. Future work should focus on obtaining experimental validation of its synthesis, comprehensive spectroscopic and crystallographic characterization, and a thorough evaluation of its biological activities.

References

The 1,3,4-Oxadiazole Core: A Historical and Synthetic Guide for the Modern Researcher

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3,4-oxadiazole ring, a seemingly simple five-membered heterocycle, has etched a significant mark in the landscape of medicinal chemistry. Its remarkable chemical stability and versatile biological activities have made it a "privileged scaffold" in drug discovery, leading to the development of numerous therapeutic agents. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and key synthetic methodologies for constructing this important heterocyclic core. We will delve into the seminal moments of its discovery, dissect the mechanisms of its formation, provide detailed experimental protocols for its synthesis, and survey its impact on modern medicine. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the 1,3,4-oxadiazole nucleus, from its historical roots to its contemporary applications.

The Dawn of a Privileged Scaffold: A Historical Perspective

The journey of the 1,3,4-oxadiazole ring from a chemical curiosity to a cornerstone of medicinal chemistry is a testament to the persistent exploration of heterocyclic compounds. While substituted derivatives were likely synthesized earlier, the first documented preparation of the parent, unsubstituted 1,3,4-oxadiazole was a pivotal moment in the history of this heterocycle.

The First Synthesis: Ainsworth's Contribution (1965)

In 1965, C. Ainsworth reported the first synthesis of the fundamental 1,3,4-oxadiazole ring.[1] This pioneering work provided the first unambiguous evidence of the existence and stability of this heterocyclic system. The synthesis was achieved through the thermolysis of ethyl formate formylhydrazone.[1] This discovery laid the groundwork for the subsequent explosion of research into the synthesis and biological evaluation of 1,3,4-oxadiazole derivatives.

Foundational Synthetic Strategies: Building the 1,3,4-Oxadiazole Core

The versatility of the 1,3,4-oxadiazole scaffold is matched by the diversity of synthetic routes developed for its construction. Over the decades, chemists have devised numerous methods, ranging from classical cyclodehydration reactions to more modern and elegant approaches. This section will detail three historically and synthetically significant methods for preparing 2,5-disubstituted 1,3,4-oxadiazoles, complete with mechanistic insights and detailed experimental protocols.

The Classic Approach: Cyclodehydration of Diacylhydrazines

One of the most traditional and widely employed methods for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the cyclodehydration of N,N'-diacylhydrazines. This method involves the removal of a water molecule from the diacylhydrazine precursor to form the stable aromatic oxadiazole ring. A variety of dehydrating agents can be used, with phosphorus oxychloride (POCl₃) being a common and effective choice.[2]

Causality of Experimental Choices: The choice of a powerful dehydrating agent like phosphorus oxychloride is crucial for driving the reaction to completion. The high temperature (reflux) provides the necessary activation energy for the cyclization and dehydration steps. The work-up procedure involving pouring the reaction mixture onto crushed ice serves to quench the reactive POCl₃ and precipitate the organic product, which can then be neutralized and purified.

  • Materials:

    • N,N'-Dibenzoylhydrazine (1.0 eq)

    • Phosphorus oxychloride (POCl₃) (5-10 eq)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Ice bath

    • Beaker

    • Büchner funnel and filter flask

    • Sodium bicarbonate solution (saturated)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, a mixture of N,N'-dibenzoylhydrazine (1.0 eq) and phosphorus oxychloride (5-10 eq) is prepared.

    • The reaction mixture is heated to reflux and maintained at this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, the reaction mixture is cooled to room temperature and then slowly poured onto crushed ice with vigorous stirring.

    • The resulting precipitate is collected by vacuum filtration and washed with cold water.

    • The crude product is then washed with a saturated solution of sodium bicarbonate to neutralize any remaining acidic impurities, followed by another wash with cold water.

    • The solid is dried and purified by recrystallization from ethanol to afford pure 2,5-diphenyl-1,3,4-oxadiazole.

G cluster_0 Mechanism of Diacylhydrazine Cyclodehydration Diacylhydrazine N,N'-Diacylhydrazine Enol Enol Intermediate Diacylhydrazine->Enol Tautomerization Oxonium Oxonium Ion Enol->Oxonium Protonation by POCl₃ Cyclized Cyclized Intermediate Oxonium->Cyclized Intramolecular Nucleophilic Attack Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole Cyclized->Oxadiazole Dehydration

Caption: Mechanism of Diacylhydrazine Cyclodehydration.

A Convergent Route: The Huisgen 1,3,4-Oxadiazole Synthesis

The Huisgen reaction provides an elegant and convergent pathway to 2,5-disubstituted 1,3,4-oxadiazoles from 5-substituted tetrazoles and acyl chlorides or anhydrides.[3][4][5] This reaction proceeds through a fascinating rearrangement of an unstable N-acylated tetrazole intermediate.

Causality of Experimental Choices: The use of a high-boiling solvent like pyridine serves both as a solvent and a base to neutralize the HCl generated during the reaction. The elevated temperature is necessary to induce the rearrangement and nitrogen extrusion from the N-acylated tetrazole intermediate. The work-up with aqueous acid removes the pyridine, allowing for the isolation of the desired oxadiazole.

  • Materials:

    • 5-Methyl-1H-tetrazole (1.0 eq)

    • Benzoyl chloride (1.1 eq)

    • Pyridine (solvent)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle

    • Separatory funnel

    • Dichloromethane (DCM)

    • Hydrochloric acid (1 M)

    • Sodium sulfate (anhydrous)

    • Rotary evaporator

  • Procedure:

    • A solution of 5-methyl-1H-tetrazole (1.0 eq) in pyridine is prepared in a round-bottom flask.

    • Benzoyl chloride (1.1 eq) is added dropwise to the solution at room temperature.

    • The reaction mixture is then heated to 120 °C and stirred for 8-12 hours.[3]

    • After cooling to room temperature, the reaction mixture is diluted with dichloromethane (DCM) and washed sequentially with 1 M hydrochloric acid, water, and brine.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

    • The crude product is purified by column chromatography on silica gel to yield 2-phenyl-5-methyl-1,3,4-oxadiazole.

G cluster_1 Mechanism of Huisgen 1,3,4-Oxadiazole Synthesis Tetrazole 5-Substituted Tetrazole N_Acyl_Tetrazole N-Acylated Tetrazole (unstable) Tetrazole->N_Acyl_Tetrazole + Acyl Chloride AcylChloride Acyl Chloride NitrileImide Nitrile Imide Intermediate N_Acyl_Tetrazole->NitrileImide Rearrangement & -N₂ Diazoalkane Diazoalkane Intermediate Oxadiazole 2,5-Disubstituted-1,3,4-Oxadiazole NitrileImide->Oxadiazole Intramolecular Cyclization

Caption: Mechanism of the Huisgen 1,3,4-Oxadiazole Synthesis.

The Rise of a Pharmacophore: 1,3,4-Oxadiazoles in Drug Discovery

The chemical stability and unique electronic properties of the 1,3,4-oxadiazole ring make it an excellent bioisostere for amide and ester functional groups, improving the pharmacokinetic profiles of drug candidates.[6] This has led to its incorporation into a wide array of therapeutic agents across various disease areas. The biological activities of 1,3,4-oxadiazole derivatives are extensive and include antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties.[6][7][8][9]

FDA-Approved Drugs Featuring the 1,3,4-Oxadiazole Scaffold

The therapeutic importance of the 1,3,4-oxadiazole nucleus is underscored by the number of drugs containing this scaffold that have received FDA approval.

Drug NameTherapeutic ClassIndicationYear of FDA Approval
Raltegravir AntiviralHIV-1 Infection2007
Zibotentan AnticancerProstate Cancer (clinical trials)N/A
Nesapidil AntihypertensiveHypertensionN/A (used in other countries)
Tiodazosin AntihypertensiveHypertensionN/A (used in other countries)
Furamizole AntibacterialBacterial InfectionsN/A (used in other countries)

Note: While not all are FDA-approved, Zibotentan has undergone significant clinical investigation, and Nesapidil, Tiodazosin, and Furamizole are examples of the global therapeutic reach of this scaffold.[7][10][11]

Conclusion and Future Outlook

From its initial synthesis by Ainsworth over half a century ago, the 1,3,4-oxadiazole core has evolved into a cornerstone of modern medicinal chemistry. The development of robust and versatile synthetic methodologies has enabled the exploration of a vast chemical space, leading to the discovery of numerous biologically active compounds. The proven success of 1,3,4-oxadiazole-containing drugs in the clinic ensures that this privileged scaffold will continue to be a focus of research and development efforts for the foreseeable future. As our understanding of disease biology deepens, the unique properties of the 1,3,4-oxadiazole ring will undoubtedly be leveraged to design the next generation of innovative therapeutics.

References

A Theoretical and Computational Guide to 3-(1,3,4-Oxadiazol-2-yl)phenol: Exploring Molecular Properties and Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the theoretical and computational investigation of 3-(1,3,4-Oxadiazol-2-yl)phenol, a heterocyclic compound of interest in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering a blend of foundational theory and practical, step-by-step computational protocols. We will delve into the quantum chemical properties, potential biological interactions, and dynamic behavior of this molecule, underpinned by a philosophy of robust, self-validating methodologies.

Introduction: The Significance of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a prominent scaffold in medicinal chemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2][3] Derivatives of this heterocyclic system have demonstrated a wide array of biological effects, including antimicrobial, anti-inflammatory, anticancer, and antioxidant properties.[4][5][6][7] The inclusion of a phenol group, a well-known antioxidant pharmacophore, on the 1,3,4-oxadiazole ring suggests that this compound may possess significant therapeutic potential, particularly as an antimicrobial or antioxidant agent.[8][9]

Theoretical studies provide a powerful and cost-effective avenue to explore the chemical reactivity, molecular interactions, and potential biological activity of novel compounds before their synthesis and experimental testing. This guide will outline a systematic computational workflow to elucidate the key characteristics of this compound.

Part 1: Foundational Quantum Chemical Analysis

The initial step in the theoretical investigation of any molecule is to determine its most stable three-dimensional structure and to probe its fundamental electronic properties. Density Functional Theory (DFT) is a robust and widely used quantum chemical method for this purpose.

Geometry Optimization and Vibrational Frequency Analysis

The equilibrium geometry of this compound in its ground state can be determined through geometry optimization. This process finds the coordinates of the atoms that correspond to a minimum on the potential energy surface. A subsequent frequency calculation is crucial to confirm that the optimized structure is a true minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's vibrational spectra (e.g., Infrared and Raman), which can be compared with experimental data for validation.

Experimental Protocol: Geometry Optimization and Frequency Calculation using Gaussian

  • Input File Preparation:

    • Construct the initial 3D structure of this compound using a molecular builder such as GaussView.

    • Create a Gaussian input file (.com or .gjf) with the following keywords in the route section: #p B3LYP/6-311++G(d,p) Opt Freq.

      • B3LYP: Specifies the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional, a widely used and reliable functional for organic molecules.

      • 6-311++G(d,p): A triple-zeta basis set with diffuse functions on heavy atoms and hydrogen (++) and polarization functions on heavy atoms (d) and hydrogen (p), providing a good balance between accuracy and computational cost for molecules of this size.

      • Opt: Requests a geometry optimization.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Specify the charge (0 for a neutral molecule) and spin multiplicity (1 for a singlet ground state) of the molecule.

  • Execution:

    • Submit the input file to the Gaussian software.

  • Analysis of Results:

    • Open the output file (.log or .out) in a text editor or a visualization program like GaussView.

    • Verify that the optimization has converged by searching for "Optimization completed."

    • Confirm that the frequency calculation yielded no imaginary frequencies, which indicates a true energy minimum.

    • Visualize the optimized geometry and the calculated vibrational modes. The predicted IR spectrum can be compared to experimental data if available.

Logical Relationship: From Structure to Properties

G cluster_0 Quantum Chemical Foundation A Initial 3D Structure B Geometry Optimization (DFT) A->B C Frequency Analysis B->C D Optimized Equilibrium Geometry B->D E Thermodynamic Properties (Enthalpy, Gibbs Free Energy) C->E F Predicted Vibrational Spectra (IR, Raman) C->F

Caption: Workflow for determining the optimized geometry and foundational properties.

Electronic Properties and Chemical Reactivity Descriptors

The electronic properties of a molecule govern its reactivity. Key descriptors derived from DFT calculations provide insights into the molecule's behavior in chemical reactions.

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical stability.

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

  • Global Reactivity Descriptors: Parameters such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

Data Presentation: Calculated Electronic Properties of this compound

PropertyValue (a.u.)Description
HOMO EnergyCalculatedElectron-donating ability
LUMO EnergyCalculatedElectron-accepting ability
HOMO-LUMO GapCalculatedChemical stability and reactivity
Ionization PotentialCalculatedEnergy required to remove an electron
Electron AffinityCalculatedEnergy released upon gaining an electron
Electronegativity (χ)CalculatedTendency to attract electrons
Chemical Hardness (η)CalculatedResistance to change in electron distribution
Chemical Softness (S)CalculatedReciprocal of hardness, indicates reactivity

Note: The values in this table would be populated with the results from the DFT calculations.

Part 2: Probing Biological Activity through Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict the binding affinity and mode of interaction of a small molecule (ligand) with a biological target, typically a protein.

Given the known antimicrobial activity of 1,3,4-oxadiazole derivatives, a relevant target for docking studies could be an essential bacterial enzyme. For instance, penicillin-binding proteins (PBPs) are crucial for bacterial cell wall biosynthesis and are the targets of β-lactam antibiotics.

Experimental Protocol: Molecular Docking using AutoDock Vina

  • Preparation of the Receptor:

    • Obtain the 3D structure of the target protein (e.g., a bacterial PBP) from the Protein Data Bank (PDB).

    • Prepare the protein for docking by removing water molecules, adding polar hydrogens, and assigning partial charges. This can be done using software like AutoDock Tools or UCSF Chimera.

  • Preparation of the Ligand:

    • Use the DFT-optimized structure of this compound.

    • Prepare the ligand by assigning partial charges and defining rotatable bonds using AutoDock Tools.

  • Defining the Binding Site:

    • Identify the active site of the receptor based on literature or by finding the location of a co-crystallized ligand in the PDB structure.

    • Define a grid box that encompasses the active site. The size and center of the grid box are crucial parameters.

  • Running the Docking Simulation:

    • Use AutoDock Vina to perform the docking calculation. Vina will search for the best binding poses of the ligand within the defined grid box and rank them based on a scoring function that estimates the binding affinity (in kcal/mol).

  • Analysis of Docking Results:

    • Visualize the predicted binding poses and interactions using a molecular graphics program (e.g., PyMOL, UCSF Chimera, or Discovery Studio Visualizer).

    • Analyze the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the receptor's amino acid residues.

Workflow Visualization: Protein-Ligand Docking

G cluster_1 Molecular Docking Workflow P1 Select Protein Target (e.g., PBP) P2 Prepare Receptor (Remove water, add hydrogens) P1->P2 D1 Define Binding Site (Grid Box) P2->D1 L1 Optimized Ligand Structure L2 Prepare Ligand (Assign charges, define rotatable bonds) L1->L2 L2->D1 D2 Run Docking Simulation (AutoDock Vina) D1->D2 A1 Analyze Binding Poses and Scores D2->A1 A2 Visualize Ligand-Receptor Interactions A1->A2

Caption: A streamlined workflow for performing molecular docking studies.

Part 3: Investigating Dynamic Behavior with Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can offer insights into the dynamic behavior of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of conformational changes, the stability of binding, and the role of solvent.

Experimental Protocol: MD Simulation using GROMACS

  • System Preparation:

    • Use the best-ranked docked pose of the this compound-protein complex as the starting structure.

    • Generate the topology and parameter files for the ligand using a tool like the CHARMM General Force Field (CGenFF) server or Amber's antechamber.

    • Place the complex in a periodic box of an appropriate solvent (e.g., water).

    • Add ions to neutralize the system.

  • Energy Minimization:

    • Perform energy minimization to relax the system and remove any steric clashes.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT (Canonical) Ensemble: Heat the system to the desired temperature while keeping the volume constant.

      • NPT (Isothermal-Isobaric) Ensemble: Bring the system to the desired pressure while maintaining a constant temperature.

  • Production MD Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to sample the conformational space of the complex.

  • Trajectory Analysis:

    • Analyze the MD trajectory to study:

      • Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and the receptor over time.

      • Binding Free Energy Calculations (e.g., MM/PBSA or MM/GBSA): To obtain a more accurate estimate of the binding affinity.

Conceptual Flow: From Static Docking to Dynamic Simulation

G cluster_2 Molecular Dynamics Simulation S1 Best Docked Pose S2 System Setup (Solvation, Ionization) S1->S2 S3 Energy Minimization S2->S3 S4 Equilibration (NVT, NPT) S3->S4 S5 Production MD Run S4->S5 S6 Trajectory Analysis (RMSD, RMSF, H-bonds) S5->S6 S7 Binding Free Energy Calculation S6->S7

Caption: The sequential steps involved in a molecular dynamics simulation.

Part 4: Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. If experimental data on the antimicrobial or antioxidant activity of a series of 1,3,4-oxadiazole derivatives is available, a QSAR model can be developed to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogues.

Experimental Protocol: Building a QSAR Model

  • Data Collection:

    • Compile a dataset of 1,3,4-oxadiazole derivatives with their experimentally determined biological activities (e.g., Minimum Inhibitory Concentration - MIC).

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a variety of molecular descriptors, which can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields from CoMFA or CoMSIA).

  • Model Building:

    • Divide the dataset into a training set (for building the model) and a test set (for validating the model).

    • Use a statistical method, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, to build a mathematical model that correlates the molecular descriptors with the biological activity.

  • Model Validation:

    • Assess the statistical quality and predictive power of the QSAR model using various validation metrics (e.g., r², q², RMSE).

  • Interpretation and Application:

    • Interpret the QSAR model to understand which molecular properties are most important for the desired biological activity.

    • Use the validated model to predict the activity of new, designed compounds.

Conclusion

The theoretical and computational approaches outlined in this guide provide a robust framework for a comprehensive investigation of this compound. By integrating quantum chemical calculations, molecular docking, molecular dynamics simulations, and QSAR studies, researchers can gain deep insights into the structure, reactivity, and potential biological activity of this promising molecule. This in silico approach not only accelerates the drug discovery process but also provides a detailed molecular-level understanding that can guide further experimental work.

References

Phenol-Containing Oxadiazoles: A Technical Guide to Unlocking Their Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Convergence of Phenol and Oxadiazole Moieties

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds to generate novel molecular entities with enhanced biological activity is a cornerstone of drug discovery. This guide delves into the compelling synergy between two such pharmacophores: the phenol group and the oxadiazole ring. The oxadiazole nucleus, a five-membered aromatic heterocycle, is a bioisostere of esters and amides, offering metabolic stability and serving as a versatile scaffold for diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[1][2][3] The incorporation of a phenolic moiety—a hydroxyl group directly attached to an aromatic ring—introduces a critical functional group known for its profound impact on biological activity. Phenols are renowned for their antioxidant properties, acting as hydrogen donors and radical scavengers, and their ability to form crucial hydrogen bonds with biological targets such as enzymes and receptors.[4][5]

This technical guide provides an in-depth exploration of the synthesis, biological evaluation, and mechanistic underpinnings of phenol-containing oxadiazoles. It is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to accelerate research and development in this promising area. We will explore the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative scientific literature.

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and inflammation.[4][6] Phenolic compounds are primary antioxidants that can effectively scavenge free radicals. The integration of a phenol group into an oxadiazole scaffold often leads to compounds with potent antioxidant capabilities.

The primary mechanism of antioxidant action for phenol-containing oxadiazoles involves the donation of the phenolic hydrogen atom to a free radical, thereby neutralizing it. The resulting phenoxyl radical is stabilized through resonance, a process that is often enhanced by the electronic properties of the attached oxadiazole ring and any other substituents on the aromatic systems.[5][7] This resonance stabilization is a key determinant of the compound's antioxidant efficacy.

Mechanism of Radical Scavenging

The antioxidant activity of these compounds is largely attributed to their ability to donate a hydrogen atom from the phenolic hydroxyl group to a free radical. The resulting phenoxyl radical is stabilized by delocalization of the unpaired electron across the aromatic ring and potentially the oxadiazole moiety.

Radical Scavenging Mechanism Phenol-Oxadiazole Phenol-Oxadiazole Phenoxyl_Radical Stabilized Phenoxyl Radical Phenol-Oxadiazole->Phenoxyl_Radical H• donation Free_Radical Free Radical (R•) Neutralized_Molecule Neutralized Molecule (RH) Free_Radical->Neutralized_Molecule H• acceptance

Caption: Hydrogen atom donation from the phenol group to a free radical.

Experimental Evaluation of Antioxidant Activity

A standard and reliable method for assessing antioxidant potential is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This stable free radical loses its deep violet color upon reduction by an antioxidant, a change that can be quantified spectrophotometrically.

Protocol: DPPH Radical Scavenging Assay

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in the dark to prevent degradation.

  • Preparation of Test Compounds: Dissolve the synthesized phenol-containing oxadiazoles in methanol or DMSO to prepare stock solutions (e.g., 1 mg/mL). Prepare serial dilutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

    • For the control, add 100 µL of DPPH solution to 100 µL of the solvent.

    • For the blank, add 100 µL of methanol to 100 µL of the test compound at each concentration.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for 30 minutes. Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound. Ascorbic acid or Trolox is commonly used as a positive control.[8]

Compound IDDPPH Scavenging IC50 (µM)Reference Compound (Ascorbic Acid) IC50 (µM)Reference
7d 22.1738.78[5]
7e 13.5938.78[5]
7g 18.5238.78[5]
7h 15.2338.78[5]
5f Significant Activity-[9]
5j Significant Activity-[9]
3w 14.6118.02[8]
3s 14.7718.02[8]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, but chronic inflammation contributes to various diseases.[10] Phenol-containing oxadiazoles have emerged as promising anti-inflammatory agents.[11][12] Their mechanism of action is often multifactorial, involving the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and the modulation of inflammatory signaling pathways such as the NF-κB pathway.[10][13] The phenolic hydroxyl group can play a crucial role in binding to the active sites of these enzymes.

Targeting the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Some phenol-containing oxadiazoles have been shown to inhibit this pathway by preventing the phosphorylation of IκB and the nuclear translocation of p65, a subunit of NF-κB.[14]

NF-kB Signaling Pathway Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Stimuli->IKK activates IkB IκB IKK->IkB phosphorylates p65_p50 p65/p50 (NF-κB) IkB->p65_p50 sequesters IkB_p p-IκB (Ubiquitination & Degradation) IkB->IkB_p p65_p50_n p65/p50 p65_p50->p65_p50_n Translocation Phenol_Oxadiazole Phenol-Oxadiazole Phenol_Oxadiazole->IKK Inhibits DNA DNA p65_p50_n->DNA Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Inhibition of the NF-κB signaling pathway by phenol-containing oxadiazoles.

Experimental Evaluation of Anti-inflammatory Activity

The carrageenan-induced rat paw edema model is a classic and reliable in vivo assay for evaluating acute anti-inflammatory activity. Carrageenan injection induces a biphasic inflammatory response, allowing for the assessment of a compound's ability to reduce edema.

Protocol: Carrageenan-Induced Rat Paw Edema

  • Animal Acclimatization: Acclimate male Wistar rats (150-200 g) to laboratory conditions for at least one week.

  • Grouping and Dosing:

    • Divide the rats into groups (n=6): Control (vehicle), Standard (e.g., Indomethacin, 10 mg/kg), and Test groups (different doses of the phenol-containing oxadiazole).

    • Administer the vehicle, standard drug, or test compounds orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation:

    • Calculate the percentage increase in paw volume for each group at each time point.

    • Calculate the percentage inhibition of edema by the test and standard compounds relative to the control group.[12]

CompoundDose (mg/kg)% Inhibition of EdemaReference
OSD 10060%[10]
OPD 10032.5%[10]
Ox-6f 1079.83%[15]

Anticancer Activity: Targeting Malignant Cell Proliferation

The quest for novel anticancer agents is a paramount challenge in medicinal chemistry. Phenol-containing oxadiazoles have demonstrated significant cytotoxic activity against various cancer cell lines.[13][16][17] Their mechanisms of action are diverse and can include the inhibition of key enzymes involved in cancer progression, induction of apoptosis, and cell cycle arrest.[14][16]

Enzyme Inhibition in Cancer Therapy

Many phenol-containing oxadiazoles exert their anticancer effects by inhibiting enzymes crucial for tumor growth and metastasis, such as matrix metalloproteinases (MMPs) and tyrosine kinases.[16] For instance, certain derivatives have shown potent inhibitory activity against MMP-9, an enzyme involved in the degradation of the extracellular matrix, which is a critical step in cancer cell invasion and metastasis.[16]

Experimental Evaluation of Cytotoxic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, which can be quantified.

Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Seed cancer cells (e.g., A549, HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the phenol-containing oxadiazole derivatives for 24, 48, or 72 hours. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the control. The IC50 value, the concentration that inhibits 50% of cell growth, is determined from the dose-response curve.[18]

CompoundCell LineIC50 (µM)Reference
4f A5497.48[16]
4h A549<0.14[16]
4i A5491.59[16]
4k A5493.82[16]
4l A5494.65[16]
AMK OX-11 HeLa11.26 (24h)[18]
Compound 5 U8735.1[19]
Compound 5 SKOV314.2[19]
Compound 5 A54918.3[19]

Antimicrobial Activity: Combating Infectious Diseases

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents.[20] Phenol-containing oxadiazoles have demonstrated promising activity against a range of bacteria and fungi.[20][21][22] The lipophilicity conferred by the aromatic rings and the potential for hydrogen bonding via the phenolic hydroxyl and oxadiazole nitrogen atoms are thought to contribute to their antimicrobial efficacy, potentially by disrupting microbial cell membranes or inhibiting essential enzymes.[22]

Experimental Evaluation of Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.

Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: In a 96-well microplate, prepare serial twofold dilutions of the phenol-containing oxadiazole compounds in an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[21]

OrganismCompoundMIC (µg/mL)Reference
MRSA StrainsND-4211 - 4[22]
S. aureusCompound 584[23]
E. coliCompound 430.05[23]

Synthesis of Phenol-Containing Oxadiazoles

A common and efficient method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazines. This can be achieved using various dehydrating agents, with phosphorus oxychloride (POCl3) being a frequently employed reagent.[9]

General Synthetic Pathway

The synthesis typically begins with the conversion of a phenolic acid to its corresponding acid hydrazide. This is followed by reaction with another carboxylic acid (or its derivative) to form the diacylhydrazine intermediate, which is then cyclized.

Synthesis of Phenol-Oxadiazoles Phenolic_Acid Phenolic Acid Diacylhydrazine Diacylhydrazine Intermediate Phenolic_Acid->Diacylhydrazine + Aryl Hydrazide Aryl_Hydrazide Aryl Hydrazide Aryl_Hydrazide->Diacylhydrazine Phenol_Oxadiazole Phenol-Containing 1,3,4-Oxadiazole Diacylhydrazine->Phenol_Oxadiazole Cyclodehydration (e.g., POCl3)

Caption: General synthetic route for phenol-containing 1,3,4-oxadiazoles.

Protocol: Synthesis of 2,6-Di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols [9]

  • Preparation of Aryl Hydrazides: Convert various aromatic acids to their corresponding aryl hydrazides by reaction with thionyl chloride followed by hydrazine hydrate.

  • Reaction Mixture: In a round-bottom flask, mix 3,5-di-tert-butyl-4-hydroxybenzoic acid (1.24 mmol) and the desired aryl acid hydrazide (1.24 mmol).

  • Addition of Dehydrating Agent: Slowly add phosphorus oxychloride (5 mL) to the mixture at room temperature.

  • Reflux: Reflux the reaction mixture with stirring in a water bath at 80-90°C for 3 hours.

  • Work-up:

    • After cooling, pour the mixture onto crushed ice (100 mL) and stir for 15 minutes.

    • Neutralize the mixture by adding sodium bicarbonate in portions until the pH is approximately 7-8.

    • The resulting precipitate is the desired phenol-containing oxadiazole.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, 1H-NMR, 13C-NMR, and HRMS.[9]

Conclusion and Future Directions

Phenol-containing oxadiazoles represent a highly promising class of compounds with a broad spectrum of biological activities. The strategic incorporation of the phenolic hydroxyl group onto the oxadiazole scaffold provides a powerful handle for modulating antioxidant, anti-inflammatory, anticancer, and antimicrobial properties. The synthetic accessibility and the potential for diverse substitutions on both the phenol and oxadiazole rings offer a vast chemical space for further exploration and optimization.

Future research in this field should focus on:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the substitution patterns on the aromatic rings to enhance potency and selectivity for specific biological targets.

  • Mechanism of Action Elucidation: In-depth studies to unravel the precise molecular mechanisms underlying the observed biological activities, including the identification of specific protein targets.

  • Pharmacokinetic Profiling: Evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to assess their drug-likeness and potential for in vivo efficacy.

  • In Vivo Studies: Progression of the most promising candidates into relevant animal models of disease to validate their therapeutic potential.

This guide has provided a comprehensive technical overview, from synthetic protocols to biological evaluation methods, to empower researchers in the pursuit of novel therapeutics based on the phenol-containing oxadiazole scaffold. The convergence of these two privileged pharmacophores holds immense potential for addressing unmet medical needs across a range of diseases.

References

Methodological & Application

synthesis of 3-(1,3,4-Oxadiazol-2-yl)phenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of 3-(1,3,4-Oxadiazol-2-yl)phenol Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, recognized for its metabolic stability and broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][4] This document provides a comprehensive guide for the , a class of compounds that combines the versatile oxadiazole core with a phenolic moiety—a key pharmacophore and a versatile handle for further chemical modification. We present a robust and widely applicable two-step synthetic strategy, detailing the underlying chemical principles, a step-by-step experimental protocol, characterization methods, and safety considerations. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Background

Heterocyclic compounds are fundamental to the development of new therapeutic agents. Among them, the 1,3,4-oxadiazole ring is a privileged structure due to its favorable electronic properties and ability to participate in hydrogen bonding, which enhances binding to biological targets.[5] Derivatives of 1,3,4-oxadiazole are reported to exhibit a wide array of biological effects, including antibacterial, antifungal, anti-inflammatory, analgesic, and anticancer activities.[3][5][6]

The inclusion of a phenol group at the 3-position of the phenyl ring, as in the target molecules, introduces a critical functional group. The hydroxyl group can act as a hydrogen bond donor and acceptor, significantly influencing the molecule's pharmacokinetic and pharmacodynamic profiles. Furthermore, it serves as a reactive site for the synthesis of more complex derivatives through etherification or esterification, enabling the exploration of a wider chemical space for structure-activity relationship (SAR) studies.

The most common and efficient pathway to synthesize 2,5-disubstituted 1,3,4-oxadiazoles involves the cyclodehydration of N,N'-diacylhydrazine intermediates.[7] A reliable method employs the reaction of a carboxylic acid hydrazide with another carboxylic acid in the presence of a strong dehydrating agent, such as phosphorus oxychloride (POCl₃).[8][9] This approach is versatile, generally high-yielding, and tolerant of various functional groups.

Overall Synthetic Strategy

The synthesis is typically performed in two main stages, starting from the commercially available 3-hydroxybenzoic acid.[10][11]

  • Stage 1: Synthesis of the Key Intermediate, 3-Hydroxybenzoylhydrazide. This involves the conversion of 3-hydroxybenzoic acid into its corresponding hydrazide. A standard and effective method is to first esterify the carboxylic acid (e.g., Fischer esterification) and then react the resulting ester with hydrazine hydrate.

  • Stage 2: Cyclodehydration to Form the 1,3,4-Oxadiazole Ring. The 3-hydroxybenzoylhydrazide intermediate is reacted with a selected carboxylic acid in the presence of phosphorus oxychloride (POCl₃). This reaction forms the desired 2,5-disubstituted 1,3,4-oxadiazole core through an intramolecular cyclization and dehydration sequence.

This strategy is illustrated in the workflow diagram below.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: Oxadiazole Formation start1 3-Hydroxybenzoic Acid ester Methyl 3-Hydroxybenzoate start1->ester Esterification (MeOH, H₂SO₄) hydrazide 3-Hydroxybenzoylhydrazide (Key Intermediate) ester->hydrazide Hydrazinolysis (N₂H₄·H₂O, EtOH) product Target Molecule: 3-(5-R-1,3,4-Oxadiazol-2-yl)phenol hydrazide->product Cyclodehydration (POCl₃, Reflux) start2 Substituted Carboxylic Acid (R-COOH) start2->product

Figure 1: General workflow for the synthesis of this compound derivatives.

Detailed Experimental Protocols

Safety Precaution: These protocols involve hazardous materials including phosphorus oxychloride (corrosive, reacts violently with water), hydrazine hydrate (toxic, corrosive, suspected carcinogen), and flammable solvents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of 3-Hydroxybenzoylhydrazide (Intermediate)

This protocol outlines the synthesis of the key hydrazide intermediate from 3-hydroxybenzoic acid.

A. Fischer Esterification

  • To a 250 mL round-bottom flask, add 3-hydroxybenzoic acid (13.8 g, 0.1 mol) and methanol (100 mL).

  • Stir the mixture to dissolve the solid. Place the flask in an ice bath.

  • Slowly add concentrated sulfuric acid (3 mL) dropwise while stirring. Causality: Sulfuric acid acts as a catalyst for the esterification reaction. Adding it slowly and in an ice bath controls the exothermic reaction.

  • Remove the flask from the ice bath, equip it with a reflux condenser, and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Pour the concentrated mixture into 200 mL of cold water and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate as an oil or low-melting solid.

B. Hydrazinolysis

  • Dissolve the crude methyl 3-hydroxybenzoate from the previous step in ethanol (80 mL) in a 250 mL round-bottom flask.

  • Add hydrazine hydrate (10 mL, ~0.2 mol, 2 equivalents) dropwise to the stirred solution. Causality: An excess of hydrazine hydrate is used to drive the reaction to completion.

  • Fit the flask with a reflux condenser and heat the mixture to reflux for 8-12 hours. A precipitate of the hydrazide should form upon cooling.

  • Monitor the reaction by TLC until the ester starting material is consumed.

  • Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash it with a small amount of cold ethanol, and then with diethyl ether.

  • Dry the resulting white solid in a vacuum oven to obtain pure 3-hydroxybenzoylhydrazide. The product can be used in the next step without further purification if TLC shows high purity.

Protocol 2: Synthesis of 3-(5-Aryl-1,3,4-oxadiazol-2-yl)phenol

This protocol describes the POCl₃-mediated cyclodehydration to form the target oxadiazole derivative.

  • In a 100 mL round-bottom flask, place 3-hydroxybenzoylhydrazide (1.52 g, 10 mmol) and the desired aromatic carboxylic acid (e.g., 4-chlorobenzoic acid, 1.57 g, 10 mmol).

  • Perform this step in a fume hood. Carefully and slowly add phosphorus oxychloride (POCl₃, 5 mL) to the mixture at room temperature with gentle stirring. Causality: POCl₃ is a powerful dehydrating and chlorinating agent that activates the carboxylic acid and facilitates the cyclization. The reaction is exothermic and releases HCl gas.

  • Equip the flask with a reflux condenser (with a gas trap for HCl) and heat the reaction mixture gently to 80-90 °C for 3-5 hours.[9]

  • Monitor the reaction progress by TLC (a suitable solvent system is typically 30-50% ethyl acetate in hexanes).

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up (Perform with extreme caution): Slowly and carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. POCl₃ reacts violently with water.

  • Continue stirring for 15-30 minutes until the ice has melted and a precipitate forms.

  • Neutralize the acidic solution by the slow portion-wise addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

  • Collect the solid product by vacuum filtration.

  • Wash the crude product thoroughly with cold water to remove any inorganic salts.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol, ethanol/water mixture, or ethyl acetate) to yield the pure 3-(5-aryl-1,3,4-oxadiazol-2-yl)phenol derivative.

Reaction Mechanism

The POCl₃-mediated cyclodehydration is a classic method for forming the 1,3,4-oxadiazole ring. The proposed mechanism involves several key steps:

G cluster_mech Proposed Reaction Mechanism node1 1. Acid Activation: Carboxylic acid reacts with POCl₃ to form a reactive acyl dichlorophosphate intermediate. node2 2. Nucleophilic Attack: The terminal nitrogen of the hydrazide attacks the activated carbonyl carbon. node1->node2 node3 3. Intermediate Formation: Formation of an N,N'-diacylhydrazine-like intermediate after loss of dichlorophosphate. node2->node3 node4 4. Cyclization & Dehydration: Intramolecular attack of the oxygen on the second carbonyl, followed by elimination of water (facilitated by POCl₃) to form the aromatic oxadiazole ring. node3->node4

Figure 2: Key steps in the POCl₃-mediated cyclodehydration mechanism.

Characterization and Data

The synthesized compounds must be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include NMR, IR spectroscopy, and mass spectrometry.[7][12][13]

Table 1: Expected Analytical Data for a Representative Product

Product: 3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenol

ParameterExpected Data
Molecular Formula C₁₄H₁₀N₂O₂
Molecular Weight 238.24 g/mol
Appearance White to off-white solid
¹H NMR (DMSO-d₆)δ ~10.0 (s, 1H, -OH), δ 8.1-8.2 (m, 2H, Ar-H), δ 7.6-7.7 (m, 3H, Ar-H), δ 7.4-7.5 (m, 2H, Ar-H), δ 7.1-7.2 (m, 1H, Ar-H)
¹³C NMR (DMSO-d₆)δ ~165, ~164 (Oxadiazole C), δ ~158 (C-OH), δ ~132, ~131, ~130, ~129, ~127, ~124, ~119, ~115 (Aromatic C)
IR (KBr, cm⁻¹) ~3200-3400 (O-H stretch), ~1610 (C=N stretch), ~1550 (C=C stretch), ~1240 (C-O stretch), ~1020 (N-N stretch)
Mass Spec (ESI+) m/z = 239.07 [M+H]⁺

Note: Exact chemical shifts (δ) and absorption frequencies (cm⁻¹) may vary depending on the solvent and specific derivative synthesized.

Applications and Further Research

The synthesized this compound derivatives serve as valuable scaffolds for drug discovery programs. Their established biological activities make them promising candidates for development as:

  • Antimicrobial Agents: Targeting bacterial and fungal pathogens.[1][6]

  • Anti-inflammatory Drugs: Potentially acting on inflammatory pathways.[4][14]

  • Anticancer Therapeutics: Investigating their effects on various cancer cell lines.[1][5]

The phenolic hydroxyl group provides a strategic point for creating libraries of related compounds (e.g., ethers, esters) to optimize potency, selectivity, and pharmacokinetic properties.

References

Application Note & Protocols: Evaluating the Antimicrobial Efficacy of 3-(1,3,4-Oxadiazol-2-yl)phenol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the antimicrobial activity of 3-(1,3,4-Oxadiazol-2-yl)phenol analogues.

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents one of the most significant challenges to global public health, threatening to undermine modern medicine. The diminishing efficacy of existing antibiotics has catalyzed an urgent search for novel chemical entities capable of combating resistant pathogens.[1][2] Among the myriad of heterocyclic compounds investigated, the 1,3,4-oxadiazole ring has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural features, including its role as a bioisostere of amides and esters and its ability to participate in hydrogen bonding, make it a cornerstone for designing new therapeutic agents.[3]

This guide focuses specifically on a promising subclass: This compound analogues . The incorporation of a phenol moiety is a deliberate design choice, as phenolic compounds are known for their broad-spectrum antimicrobial properties. This guide provides a comprehensive framework for the synthesis, antimicrobial evaluation, and preliminary mechanism-of-action studies for this class of compounds, grounded in established laboratory practices and scientific rationale.

Part 1: Synthesis of this compound Analogues

The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles is a well-established process in organic chemistry. The most common and efficient pathway involves the dehydrative cyclization of an N,N'-diacylhydrazine intermediate. The following protocol outlines a generalized, two-step procedure for synthesizing a target analogue, starting from 3-hydroxybenzoic acid.

Protocol 1.1: General Synthesis Pathway

Rationale: This protocol first creates an acid hydrazide from the starting phenolic acid. This intermediate is then coupled with another aromatic acid and cyclized in a one-pot reaction using a dehydrating agent, typically phosphorus oxychloride (POCl₃), to form the stable 1,3,4-oxadiazole ring.[4][5] This method is widely adopted due to its efficiency and relatively high yields.

Step 1: Synthesis of 3-Hydroxybenzohydrazide (Intermediate I)

  • Esterification: To a round-bottom flask, add 3-hydroxybenzoic acid (1 eq.) and absolute ethanol (10 volumes). Cool the mixture in an ice bath.

  • Slowly add concentrated sulfuric acid (0.5 eq.) dropwise while stirring.

  • Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water. Neutralize with a saturated sodium bicarbonate solution until effervescence ceases.

  • Extract the resulting ethyl 3-hydroxybenzoate with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester.

  • Hydrazinolysis: Dissolve the crude ester in ethanol and add hydrazine hydrate (1.5-2.0 eq.).

  • Reflux the mixture for 8-12 hours. The formation of a solid precipitate indicates product formation.

  • Cool the reaction mixture, filter the precipitate, wash with cold ethanol, and dry to obtain Intermediate I (3-Hydroxybenzohydrazide) .

Step 2: Synthesis of the Final Analogue (One-Pot Cyclization)

  • In a round-bottom flask, combine Intermediate I (1 eq.) and a substituted benzoic acid (e.g., 4-chlorobenzoic acid, 1 eq.).

  • Carefully add phosphorus oxychloride (POCl₃, 5-10 volumes) dropwise in a fume hood at 0°C.

  • Allow the reaction to warm to room temperature, then reflux at 80-90°C for 3-5 hours.[4]

  • Monitor the reaction via TLC. Upon completion, cool the mixture and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until a precipitate forms.

  • Filter the solid product, wash thoroughly with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified 3-(5-aryl-1,3,4-oxadiazol-2-yl)phenol analogue.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Intermediate Synthesis cluster_step2 Step 2: Cyclization A 3-Hydroxybenzoic Acid B Esterification (EtOH, H₂SO₄) A->B C Ethyl 3-Hydroxybenzoate B->C D Hydrazinolysis (Hydrazine Hydrate) C->D E Intermediate I: 3-Hydroxybenzohydrazide D->E G One-Pot Condensation & Cyclization (POCl₃) E->G F Substituted Benzoic Acid F->G H Purification (Recrystallization) G->H I Final Product: 3-(5-aryl-1,3,4-oxadiazol-2-yl)phenol H->I

Caption: General two-step synthesis of this compound analogues.

Part 2: Protocols for Antimicrobial Susceptibility Testing (AST)

The objective of AST is to determine the lowest concentration of a compound that can inhibit microbial growth (Minimum Inhibitory Concentration, MIC) or kill the microbe (Minimum Bactericidal/Fungicidal Concentration, MBC/MFC).[6][7]

Protocol 2.1: Preliminary Screening - Agar Well Diffusion Assay

Rationale: This method is a rapid, qualitative screening tool to identify if a compound possesses any antimicrobial activity.[8] A zone of inhibition around the well indicates that the compound diffused into the agar and inhibited the growth of the seeded microorganism. Its simplicity makes it ideal for high-throughput primary screening.[6][9]

  • Media Preparation: Prepare Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi according to the manufacturer's instructions and sterilize by autoclaving.

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard from a fresh culture (18-24h). This standardizes the inoculum density to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Seeding: Pour the sterile molten agar (cooled to 45-50°C) into sterile Petri dishes. Once solidified, use a sterile cotton swab to uniformly streak the microbial suspension over the entire surface of the agar.

  • Well Preparation: Using a sterile cork borer (6-8 mm diameter), punch wells into the agar.

  • Compound Loading: Prepare stock solutions of the test analogues in a suitable solvent (e.g., DMSO). Add a fixed volume (e.g., 50-100 µL) of each compound solution into separate wells.

  • Controls:

    • Positive Control: A well containing a standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

    • Negative Control: A well containing only the solvent (DMSO) to ensure it has no intrinsic antimicrobial activity.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Result Interpretation: Measure the diameter (in mm) of the clear zone of inhibition around each well. A larger diameter suggests greater antimicrobial activity.

Protocol 2.2: Quantitative Analysis - Broth Microdilution for MIC & MBC Determination

Rationale: The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent quantitatively.[8][10] It provides a precise concentration value, which is essential for structure-activity relationship studies and comparing the potency of different analogues.

  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of sterile Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB) to wells 2 through 12.

  • Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired concentration) to well 1.

  • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This leaves wells 11 and 12 as controls.

  • Inoculum Addition: Prepare a microbial suspension and dilute it in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Controls:

    • Well 11 (Growth Control): 50 µL broth + 50 µL inoculum (no compound).

    • Well 12 (Sterility Control): 100 µL sterile broth (no compound, no inoculum).

  • Incubation: Seal the plate and incubate under the same conditions as the agar well diffusion assay.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well). A viability indicator like Resazurin or INT can be added to aid visualization.

  • MBC/MFC Determination: To determine the MBC/MFC, take 10 µL from each well that showed no visible growth (i.e., wells at and above the MIC) and spot-plate it onto a fresh, drug-free agar plate. Incubate overnight.

  • Result Interpretation: The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the subculture plate).

MIC/MBC Determination Workflow

MIC_Workflow A Prepare 2-fold serial dilutions of compound in 96-well plate B Add standardized microbial inoculum to each well A->B C Incubate plate (e.g., 37°C, 24h) B->C D Observe for visible growth. Lowest concentration with no growth = MIC C->D E Subculture from clear wells onto drug-free agar D->E For MBC/MFC F Incubate agar plate E->F G Observe for colony growth. Lowest concentration with no growth = MBC/MFC F->G

Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.

Part 3: Structure-Activity Relationship (SAR) Insights

The antimicrobial potency of this compound analogues is highly dependent on the nature and position of substituents on the aromatic rings. A systematic analysis of these relationships is crucial for rational drug design.[11][12]

Key Causality Behind SAR:

  • The Phenolic Hydroxyl Group: The -OH group at the 3-position is critical. It can act as a hydrogen bond donor, interacting with active sites of microbial enzymes. Its presence often enhances activity. SAR analysis has shown that compounds with ortho- and para-hydroxyl groups can be more active.[13]

  • Substituents on the 5-Aryl Ring: The electronic properties and lipophilicity of the substituent at the 5-position of the oxadiazole ring significantly modulate activity.

    • Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F, -Br) or nitro groups (-NO₂) can enhance activity by increasing the compound's ability to interact with microbial targets or by altering its membrane permeability.[14]

    • Lipophilicity: Increasing the lipophilicity (e.g., by adding alkyl or phenyl groups) can improve passage through the lipid-rich bacterial cell membrane, often leading to better activity, up to a certain point.[14]

  • Steric Factors: Bulky substituents can sometimes decrease activity due to steric hindrance, preventing the molecule from fitting into the target's active site.

Table 1: Example SAR Data for Analogues Against S. aureus
Compound IDR Group (at para-position of 5-Aryl Ring)Nature of RMIC (µg/mL)Interpretation
AN-01 -HNeutral64Baseline activity of the unsubstituted scaffold.
AN-02 -ClElectron-Withdrawing, Lipophilic16The chloro group significantly enhances potency.
AN-03 -NO₂Strong Electron-Withdrawing8Strong EWG further improves activity.
AN-04 -OCH₃Electron-Donating128Electron-donating group reduces activity.
AN-05 -OHElectron-Donating, H-bond donor32Hydroxyl group improves activity over -OCH₃, suggesting H-bonding is important.

Note: Data are hypothetical and for illustrative purposes, but reflect general trends observed in the literature.[13][15]

Part 4: Investigating the Mechanism of Action (MoA)

While the exact MoA can vary, evidence suggests that oxadiazole-based compounds can target bacterial cell wall synthesis.[16] One of the primary targets for many antibacterials is the family of Penicillin-Binding Proteins (PBPs), which are essential for the final steps of peptidoglycan synthesis. The oxadiazoles have been identified as a class of antibacterials that can target PBPs.[17] Another proposed mechanism for some 1,3,4-oxadiazoles is the inhibition of the lipoteichoic acid (LTA) biosynthesis pathway, which is crucial for the integrity of the cell envelope in Gram-positive bacteria.[18][19]

Proposed Mechanism: Inhibition of Peptidoglycan Synthesis

The structural similarity of the oxadiazole core to the β-lactam ring of penicillin could allow it to bind to the active site of PBPs, such as PBP2a in MRSA. This binding event would acylate the enzyme, rendering it inactive and halting the cross-linking of the peptidoglycan cell wall. The compromised cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death (bactericidal effect).[16][17]

MoA_Pathway cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) PG Peptidoglycan Synthesis (Cell Wall Cross-linking) PBP->PG Catalyzes Lysis Cell Lysis & Bacterial Death PG->Lysis Maintains Cell Integrity Compound Oxadiazole Analogue Compound->PBP Binds & Inhibits

Caption: Proposed mechanism of action via inhibition of Penicillin-Binding Proteins (PBPs).

Conclusion

The this compound scaffold represents a highly promising platform for the discovery of new antimicrobial agents. Its synthetic tractability allows for the creation of diverse chemical libraries, and the established protocols for antimicrobial screening enable robust evaluation of their efficacy. By systematically probing structure-activity relationships, researchers can rationally design next-generation analogues with enhanced potency and optimized pharmacological profiles. Further investigation into their precise mechanisms of action will be critical for advancing these compounds through the drug development pipeline and addressing the urgent threat of antimicrobial resistance.

References

Application Notes & Protocols: A Researcher's Guide to the Anticancer Evaluation of 3-(1,3,4-Oxadiazol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Oxadiazole-Phenol Scaffold

In the landscape of medicinal chemistry, certain structural motifs consistently emerge as privileged scaffolds due to their versatile binding capabilities and favorable pharmacological profiles. The 1,3,4-oxadiazole ring is one such entity, a five-membered heterocycle renowned for its metabolic stability and its role as a bioisostere for amide and ester groups.[1] Its derivatives have demonstrated a wide spectrum of biological activities, including significant anticancer potential through diverse mechanisms of action that target growth factors, enzymes, and critical kinases.[1][2] When coupled with a phenol group—a known pharmacophore that can participate in crucial hydrogen bonding and redox interactions—the resulting 3-(1,3,4-Oxadiazol-2-yl)phenol scaffold presents a compelling framework for the development of novel anticancer agents.

This guide provides an in-depth framework for researchers, scientists, and drug development professionals to comprehensively evaluate the anticancer potential of novel this compound derivatives. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to preclinical in vitro assessment.

Mechanistic Landscape: Key Signaling Pathways in Cancer

The anticancer activity of 1,3,4-oxadiazole derivatives often stems from their ability to modulate key molecular targets integral to tumor growth, proliferation, and survival.[3] Understanding these pathways is critical for designing mechanistic studies. While the precise targets of novel derivatives must be determined empirically, several well-established cancer signaling pathways are frequently implicated and serve as primary areas of investigation.

  • The PI3K/Akt/mTOR Pathway: This is one of the most frequently over-activated signaling pathways in human cancers, acting as a central regulator of the cell cycle, proliferation, and apoptosis.[4][5] The Phosphatidylinositol-3-kinase (PI3K)/Akt pathway is a critical mediator of survival signals that can contribute to therapeutic resistance.[6] Its dysregulation, often through mutations in components like PIK3CA or the loss of the tumor suppressor PTEN, leads to unchecked cell growth and survival.[5][7]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt Recruitment to membrane PDK1->Akt Phosphorylation (Thr308) Downstream Downstream Effectors (Cell Survival, Proliferation, Growth) Akt->Downstream Activation of multiple targets mTORC2 mTORC2 mTORC2->Akt Phosphorylation (Ser473) PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Inhibition EGFR_Pathway EGF EGF Ligand EGFR EGFR Dimer EGF->EGFR Binding & Dimerization Adaptor Adaptor Proteins (e.g., GRB2, SHC) EGFR->Adaptor Autophosphorylation & Recruitment RAS RAS Adaptor->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., ELK-1, CREB) ERK->TF Phosphorylation Nucleus Gene Expression (Proliferation, Survival) TF->Nucleus VEGFR2_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 Dimer VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation (Y1175) PI3K_path PI3K-Akt Pathway VEGFR2->PI3K_path Activation Migration Migration VEGFR2->Migration via FAK/Src PKC PKC PLCg->PKC MAPK_path Raf-MEK-ERK (MAPK Pathway) PKC->MAPK_path Proliferation Endothelial Cell Proliferation MAPK_path->Proliferation Survival Cell Survival PI3K_path->Survival workflow start Novel this compound Derivative Synthesis step1 Protocol 1: Cytotoxicity Screening (MTT Assay) Determine IC50 values across a panel of cancer cell lines. start->step1 decision1 Is IC50 in desirable range? step1->decision1 step2 Protocol 2: Apoptosis Detection (Annexin V/PI Assay) Determine mode of cell death. decision1->step2 Yes discard Compound Inactive or Not Potent decision1->discard No step3 Protocol 3: Cell Cycle Analysis (PI Staining) Assess effects on cell cycle progression. step2->step3 step4 Protocol 4: Mechanistic Investigation (Western Blot) Probe key signaling proteins (e.g., p-Akt, p-EGFR). step3->step4 end Lead Compound Identification & Further Preclinical Studies step4->end

References

Application Notes and Protocols: 3-(1,3,4-Oxadiazol-2-yl)phenol as a Putative Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

These application notes provide a comprehensive guide to understanding and evaluating the enzyme inhibitory potential of 3-(1,3,4-Oxadiazol-2-yl)phenol. This document consolidates the current understanding of the broader 1,3,4-oxadiazole class of compounds as enzyme inhibitors and provides detailed protocols for the experimental validation of this specific molecule against relevant enzyme targets.

Introduction: The Therapeutic Potential of the 1,3,4-Oxadiazole Scaffold

The 1,3,4-oxadiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] Derivatives of this scaffold have been extensively investigated and have shown promise as antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[2][4] A significant portion of their therapeutic efficacy stems from their ability to act as potent enzyme inhibitors.[1][3]

The specific compound, this compound, possesses the key structural features of this versatile class. The phenol group can participate in hydrogen bonding, a crucial interaction with the active sites of many enzymes, while the 1,3,4-oxadiazole ring can engage in various non-covalent interactions.[5] While specific enzymatic inhibition data for this compound is not extensively documented in publicly available literature, the known activities of its structural analogs suggest several high-probability enzyme targets.

This guide will focus on three such enzyme families where 1,3,4-oxadiazole derivatives have demonstrated significant inhibitory activity:

  • Cholinesterases (Acetylcholinesterase and Butyrylcholinesterase): Key targets in the management of neurodegenerative diseases like Alzheimer's.[6]

  • α-Glucosidase: A critical enzyme in carbohydrate metabolism, making its inhibitors relevant for the treatment of type 2 diabetes.[3]

  • Monoamine Oxidases (MAO-A and MAO-B): Important enzymes in the metabolism of neurotransmitters, with their inhibitors being used as antidepressants and for the treatment of Parkinson's disease.[6]

Putative Mechanisms of Enzyme Inhibition

The inhibitory action of 1,3,4-oxadiazole derivatives is often attributed to their ability to interact with the active site of target enzymes, thereby preventing the binding of the natural substrate. The specific nature of these interactions can vary depending on the enzyme and the substitution pattern on the oxadiazole ring.

For this compound, the phenolic hydroxyl group is a key pharmacophoric feature. It can act as both a hydrogen bond donor and acceptor, potentially forming crucial interactions with amino acid residues in the enzyme's active site. The 1,3,4-oxadiazole ring itself is a bioisostere of ester and amide groups and can participate in dipole-dipole and hydrophobic interactions.

Visualizing the General Inhibitory Interaction

The following diagram illustrates a generalized concept of how a 1,3,4-oxadiazole derivative might interact with an enzyme's active site.

G cluster_enzyme Enzyme Active Site cluster_inhibitor This compound Amino Acid 1 Amino Acid 1 Amino Acid 2 Amino Acid 2 Amino Acid 3 Amino Acid 3 Oxadiazole_Ring 1,3,4-Oxadiazole Ring Oxadiazole_Ring->Amino Acid 2 Hydrophobic Interaction Oxadiazole_Ring->Amino Acid 3 Dipole-Dipole Interaction Phenol_Group Phenolic -OH Phenol_Group->Amino Acid 1 Hydrogen Bond G start Prepare Reagents prep_inhibitor Prepare serial dilutions of test compound and positive control start->prep_inhibitor plate_setup Add buffer, DTNB, and AChE to wells start->plate_setup add_inhibitor Add test compound/ control to wells prep_inhibitor->add_inhibitor plate_setup->add_inhibitor pre_incubation Incubate at 25°C for 15-20 min add_inhibitor->pre_incubation add_substrate Add ATCI substrate to initiate reaction pre_incubation->add_substrate incubation Incubate at 25°C for 5 min add_substrate->incubation read_absorbance Measure absorbance at 412 nm incubation->read_absorbance calculate Calculate % inhibition and IC50 value read_absorbance->calculate G start Prepare Reagents prep_inhibitor Prepare serial dilutions of test compound and positive control start->prep_inhibitor plate_setup Add α-glucosidase and test compound/ control to wells start->plate_setup prep_inhibitor->plate_setup pre_incubation Incubate at 37°C for 5 min plate_setup->pre_incubation add_substrate Add pNPG substrate to initiate reaction pre_incubation->add_substrate incubation Incubate at 37°C for 20 min add_substrate->incubation stop_reaction Add Sodium Carbonate to stop the reaction incubation->stop_reaction read_absorbance Measure absorbance at 405 nm stop_reaction->read_absorbance calculate Calculate % inhibition and IC50 value read_absorbance->calculate G start Prepare Reagents prep_inhibitor Prepare serial dilutions of test compound and positive control start->prep_inhibitor plate_setup Add MAO-B enzyme and test compound/ control to wells start->plate_setup prep_inhibitor->plate_setup pre_incubation Incubate at 37°C for 10 min plate_setup->pre_incubation add_substrate_mix Add substrate/probe/HRP mix to initiate reaction pre_incubation->add_substrate_mix incubation Incubate at 37°C for 10-40 min (kinetic) add_substrate_mix->incubation read_fluorescence Measure fluorescence (e.g., Ex/Em = 535/587 nm) incubation->read_fluorescence calculate Calculate % inhibition and IC50 value read_fluorescence->calculate

References

Application Notes & Protocols: Evaluating the Antioxidant Properties of 3-(1,3,4-Oxadiazol-2-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Phenolic Oxadiazoles

In the relentless pursuit of novel therapeutic agents, the intersection of phenolic compounds and heterocyclic scaffolds has yielded molecules of significant interest. Among these, 3-(1,3,4-oxadiazol-2-yl)phenol derivatives have emerged as a promising class of antioxidants. These compounds uniquely combine the hydrogen-donating, radical-scavenging capabilities of a phenolic hydroxyl group with the stable, electron-delocalizing framework of the 1,3,4-oxadiazole ring.[1][2] This structural synergy often results in potent antioxidant activity, mitigating the detrimental effects of oxidative stress implicated in a myriad of pathologies, including cancer, neurodegenerative disorders, and cardiovascular diseases.[3][4][5]

This comprehensive guide is designed for researchers, medicinal chemists, and drug development professionals. It provides an in-depth exploration of the mechanisms underpinning the antioxidant action of these derivatives, detailed, field-proven protocols for their evaluation, and insights into the crucial structure-activity relationships (SAR) that govern their efficacy.

Section 1: The Mechanistic Underpinnings of Antioxidant Action

The antioxidant capacity of this compound derivatives is primarily attributed to their ability to neutralize reactive oxygen species (ROS) and other free radicals. This is achieved through two principal mechanisms:

  • Hydrogen Atom Transfer (HAT): The phenolic hydroxyl (-OH) group can readily donate its hydrogen atom to a free radical (R•), effectively neutralizing it. The resulting phenoxyl radical is stabilized through resonance, with the electron delocalizing across the aromatic ring and the adjacent 1,3,4-oxadiazole moiety.[1][5] This delocalization is critical, as it lowers the reactivity of the newly formed radical, preventing it from initiating further oxidative chain reactions.[2][6]

  • Single Electron Transfer followed by Proton Transfer (SET-PT): In this pathway, the phenol first donates an electron to the radical, forming a radical cation and an anion. Subsequently, the radical cation transfers a proton to the anion, resulting in a stabilized phenoxyl radical and a neutralized species.[5] The efficiency of both HAT and SET-PT mechanisms is highly dependent on the electronic environment of the molecule.[7]

Computational studies, particularly using Density Functional Theory (DFT), have become invaluable in elucidating these mechanisms. By calculating parameters like Bond Dissociation Enthalpy (BDE) for the phenolic O-H bond, researchers can predict the facility of hydrogen donation—a lower BDE correlates with higher antioxidant activity via the HAT mechanism.[8][9]

Section 2: Synthesis Strategies for Bioactive Derivatives

The creation of a library of this compound derivatives for screening is a foundational step. A common and effective synthetic route involves the cyclization of diacylhydrazine precursors, which are themselves derived from phenolic acids.[1][2]

General Synthesis Workflow

The following diagram illustrates a typical synthetic pathway.

Synthesis_Workflow A 3-Hydroxybenzoic Acid B 3-Hydroxybenzoyl Hydrazide A->B Hydrazine Hydrate Reflux C Diacylhydrazine Precursor B->C Aryl Acid Chloride Base D 3-(5-Aryl-1,3,4-oxadiazol-2-yl)phenol C->D POCl3 Dehydrative Cyclization

Caption: General synthesis pathway for this compound derivatives.

This multi-step synthesis allows for the introduction of various substituents on the second aromatic ring (the "Aryl" group), which is crucial for developing a comprehensive Structure-Activity Relationship (SAR) profile.[10]

Section 3: Core Protocols for In Vitro Antioxidant Capacity Assessment

No single assay can fully capture the multifaceted nature of antioxidant activity.[11] Therefore, a panel of assays based on different chemical principles is essential for a robust evaluation. We present detailed protocols for three widely accepted methods: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[12] The reduction of the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine is monitored spectrophotometrically at ~517 nm.[13] The degree of color change is proportional to the scavenging potential of the test compound.

Experimental Workflow:

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare DPPH Solution (e.g., 0.1 mM in Methanol) C Mix Test Compound/Standard with DPPH Solution in 96-well plate A->C B Prepare Serial Dilutions of Test Compound & Standard (e.g., Ascorbic Acid, Trolox) B->C D Incubate in the dark (e.g., 30 min at RT) C->D E Measure Absorbance at 517 nm D->E F Calculate % Inhibition E->F G Plot % Inhibition vs. Concentration F->G H Determine IC50 Value G->H

Caption: Step-by-step workflow for the DPPH antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle at 4°C.

    • Test Compounds & Standard: Prepare stock solutions (e.g., 1 mg/mL) of the synthesized derivatives and a standard antioxidant (e.g., Ascorbic Acid or Trolox) in methanol. Perform serial dilutions to obtain a range of concentrations (e.g., 1 to 500 µg/mL).

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the DPPH solution.

    • Add 100 µL of the test compound dilution (or standard/methanol as a blank).

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution with methanol, and Abs_sample is the absorbance with the test compound.

    • Plot the % Inhibition against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[4]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay evaluates the ability of a compound to scavenge the pre-generated ABTS radical cation (ABTS•⁺).[14] The ABTS•⁺ is a blue-green chromophore produced by reacting ABTS with potassium persulfate.[15] In the presence of an antioxidant, the radical is reduced, and the solution's color fades. The change in absorbance is measured, typically at 734 nm.[14][16]

Experimental Workflow:

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Generate ABTS•⁺ Stock: Mix 7 mM ABTS + 2.45 mM K₂S₂O₈ (Incubate dark, 12-16h) B Prepare ABTS•⁺ Working Solution: Dilute stock to Abs ≈ 0.70 at 734 nm A->B E Add large volume of ABTS•⁺ working solution (e.g., 190 µL) B->E C Prepare Serial Dilutions of Test Compound & Standard D Add small volume of sample (e.g., 10 µL) to 96-well plate C->D F Incubate (e.g., 6 min at RT) E->F G Measure Absorbance at 734 nm F->G H Calculate % Inhibition G->H I Determine IC50 or TEAC Value H->I

Caption: Step-by-step workflow for the ABTS antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•⁺) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.[17]

    • ABTS•⁺ Working Solution: Before the assay, dilute the stock solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[17]

    • Test Compounds & Standard: Prepare serial dilutions as described for the DPPH assay. Trolox is the most common standard for this assay.

  • Assay Procedure (96-well plate format):

    • Add 195 µL of the ABTS•⁺ working solution to each well.

    • Add 10 µL of the test compound dilution.[15]

    • Mix and incubate at room temperature for precisely 6 minutes.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculate the % Inhibition as in the DPPH assay.

    • Results can be expressed as IC50 values or as Trolox Equivalent Antioxidant Capacity (TEAC). TEAC is determined by comparing the antioxidant's activity to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay does not measure radical scavenging directly but assesses the total antioxidant power based on the ability of a compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺-TPTZ) form in an acidic medium.[12][18] The increase in absorbance at 593 nm is proportional to the reducing power of the antioxidants in the sample.[19][20]

Experimental Workflow:

FRAP_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare FRAP Reagent: Mix Acetate Buffer (pH 3.6), TPTZ Solution, and FeCl₃ Solution (10:1:1, v/v/v) D Pre-warm FRAP Reagent to 37°C A->D B Prepare FeSO₄ Standard Curve (e.g., 100-1000 µM) E Mix Sample/Standard with FRAP Reagent B->E C Prepare Dilutions of Test Compound C->E D->E F Incubate at 37°C (e.g., 4-6 min) E->F G Measure Absorbance at 593 nm F->G H Plot Standard Curve (Abs vs. Fe²⁺ Conc.) I Calculate FRAP Value of Sample (in µM Fe²⁺ equivalents) G->I H->I

Caption: Step-by-step workflow for the FRAP antioxidant assay.

Detailed Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and add 16 mL of glacial acetic acid in 1 L of deionized water.

    • TPTZ Solution (10 mM): Dissolve 31.2 mg of TPTZ in 10 mL of 40 mM HCl.

    • FeCl₃ Solution (20 mM): Dissolve 54.1 mg of FeCl₃·6H₂O in 10 mL of deionized water.

    • FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 ratio. Warm to 37°C before use.[21]

    • Standard: Prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions for the calibration curve.

  • Assay Procedure:

    • Add 180 µL of the FRAP working reagent to each well of a 96-well plate.

    • Add 20 µL of the test compound, standard, or blank (solvent).

    • Incubate at 37°C for 4-6 minutes.[18]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • Construct a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.

    • Determine the FRAP value of the test compounds from the standard curve. The results are expressed as µmol of Fe²⁺ equivalents per gram or per mole of the compound.

Section 4: Data Interpretation and Structure-Activity Relationship (SAR)

Systematic evaluation of a library of derivatives allows for the elucidation of key SAR insights. For this compound derivatives, several structural features are known to modulate antioxidant activity.

Key SAR Observations:

  • Phenolic -OH Group: This is indispensable for activity. Its position (meta to the oxadiazole linker in this case) is crucial.

  • Substituents on the Phenol Ring: Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups can enhance activity by stabilizing the phenoxyl radical. Conversely, electron-withdrawing groups (EWGs) generally decrease activity.[9][22]

  • Substituents on the Second Aryl Ring: The electronic nature of substituents on the 5-aryl ring of the oxadiazole can also influence activity by affecting the overall electron distribution and resonance stabilization of the radical intermediate.[1][2]

  • Steric Hindrance: Bulky groups near the phenolic hydroxyl can sometimes enhance activity by sterically protecting the resulting phenoxyl radical, but excessive hindrance can also impede the initial reaction with the free radical.[3][23]

Data Presentation:

Summarizing the results in a clear, tabular format is essential for comparative analysis.

Compound IDR-Group (at 5-position)DPPH IC50 (µM)ABTS IC50 (µM)FRAP Value (µM Fe(II)/µM)
7d 4-OH-phenyl15.8113.90High
7e 3,4-di-OH-phenyl13.5910.95Very High
7g 4-OCH₃-phenyl22.1718.52Moderate
Std. AA N/A (Ascorbic Acid)38.78-High
Std. NDGA N/A (Nordihydroguaiaretic Acid)20.83--
Data adapted from Mihailović et al., RSC Advances, 2017.[2] Note: Original data may have different units or standards; this table is for illustrative purposes.

This comparative data clearly shows that compounds with additional hydroxyl groups (like 7e ) exhibit superior antioxidant activity compared to those with a single hydroxyl or a methoxy group, highlighting the importance of the number and position of hydrogen-donating groups.[2]

Conclusion

The this compound scaffold represents a highly adaptable and potent platform for the development of novel antioxidants. By employing a multi-assay approach as detailed in these protocols, researchers can reliably screen and characterize new derivatives. A thorough understanding of the underlying mechanisms, combined with systematic SAR studies, will continue to drive the rational design of next-generation antioxidant therapies to combat oxidative stress-related diseases.

References

Application Notes & Protocols: Leveraging 3-(1,3,4-Oxadiazol-2-yl)phenol as a Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-(1,3,4-Oxadiazol-2-yl)phenol Scaffold

In the landscape of medicinal chemistry, the identification and utilization of "privileged scaffolds" is a cornerstone of efficient drug discovery. These molecular frameworks are capable of interacting with multiple, unrelated biological targets, thereby offering a fertile ground for the development of novel therapeutics across a spectrum of diseases. The this compound motif has emerged as one such scaffold, integrating two key pharmacophoric units: the 1,3,4-oxadiazole ring and a phenolic hydroxyl group.

The 1,3,4-oxadiazole ring is a five-membered aromatic heterocycle that is bioisosteric to esters and amides, offering improved metabolic stability and favorable pharmacokinetic properties. Its pyridine-type nitrogen atoms can act as hydrogen bond acceptors, facilitating strong interactions with biological targets like enzymes and receptors. This ring system is a component of numerous compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.

The phenolic hydroxyl group, on the other hand, is a versatile functional group that can act as both a hydrogen bond donor and acceptor. Its presence can be crucial for anchoring a molecule within a target's binding site and has been implicated in the antioxidant properties of some compounds. The strategic placement of this hydroxyl group at the meta-position of the phenyl ring, relative to the oxadiazole, provides a specific vector for molecular interactions and a key handle for synthetic diversification.

This guide provides a comprehensive overview of the application of the this compound scaffold in drug discovery. It details synthetic protocols for the core scaffold and its derivatives, outlines key biological screening assays, and discusses the rationale behind structure-activity relationship (SAR) studies.

Core Synthesis and Derivatization Strategy

The synthesis of the this compound scaffold and its subsequent derivatization is a critical first step in harnessing its potential. The following protocols are designed to be robust and adaptable for the creation of a diverse chemical library.

General Synthetic Workflow

The overall strategy involves the synthesis of the core scaffold followed by diversification at two primary points: the phenolic hydroxyl group and a modifiable position on a second substituent attached to the oxadiazole ring.

G cluster_0 Scaffold Synthesis cluster_1 Diversification A 3-Hydroxybenzoic acid B 3-Hydroxybenzohydrazide A->B Esterification then Hydrazinolysis C Intermediate Hydrazone B->C Condensation with Aldehyde (R-CHO) D 3-(5-Substituted-1,3,4-oxadiazol-2-yl)phenol C->D Oxidative Cyclization E Library of Derivatives D->E Alkylation/Acylation of Phenol OR Modification of 'R' group

Caption: General workflow for synthesis and diversification of the scaffold.

Protocol 1: Synthesis of this compound Core Scaffold

This protocol details a common and effective method for the synthesis of the parent scaffold.

Materials:

  • 3-Hydroxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Triethyl orthoformate

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Synthesis of 3-Hydroxybenzohydrazide:

    • To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid and reflux for 4-6 hours.

    • Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the methyl ester.

    • To the methyl 3-hydroxybenzoate in ethanol, add hydrazine hydrate and reflux for 8-12 hours.

    • Cool the reaction mixture to room temperature, and collect the precipitated 3-hydroxybenzohydrazide by filtration. Wash with cold ethanol and dry.

  • Synthesis of this compound:

    • A mixture of 3-hydroxybenzohydrazide and an excess of triethyl orthoformate is heated at reflux for 6-8 hours.

    • After completion of the reaction (monitored by TLC), the excess triethyl orthoformate is removed under reduced pressure.

    • The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford this compound.

Protocol 2: Library Synthesis via Diversification

This protocol provides a general approach to creating a library of derivatives from the core scaffold.

A. Alkylation of the Phenolic Hydroxyl Group:

  • To a solution of 3-(5-substituted-1,3,4-oxadiazol-2-yl)phenol in a suitable solvent (e.g., DMF or acetone), add a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkylating agent (e.g., an alkyl halide or benzyl bromide) and continue stirring at room temperature or with gentle heating until the reaction is complete.

  • Quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the product by column chromatography or recrystallization.

B. Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles:

This approach introduces diversity at the 5-position of the oxadiazole ring.

  • React 3-hydroxybenzohydrazide with a variety of aromatic or aliphatic aldehydes to form the corresponding N'-substituted benzylidene hydrazides.

  • Subject the resulting hydrazones to oxidative cyclization using reagents such as iodine in the presence of mercuric oxide, or other modern oxidative cyclization agents, to yield the 2,5-disubstituted 1,3,4-oxadiazole derivatives.

Biological Evaluation: A Tiered Screening Approach

A systematic approach to evaluating the biological activity of the synthesized library is crucial. A tiered screening cascade allows for the efficient identification of promising lead compounds.

G A Synthesized Library (Scaffold Derivatives) B Primary Screening (e.g., Target-based enzyme inhibition assay) A->B C Secondary Screening (e.g., Cell-based viability/proliferation assays) B->C Active Compounds D Hit-to-Lead Optimization (SAR Studies) C->D Confirmed Hits E Lead Candidate D->E

Caption: A typical screening cascade for a new chemical library.

Protocol 3: In Vitro Kinase Inhibition Assay (Example)

Given the prevalence of 1,3,4-oxadiazole derivatives as kinase inhibitors, this protocol provides a general framework for a primary screen against a kinase target.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Synthesized compounds (dissolved in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

  • 384-well microplates

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the kinase, and the substrate.

  • Add the serially diluted compounds to the wells. Include wells with DMSO only (negative control) and a known inhibitor (positive control).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values for active compounds.

Structure-Activity Relationship (SAR) Insights

The systematic modification of the this compound scaffold and the subsequent evaluation of biological activity are essential for understanding the SAR.

Position of ModificationType of ModificationGeneral SAR Observation
Phenolic -OH Alkylation, AcylationOften modulates solubility and cell permeability. Can be critical for hydrogen bonding interactions.
5-position of Oxadiazole Substitution with various aryl or alkyl groupsSignificantly impacts target binding and selectivity. Electronic properties (electron-donating vs. electron-withdrawing) of substituents can influence activity.
Phenyl Ring of Phenol Introduction of additional substituentsCan fine-tune electronic properties and provide additional interaction points with the target.

For instance, in the development of antioxidant compounds, it has been observed that electron-releasing substituents on an aryl ring attached to the 5-position of the oxadiazole can enhance antioxidant activity. Conversely, for other targets, electron-withdrawing groups may be more favorable.

Conclusion: A Versatile Scaffold for Future Drug Discovery

The this compound scaffold represents a highly versatile and promising starting point for the design of novel therapeutic agents. Its synthetic tractability, coupled with the diverse biological activities exhibited by its derivatives, makes it an attractive platform for medicinal chemists. The protocols and strategies outlined in this guide provide a solid foundation for researchers to explore the full potential of this privileged scaffold in their drug discovery endeavors. By combining rational design, efficient synthesis, and systematic biological evaluation, new and effective treatments for a range of diseases can be developed.

Application Notes & Protocols: Synthesis of Derivatives from 3-(1,3,4-Oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(1,3,4-oxadiazol-2-yl)phenol scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in compounds exhibiting a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic derivatization of this core structure is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The phenolic hydroxyl group serves as a primary, highly versatile handle for chemical modification. This guide provides a detailed examination of the principal synthetic strategies for derivatizing this compound, complete with validated, step-by-step protocols, mechanistic insights, and expert commentary to ensure reproducibility and success.

Introduction: The Significance of the 1,3,4-Oxadiazole Moiety

The 1,3,4-oxadiazole ring is a five-membered heterocycle that is isosteric to ester and amide functionalities. This bioisosterism enhances metabolic stability and improves pharmacokinetic profiles by resisting enzymatic hydrolysis.[3] Its rigid, planar structure and electron-withdrawing nature contribute to favorable molecular interactions with biological targets. Consequently, molecules incorporating the 1,3,4-oxadiazole nucleus are subjects of intense research in drug discovery.[4][5] The phenolic group on the core molecule, this compound (C.A.S. 5378-29-0), offers a reactive site for introducing diverse functional groups, thereby enabling the systematic modulation of a compound's physicochemical and biological properties.[6]

Core Synthetic Strategies

The primary site for derivatization on the this compound scaffold is the nucleophilic phenolic hydroxyl group. The most common and effective strategies to modify this group are O-alkylation (Williamson ether synthesis), esterification, and the Mannich reaction for derivatizing the aromatic ring.

O-Alkylation (Williamson Ether Synthesis)

This reaction introduces an ether linkage by reacting the phenoxide ion with an alkyl halide. The choice of base and solvent is critical for achieving high yields and minimizing side reactions.

  • Mechanism: The phenolic proton is abstracted by a base to form a more nucleophilic phenoxide. This anion then attacks the electrophilic carbon of an alkyl halide in an SN2 reaction to form the ether derivative.

  • Causality of Reagent Choice:

    • Base: Potassium carbonate (K₂CO₃) is a moderately weak base, ideal for this transformation as it is strong enough to deprotonate the phenol without promoting elimination reactions in the alkyl halide. In cases with less reactive alkyl halides, a stronger base like sodium hydride (NaH) may be necessary, although this requires anhydrous conditions.[7]

    • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetone are preferred. DMF effectively solvates the cation of the base, enhancing the nucleophilicity of the phenoxide anion. Acetone is a less polar alternative that works well with more reactive alkyl halides and simplifies work-up.[8]

Esterification

Esterification converts the hydroxyl group into an ester, which can significantly alter the polarity and hydrogen bonding capability of the parent molecule.

  • Mechanism: The reaction typically proceeds via nucleophilic acyl substitution. The phenolic oxygen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride.

  • Causality of Reagent Choice:

    • Acylating Agent: Acyl chlorides are highly reactive and often used for rapid, high-yield esterifications. The reaction is typically performed in the presence of a non-nucleophilic base like triethylamine (TEA) or pyridine to neutralize the HCl byproduct.

    • Catalyst: When using less reactive carboxylic acids, a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) with a catalyst like 4-dimethylaminopyridine (DMAP) is employed to activate the carboxylic acid.

Mannich Reaction

The Mannich reaction introduces an aminomethyl group onto the aromatic ring, typically at the ortho position to the activating hydroxyl group. These "Mannich bases" are valuable for their potential to improve water solubility and introduce new binding interactions.[9]

  • Mechanism: This is a three-component reaction involving the phenol, formaldehyde, and a primary or secondary amine. Formaldehyde and the amine first form an electrophilic Eschenmoser's salt-like intermediate (iminium ion). The electron-rich phenol then attacks this iminium ion via electrophilic aromatic substitution to form the C-C bond.[10][11]

  • Causality of Reagent Choice:

    • Solvent: Ethanol is a common solvent as it effectively dissolves all reactants and is relatively benign.[12]

    • Reaction Conditions: The reaction is often performed at room temperature or with gentle heating.[13]

Experimental Protocols & Data

The following section provides detailed, step-by-step protocols for the synthesis of representative derivatives.

Protocol 1: O-Alkylation - Synthesis of 3-(5-(Propoxymethyl)-1,3,4-oxadiazol-2-yl)phenol

This protocol details a standard Williamson ether synthesis.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in Acetone B Add K₂CO₃ and Propyl Bromide A->B C Reflux Mixture for 8-12h B->C D Monitor by TLC C->D E Filter and Concentrate D->E F Aqueous Work-up (H₂O/EtOAc) E->F G Dry and Evaporate Solvent F->G H Purify by Column Chromatography G->H

Caption: General workflow for O-alkylation synthesis.

Materials & Reagents:

ReagentC.A.S. No.M.W. ( g/mol )Amount (mmol)Equivalents
This compound5378-29-0162.151.01.0
Propyl Bromide106-94-5122.991.21.2
Anhydrous Potassium Carbonate (K₂CO₃)584-08-7138.212.02.0
Acetone (Anhydrous)67-64-1-20 mL-
Ethyl Acetate (EtOAc)141-78-6-50 mL-
Brine--20 mL-

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (162 mg, 1.0 mmol).

  • Add anhydrous acetone (20 mL) and stir until the solid is fully dissolved.

  • Add anhydrous potassium carbonate (276 mg, 2.0 mmol) followed by propyl bromide (148 mg, 1.2 mmol).

  • Heat the reaction mixture to reflux (approximately 60-65°C) and maintain for 8-12 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:7 EtOAc:Hexane). The disappearance of the starting material spot indicates completion.

  • Cool the mixture to room temperature and filter off the solid K₂CO₃. Wash the solid with a small amount of acetone.

  • Concentrate the filtrate under reduced pressure to obtain a crude residue.

  • Dissolve the residue in ethyl acetate (25 mL) and transfer to a separatory funnel. Wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure ether derivative.

Protocol 2: Mannich Reaction - Synthesis of 2-((Dimethylamino)methyl)-3-(1,3,4-oxadiazol-2-yl)phenol

This protocol describes the aminomethylation of the phenolic ring.

Reaction Scheme:

Caption: Mannich reaction on the phenol core.

Materials & Reagents:

ReagentC.A.S. No.M.W. ( g/mol )Amount (mmol)Equivalents
This compound5378-29-0162.151.01.0
Dimethylamine (40% aq. solution)124-40-345.081.51.5
Formaldehyde (37% aq. solution)50-00-030.031.51.5
Ethanol64-17-5-15 mL-

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (162 mg, 1.0 mmol) in ethanol (15 mL).

  • Cool the solution in an ice bath to 0-5°C.

  • To the stirred solution, add dimethylamine solution (0.17 mL, 1.5 mmol) followed by the dropwise addition of formaldehyde solution (0.11 mL, 1.5 mmol).

  • Remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate may form.

  • If a precipitate has formed, collect it by vacuum filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Triturate the resulting residue with cold diethyl ether to induce precipitation.

  • Collect the solid product by filtration, wash with cold ether, and dry in a vacuum oven. Further purification can be achieved by recrystallization from an appropriate solvent system like ethanol/water.

Safety & Troubleshooting

Safety Precautions:

  • Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.

  • Alkyl halides and acyl chlorides are corrosive and lachrymatory. Handle with care.

  • Sodium hydride (NaH) is a flammable solid that reacts violently with water. Use only under an inert atmosphere (N₂ or Ar) and with anhydrous solvents.

  • Formaldehyde is a known carcinogen and sensitizer. Avoid inhalation and skin contact.

Troubleshooting Guide:

IssuePossible CauseSuggested Solution
Low Yield (O-Alkylation) Incomplete reaction or use of a weak base.Increase reaction time. If using K₂CO₃, consider switching to a stronger base like NaH in anhydrous DMF or THF.[7]
Side Product Formation Elimination (E2) reaction of the alkyl halide.Use a less hindered, milder base (e.g., K₂CO₃ instead of NaH). Run the reaction at a lower temperature.
No Reaction (Mannich) Deactivation of the aromatic ring.The phenol ring is highly activated; this is unlikely. Ensure the quality of formaldehyde and amine reagents.
Purification Issues Product is highly polar and streaks on silica gel.For Mannich bases, consider using a basic alumina column or adding 1% triethylamine to the eluent for silica gel chromatography.

References

Introduction: The Versatile 1,3,4-Oxadiazole-Phenol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to the In Vitro Evaluation of 3-(1,3,4-Oxadiazol-2-yl)phenol Compounds

The 1,3,4-oxadiazole ring is a cornerstone of modern medicinal chemistry, prized for its metabolic stability and its role as a bioisosteric replacement for amide and ester groups, which can enhance a compound's pharmacokinetic profile.[1][2][3] When coupled with a phenol moiety—a well-known pharmacophore capable of hydrogen bonding and participating in antioxidant activities—the resulting this compound scaffold presents a promising framework for discovering novel therapeutic agents.[4] Derivatives of this heterocyclic system have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[5][6][7]

This guide, designed for researchers and drug development professionals, provides a strategic, multi-assay approach to characterizing the in vitro biological profile of this important class of compounds. We move beyond simple procedural lists to explain the scientific rationale behind each protocol, ensuring a robust and logical evaluation pipeline from initial cytotoxicity screening to specific mechanistic assays.

Part 1: Foundational Assessment: Solubility and Stability

Application Note 1.1: The Critical First Step

Before any biological assessment, determining the solubility and stability of the test compounds is paramount. Undissolved compound can lead to inaccurate concentration measurements and false-negative results, while degradation can produce unintended byproducts with their own biological activities. Aryl substituents, common in this scaffold, can significantly lower aqueous solubility.[8]

Protocol 1.1: Solubility and Stability Assessment

  • Solvent Selection: Begin by assessing solubility in Dimethyl Sulfoxide (DMSO), a common solvent for compound libraries. Prepare a high-concentration stock solution (e.g., 10-50 mM).

  • Working Solution Preparation: Prepare working solutions by diluting the DMSO stock in the relevant cell culture medium (e.g., DMEM, RPMI-1640). Critically, the final concentration of DMSO in the assay should be kept to a minimum, typically ≤0.5%, to avoid solvent-induced cytotoxicity.[9]

  • Visual Inspection: Visually inspect the working solutions under a microscope for any signs of precipitation. If precipitation occurs, the experiment must be repeated with a lower starting concentration.

  • Stability Check: To assess stability, incubate the compound in the assay medium under standard culture conditions (e.g., 37°C, 5% CO₂) for the maximum duration of the planned experiment (e.g., 24-72 hours). Analyze the sample using HPLC or LC-MS to check for degradation peaks compared to a time-zero sample.

Part 2: Primary Screening: Antiproliferative and Cytotoxic Activity

Application Note 2.1: Rationale for Cytotoxicity Screening

For compounds being investigated as potential anticancer agents, cytotoxicity is the primary desired effect.[5][10][11] For those intended for other therapeutic areas, this assay establishes a crucial toxicity baseline, defining the concentration window where the compound can be safely studied without causing cell death. The MTT assay is a reliable, colorimetric method for quantifying changes in cell viability.[9][12] Its principle lies in the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into purple formazan crystals.[13] The amount of formazan produced is directly proportional to the number of viable cells.[9]

Protocol 2.1: MTT Assay for Cell Viability

This protocol is optimized for adherent cancer cell lines (e.g., MCF-7, A549, HeLa) cultured in 96-well plates.[10][14]

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution (5 mg/mL in sterile PBS)[13]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding:

    • Harvest and count cells during their exponential growth phase.

    • Seed 100 µL of cell suspension (e.g., 5,000-10,000 cells/well) into each well of a 96-well plate.[15]

    • Include wells for "cell-free" blanks (medium only) for background absorbance.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment.[9]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compound in complete culture medium from your stock solution.

    • After 24 hours, carefully remove the medium and add 100 µL of medium containing the desired concentrations of the test compound.

    • Include necessary controls:

      • Untreated Control: Cells in fresh medium only.

      • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experiment.[9]

      • Positive Control: Cells treated with a known cytotoxic drug (e.g., Doxorubicin).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After the treatment period, remove the medium and add 100 µL of fresh medium plus 10-20 µL of MTT solution (final concentration ~0.5 mg/mL) to each well.[15][16]

    • Incubate for 2-4 hours at 37°C. Viable cells will form visible purple formazan crystals.[9]

  • Formazan Solubilization:

    • Carefully aspirate the MTT-containing medium without disturbing the crystals.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[15]

    • Cover the plate and agitate on an orbital shaker for 15 minutes to ensure complete dissolution.[15]

  • Data Acquisition:

    • Read the absorbance on a microplate reader at a wavelength of 570-590 nm.[13][15] A reference wavelength of 620-630 nm can be used to reduce background noise.[13]

Data Presentation: Cytotoxicity Profile

Summarize the results by calculating the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that reduces cell viability by 50%.

Compound IDCell LineExposure Time (h)IC₅₀ (µM)
OX-Phenol-AMCF-7 (Breast)4815.2
OX-Phenol-AA549 (Lung)4828.9
OX-Phenol-APANC-1 (Pancreas)4811.7
DoxorubicinMCF-7 (Breast)481.2

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed cells in 96-well plate incubate1 Incubate 24h (37°C, 5% CO₂) seed->incubate1 treat Treat cells with compound dilutions (Vehicle, Controls) incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Aspirate medium, add Solubilizer (DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read

Caption: Workflow for assessing cell viability using the MTT assay.

Part 3: Screening for Antimicrobial Activity

Application Note 3.1: Rationale for Antimicrobial Screening

The rise of antibiotic-resistant pathogens necessitates the discovery of new antimicrobial agents.[17] The 1,3,4-oxadiazole scaffold is a well-established pharmacophore in the design of novel antibacterial and antifungal compounds.[18][19] The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[20][21]

Protocol 3.1: Broth Microdilution for MIC Determination

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Standard antibiotic for positive control (e.g., Ciprofloxacin, Ampicillin)[6][18]

Procedure:

  • Inoculum Preparation:

    • From a fresh agar plate, pick 3-5 colonies and inoculate into MHB. Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution:

    • Dispense 50 µL of MHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the test compound (at 2x the highest desired final concentration) to well 1.

    • Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10.

    • Wells 11 and 12 will serve as controls.

  • Inoculation and Controls:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well is now 100 µL.

    • Well 11 (Growth Control): Contains MHB and inoculum, but no compound.

    • Well 12 (Sterility Control): Contains 100 µL of uninoculated MHB.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

    • The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Data Presentation: Antimicrobial Activity Profile

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)
OX-Phenol-A832>64
OX-Phenol-B1664>64
Ciprofloxacin0.50.251

Experimental Workflow: Broth Microdilution for MIC

MIC_Workflow cluster_prep Preparation cluster_inoculate Inoculation cluster_read Incubation & Reading prep_inoculum Prepare bacterial inoculum (0.5 McFarland) add_inoculum Add standardized inoculum to wells prep_inoculum->add_inoculum prep_plate Prepare 2-fold serial dilutions of compound in 96-well plate prep_plate->add_inoculum setup_controls Set up Growth & Sterility Controls add_inoculum->setup_controls incubate Incubate 18-24h at 37°C setup_controls->incubate read_mic Visually determine MIC (Lowest concentration with no visible growth) incubate->read_mic

Caption: Workflow for MIC determination via broth microdilution.

Part 4: Screening for Anti-inflammatory Activity

Application Note 4.1: Rationale for Anti-inflammatory Screening

Chronic inflammation is implicated in numerous diseases. A key event in the inflammatory response is the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages, often triggered by stimuli like lipopolysaccharide (LPS).[22] Overproduction of NO contributes to tissue damage. Therefore, inhibiting NO production is a valid strategy for developing anti-inflammatory drugs.[23][24] Since NO is a highly reactive gas, its production is quantified by measuring the accumulation of its stable end-product, nitrite (NO₂⁻), in the cell culture supernatant using the Griess reagent.[25][26]

Protocol 4.1: Nitric Oxide Inhibitory Assay in Macrophages

This protocol uses the RAW 264.7 murine macrophage cell line.

Materials:

  • RAW 264.7 cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 2.5% H₃PO₄; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% H₃PO₄)[25]

  • Sodium Nitrite (NaNO₂) for standard curve

  • Positive control (e.g., L-NMMA, a known iNOS inhibitor)[22]

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/well and incubate overnight.[27]

  • Compound Treatment:

    • Carefully remove the medium.

    • Add 100 µL of medium containing various concentrations of the test compound.

    • Include controls: Vehicle control, Positive control.

    • Incubate for 1-2 hours as a pre-treatment step.[28]

  • Inflammatory Stimulation:

    • Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL to induce NO production.

    • The negative control wells receive medium only.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement (Griess Assay):

    • After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.[28]

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • A pink/magenta color will develop in the presence of nitrite.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.[26][28]

    • Prepare a standard curve using known concentrations of sodium nitrite to quantify the amount of nitrite in the samples.

    • Calculate the percentage inhibition of NO production relative to the LPS-stimulated (vehicle) control.

    • Note: It is crucial to run a parallel MTT assay under the same conditions to ensure that the observed NO inhibition is not due to compound-induced cytotoxicity.

Signaling Pathway: LPS-Induced NO Production

NO_Pathway LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 Pathway Intracellular Signaling (e.g., NF-κB) TLR4->Pathway iNOS_Gene iNOS Gene Transcription Pathway->iNOS_Gene iNOS_Protein iNOS Protein (Inducible Nitric Oxide Synthase) iNOS_Gene->iNOS_Protein NO Nitric Oxide (NO) Production iNOS_Protein->NO Compound This compound Compound Compound->iNOS_Protein Inhibition

Caption: Inhibition of the iNOS pathway by test compounds.

Conclusion

This structured in vitro testing cascade provides a comprehensive framework for evaluating the biological potential of novel this compound compounds. By systematically assessing cytotoxicity, antimicrobial efficacy, and anti-inflammatory activity, researchers can efficiently identify lead candidates, elucidate their primary mechanisms of action, and make data-driven decisions for further preclinical development. The integration of robust protocols, appropriate controls, and clear data presentation is essential for ensuring the scientific integrity and reproducibility of the findings.

References

Application Notes and Protocols for Bioactivity Assays of 3-(1,3,4-Oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 3-(1,3,4-Oxadiazol-2-yl)phenol

The 1,3,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[1] The specific compound, this compound, which incorporates a phenolic moiety, is of particular interest. Phenolic compounds are well-known for their antioxidant capabilities and their ability to interact with various biological targets.[2][3] The combination of the oxadiazole ring and a phenol group suggests a high potential for multifaceted bioactivity, making it a compelling candidate for drug discovery and development.[4] This application note provides a comprehensive guide for researchers to develop a tiered assay cascade to elucidate the biological activity of this compound, from initial screening to more specific target-based characterization. An isomer of the topic compound, 3-(5-(4-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) phenol, has shown potent inhibitory activity against GSK-3β in in-silico studies, suggesting potential antidepressant applications.[5]

A Tiered Approach to Bioactivity Screening

A systematic, tiered approach is recommended to efficiently characterize the bioactivity of this compound. This strategy begins with broad-spectrum assays to identify general activities and progresses to more specific, target-oriented assays to elucidate the mechanism of action.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Target-Focused) Antioxidant Assays Antioxidant Assays Cytotoxicity Assays Cytotoxicity Assays Antioxidant Assays->Cytotoxicity Assays Initial Bioactivity Profile Enzyme Inhibition Assays Enzyme Inhibition Assays Cytotoxicity Assays->Enzyme Inhibition Assays Identified Cellular Effect Cell-Based Pathway Analysis Cell-Based Pathway Analysis Enzyme Inhibition Assays->Cell-Based Pathway Analysis Mechanism of Action

Caption: Tiered assay development workflow for this compound.

Tier 1: Primary Screening - Unveiling Broad Bioactivity

The initial screening aims to establish a foundational understanding of the compound's general biological effects.

Antioxidant Activity Assays

Given the phenolic nature of the compound, assessing its antioxidant potential is a logical first step. The following assays provide a comprehensive evaluation of its radical scavenging and reducing capabilities.[6][7][8]

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the absorbance at 517 nm decreases.

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).

    • Create a series of dilutions of the compound.

    • In a 96-well plate, add 100 µL of each dilution to wells in triplicate.

    • Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid or Trolox should be used as a positive control.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is applicable to both hydrophilic and lipophilic antioxidants.[6]

  • Principle: The pre-formed ABTS radical cation is green. In the presence of an antioxidant, the solution becomes colorless, and the absorbance at 734 nm decreases.

  • Procedure:

    • Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS radical solution with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare serial dilutions of this compound.

    • In a 96-well plate, add 20 µL of each dilution to wells in triplicate.

    • Add 180 µL of the diluted ABTS radical solution to each well.

    • Incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Use Trolox as a standard.

  • Data Analysis: Calculate the percentage of inhibition and express the antioxidant capacity as Trolox Equivalent Antioxidant Capacity (TEAC).

AssayPrincipleWavelengthStandard
DPPH Radical Scavenging517 nmAscorbic Acid
ABTS Radical Cation Scavenging734 nmTrolox
Cytotoxicity and Cell Viability Assays

It is crucial to determine the compound's effect on cell viability to identify potential anticancer activity and to establish a non-toxic concentration range for further cell-based assays.

Protocol 3: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This colorimetric assay is a standard method for assessing metabolic activity as an indicator of cell viability.[2]

  • Principle: Viable cells with active metabolism reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan is proportional to the number of living cells.[2]

  • Procedure:

    • Seed cells (e.g., a cancer cell line like HeLa or a normal cell line like HEK293) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Tier 2: Secondary Screening - Elucidating the Mechanism of Action

Based on the primary screening results, more specific assays can be employed to identify the molecular targets and pathways affected by this compound.

Enzyme Inhibition Assays

The structural features of this compound suggest it may act as an inhibitor of several key enzymes.

Protocol 4: Tyrosinase Inhibition Assay

Tyrosinase is a key enzyme in melanin synthesis, and its inhibitors are of interest in cosmetics and for treating hyperpigmentation disorders.[9][10][11]

  • Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. An inhibitor will reduce the rate of this reaction.

  • Procedure:

    • In a 96-well plate, add 20 µL of various concentrations of this compound, 140 µL of phosphate buffer, and 20 µL of mushroom tyrosinase solution.

    • Pre-incubate at 25°C for 10 minutes.

    • Initiate the reaction by adding 20 µL of L-DOPA solution.

    • Measure the absorbance at 475 nm at regular intervals.

    • Kojic acid is a commonly used positive control inhibitor.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition and determine the IC50 value.

Protocol 5: Monoamine Oxidase (MAO) Inhibition Assay

MAO inhibitors are used in the treatment of depression and neurodegenerative diseases.[12][13][14]

  • Principle: MAO-A and MAO-B activities can be assayed spectrophotometrically using specific substrates. For instance, kynuramine is a substrate for both, and its product, 4-hydroxyquinoline, can be measured at 316 nm.[12]

  • Procedure (General):

    • Prepare recombinant human MAO-A or MAO-B enzyme.

    • In a 96-well plate, incubate the enzyme with various concentrations of this compound.

    • Add the substrate (e.g., kynuramine) to initiate the reaction.

    • Monitor the change in absorbance or fluorescence over time.

    • Use known selective inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B) as positive controls.

  • Data Analysis: Determine the IC50 values for both MAO-A and MAO-B to assess potency and selectivity.

Protocol 6: Cyclooxygenase (COX) Inhibition Assay

COX inhibitors are widely used as anti-inflammatory drugs.[15][16][17][18]

  • Principle: COX activity can be measured by monitoring the oxygen consumption during the conversion of arachidonic acid to prostaglandins or by using colorimetric or fluorometric peroxidase-based assays.[19]

  • Procedure (Colorimetric):

    • Use a commercial COX inhibitor screening kit or purified ovine COX-1 and COX-2 enzymes.

    • In a 96-well plate, incubate the enzyme with this compound.

    • Add arachidonic acid to start the reaction.

    • Add a chromogenic substrate that reacts with the peroxidase component of the COX enzyme.

    • Measure the absorbance at the appropriate wavelength (e.g., 590 nm).

    • Use known selective inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as controls.

  • Data Analysis: Calculate the IC50 values for COX-1 and COX-2 to determine the inhibitory potency and selectivity.

G cluster_0 Enzyme Inhibition Assay Workflow Prepare Enzyme and Compound Prepare Enzyme and Compound Pre-incubation Pre-incubation Prepare Enzyme and Compound->Pre-incubation Add Substrate Add Substrate Pre-incubation->Add Substrate Kinetic Measurement Kinetic Measurement Add Substrate->Kinetic Measurement Data Analysis (IC50) Data Analysis (IC50) Kinetic Measurement->Data Analysis (IC50)

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-(1,3,4-Oxadiazol-2-yl)phenol Synthesis Yield

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for the synthesis of 3-(1,3,4-Oxadiazol-2-yl)phenol, a crucial scaffold in medicinal chemistry.[1][2] Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance your reaction yields and purity.

I. Reaction Overview & Key Challenges

The synthesis of this compound typically involves the cyclodehydration of a 1,2-diacylhydrazine precursor, which is itself formed from 3-hydroxybenzoic acid or its derivatives.[3] While seemingly straightforward, this pathway is prone to several challenges that can significantly impact the final yield and purity of the desired product.

Common Synthesis Pathway:

Caption: General synthesis route for this compound.

Key challenges in this synthesis include:

  • Low Conversion of Starting Materials: Incomplete reaction of 3-hydroxybenzoic acid or its ester to the corresponding hydrazide.

  • Side Product Formation: Generation of unwanted byproducts during the acylation or cyclodehydration steps.

  • Harsh Reaction Conditions: The use of strong acids and high temperatures can lead to degradation of the product.[3][4]

  • Purification Difficulties: Separating the final product from unreacted starting materials and byproducts can be challenging.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and readily available starting material is 3-hydroxybenzoic acid.[5] It can also be synthesized from 3-sulfobenzoic acid through alkali fusion.[6]

Q2: What are the typical reagents used for the cyclodehydration step?

Harsh dehydrating agents are often required for the cyclization of the diacylhydrazine intermediate.[3] Commonly used reagents include phosphorus oxychloride (POCl₃), sulfuric acid (H₂SO₄), polyphosphoric acid, and thionyl chloride (SOCl₂).[3][7][8]

Q3: Can I use microwave irradiation to improve the reaction?

Yes, microwave irradiation can be a highly effective technique to shorten reaction times and, in some cases, improve yields, especially for less reactive substrates.[9][10] It offers a way to overcome the often harsh conditions of conventional heating.[4]

Q4: My final product is difficult to purify. What are some common impurities?

Common impurities include unreacted 3-hydroxybenzohydrazide, the diacylhydrazine intermediate, and potential side products from the degradation of starting materials or the final product under harsh acidic conditions. The formation of 1,2-diacyl hydrazide intermediates can also be a competing reaction.

III. Troubleshooting Guide

This section addresses specific issues you may encounter during your synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of 3-Hydroxybenzohydrazide (Intermediate) - Incomplete reaction of methyl 3-hydroxybenzoate with hydrazine hydrate.- Degradation of the product during workup.- Increase Reaction Time/Temperature: Ensure the reaction goes to completion by monitoring with TLC. A typical condition is refluxing in a suitable solvent like isopropanol for 12 hours.[3]- Excess Hydrazine Hydrate: Use a molar excess of hydrazine hydrate (e.g., 5 equivalents) to drive the reaction forward.[3]- Careful Workup: Neutralize the reaction mixture carefully to avoid product degradation.
Low Yield in the Acylation Step - Poor activity of the coupling agent.- Impurities in the starting materials.- Fresh Coupling Agent: Use a fresh, high-quality coupling agent like EDC or CDI.[9]- Purity Check: Ensure the purity of your 3-hydroxybenzohydrazide and the acylating agent.[9]- Pre-activation: Activate the carboxylic acid with the coupling agent before adding the hydrazide.[9]
Low Yield in the Cyclodehydration Step - Inefficient cyclization.- Degradation of the product due to harsh conditions.- Incomplete reaction.- Optimize Dehydrating Agent: Screen different dehydrating agents (POCl₃, H₂SO₄, Burgess reagent) to find the most effective one for your specific substrate.[3]- Temperature Control: Carefully control the reaction temperature. While heating is often necessary, excessive heat can lead to decomposition.[9]- Microwave Synthesis: Consider using microwave irradiation to potentially improve yield and reduce reaction time.[10]
Formation of a Tarry/Polymeric Side Product - Uncontrolled polymerization under strong acid conditions.- Reaction temperature is too high.- Milder Conditions: Explore milder cyclodehydration reagents.[11]- Gradual Addition: Add the dehydrating agent slowly and at a lower temperature to control the reaction exotherm.- Solvent Choice: Ensure an appropriate, dry solvent is used.
Difficulty in Product Purification - Presence of polar impurities.- Similar polarity of the product and byproducts.- Column Chromatography: Utilize column chromatography with a suitable solvent system (e.g., ethyl acetate/heptane) for purification.[3]- Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be effective.- Aqueous Workup: A thorough aqueous workup with bicarbonate solution can help remove acidic impurities.[7]

Troubleshooting Logic Flowchart

Troubleshooting_Yield start Low Final Yield check_intermediates Analyze Intermediates (TLC, LCMS) start->check_intermediates low_hydrazide Low 3-Hydroxybenzohydrazide check_intermediates->low_hydrazide Problem at Step 1 low_diacyl Low Diacylhydrazine check_intermediates->low_diacyl Problem at Step 2 low_final Low Final Product check_intermediates->low_final Problem at Step 3 hydrazide_sol1 Increase Hydrazine Excess low_hydrazide->hydrazide_sol1 hydrazide_sol2 Extend Reaction Time/Temp low_hydrazide->hydrazide_sol2 diacyl_sol1 Check Coupling Agent Activity low_diacyl->diacyl_sol1 diacyl_sol2 Verify Starting Material Purity low_diacyl->diacyl_sol2 diacyl_sol3 Optimize Base/Solvent low_diacyl->diacyl_sol3 final_sol1 Screen Dehydrating Agents low_final->final_sol1 final_sol2 Optimize Temperature & Time low_final->final_sol2 final_sol3 Consider Microwave Synthesis low_final->final_sol3 final_sol4 Check for Product Degradation low_final->final_sol4 end Improved Yield hydrazide_sol1->end hydrazide_sol2->end diacyl_sol1->end diacyl_sol2->end diacyl_sol3->end final_sol1->end final_sol2->end final_sol3->end final_sol4->end

Caption: A decision tree for troubleshooting low yield issues.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Hydroxybenzohydrazide

This protocol is adapted from a procedure for a similar synthesis.[3]

Materials:

  • Methyl 3-hydroxybenzoate

  • Hydrazine hydrate (5 equivalents)

  • Isopropyl alcohol (IPA)

Procedure:

  • To a solution of methyl 3-hydroxybenzoate in isopropyl alcohol, add hydrazine hydrate (5 equivalents).

  • Heat the mixture at 90 °C for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or used directly in the next step.

Protocol 2: General Procedure for Cyclodehydration to form this compound

This is a general procedure based on common literature methods.[7]

Materials:

  • N'-Acyl-3-hydroxybenzohydrazide (the intermediate from the previous acylation step)

  • Phosphorus oxychloride (POCl₃) (5-10 equivalents)

Procedure:

  • In a round-bottom flask, add the N'-Acyl-3-hydroxybenzohydrazide.

  • Carefully add phosphorus oxychloride (5 mL per gram of hydrazide) in portions at room temperature.

  • Reflux the mixture for 3 hours with stirring on a water bath at 80–90 °C.[7]

  • After cooling to room temperature, pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the mixture by adding sodium bicarbonate in portions until the pH is approximately 7-8.

  • The precipitated solid is collected by filtration, washed with water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., acetonitrile) or by column chromatography.[7]

V. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Oxadiazole Synthesis. Retrieved from Benchchem website.

  • ACS Omega. (2023). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Publications.

  • MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from MDPI website.

  • Authorea. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities.

  • Luxembourg Bio Technologies. (2012). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU. Tetrahedron.

  • PMC. (n.d.). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. NIH.

  • Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.

  • Research Square. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

  • NIH. (n.d.). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.

  • ResearchGate. (2021). 1,3,4-Oxadiazoles: synthesis strategies and applications.

  • PMC. (n.d.). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. NIH.

  • Wikipedia. (n.d.). 3-Hydroxybenzoic acid.

  • PubMed Central. (n.d.). An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors.

  • ACS Omega. (2023). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Publications.

  • Taylor & Francis Online. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review.

  • MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture.

  • JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds.

  • PubChem. (n.d.). 3-Hydroxybenzoic Acid.

  • Research Square. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.

  • Biosynth. (n.d.). This compound.

  • Pharmaffiliates. (n.d.). 3-(5-(2-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)benzoic Acid.

  • Google Patents. (n.d.). Preparation of 3-hydroxybenzoic acid.

  • ResearchGate. (2022). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group.

References

Technical Support Center: Synthesis of Substituted 1,3,4-Oxadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of substituted 1,3,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in the synthesis of this important heterocyclic scaffold. We move beyond simple protocols to address the causality behind common experimental failures, offering field-proven insights to troubleshoot and optimize your reactions.

Part 1: Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis of 1,3,4-oxadiazoles in a problem-and-solution format.

Problem 1: Low or No Product Yield

This is the most frequent challenge, often stemming from incomplete reactions or degradation. The key is to identify at which stage the reaction is failing.

Symptom A: Starting materials (e.g., acylhydrazide and carboxylic acid/acyl chloride) remain largely unreacted.

  • Probable Cause 1: Ineffective Coupling (for one-pot methods). In one-pot syntheses starting from a carboxylic acid and a hydrazide, the initial formation of the 1,2-diacylhydrazine intermediate is crucial. If the coupling agent (e.g., HATU, EDCI) is inefficient or the conditions are not optimal, this first step will fail.

  • Recommended Solution 1: Ensure your coupling reagents are fresh and handled under anhydrous conditions. For sluggish reactions, consider switching to a more potent coupling agent like HATU or TBTU.[1][2] The addition of a base such as DIEA is often necessary to activate the carboxylic acid and neutralize the acid formed during the reaction.

  • Probable Cause 2: Low Reactivity of Starting Materials. Electron-withdrawing groups on the carboxylic acid can make the carbonyl carbon less electrophilic, while steric hindrance near the reacting centers of either the hydrazide or the acid can slow the reaction.

  • Recommended Solution 2: For unreactive starting materials, harsher conditions may be necessary. This can include higher temperatures or using microwave irradiation to accelerate the reaction.[3][4][5] Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields, especially in solvent-free conditions.[1]

Symptom B: Intermediate (1,2-diacylhydrazine or N-acylhydrazone) is formed but fails to cyclize.

  • Probable Cause 1: Insufficiently Forcing Cyclodehydration Conditions. The cyclodehydration of a 1,2-diacylhydrazine is often the most energy-intensive step. Common dehydrating agents like POCl₃ or SOCl₂ may require high temperatures (reflux) to be effective.[6][7][8][9] If the reaction is run at too low a temperature, the intermediate will be isolated instead of the desired oxadiazole.

  • Recommended Solution 1:

    • Increase Temperature: Gradually increase the reaction temperature to reflux. Monitor the reaction by TLC to check for the disappearance of the diacylhydrazine spot.

    • Switch Dehydrating Agent: If high temperatures lead to decomposition, consider a more powerful, lower-temperature dehydrating agent. The Burgess reagent and triflic anhydride are highly effective for cyclodehydration and can often be used at or below room temperature.[6] XtalFluor-E ([Et₂NSF₂]BF₄) has also been reported as a practical and efficient cyclodehydration reagent.[5][10][11]

  • Probable Cause 2: Instability of N-Acylhydrazone Intermediate. In syntheses proceeding via oxidative cyclization, the N-acylhydrazone intermediate can be prone to hydrolysis, especially under acidic or aqueous conditions.[12]

  • Recommended Solution 2: Ensure the reaction is performed under strictly anhydrous conditions. If the acylhydrazone is isolated, it should be handled quickly and stored in a desiccator. Alternatively, perform a one-pot reaction where the acylhydrazone is generated in situ and immediately subjected to the oxidant, minimizing the chance for degradation.[13]

low_yield_troubleshooting

Caption: General mechanism for the cyclodehydration of a 1,2-diacylhydrazine.

References

Technical Support Center: Synthesis of 3-(1,3,4-Oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-(1,3,4-Oxadiazol-2-yl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, you will find in-depth troubleshooting advice, frequently asked questions, and validated protocols to navigate the common challenges encountered during the synthesis of this valuable heterocyclic scaffold.

I. Synthesis Overview & Core Principles

The most prevalent and reliable method for synthesizing this compound involves a two-step process starting from 3-hydroxybenzoic acid. The key transformation is the cyclodehydration of an N,N'-diacylhydrazine intermediate. Understanding the mechanism and potential pitfalls of each step is crucial for achieving high yield and purity.

The general synthetic pathway is as follows:

  • Hydrazide Formation: 3-Hydroxybenzoic acid is first converted to its corresponding methyl ester, which is then reacted with hydrazine hydrate to form 3-hydroxybenzohydrazide.

  • Cyclodehydration: The resulting hydrazide is acylated and subsequently cyclized to form the 1,3,4-oxadiazole ring. A common method involves reacting the 3-hydroxybenzohydrazide with an acylating agent followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[1][2][3][4]

II. Frequently Asked Questions (FAQs) & Proactive Troubleshooting

This section addresses common issues encountered during the synthesis, providing insights into their root causes and offering preventative solutions.

FAQ 1: My yield of 3-hydroxybenzohydrazide (the intermediate) is low. What are the likely causes?

Answer: Low yields in the formation of 3-hydroxybenzohydrazide from the corresponding methyl ester of 3-hydroxybenzoic acid can typically be attributed to a few key factors:

  • Incomplete Esterification: The initial conversion of 3-hydroxybenzoic acid to its methyl ester must be driven to completion. Residual carboxylic acid will not react with hydrazine hydrate under standard conditions and will be lost during workup.

    • Expert Tip: Use a catalytic amount of strong acid (e.g., H₂SO₄) in methanol and ensure a sufficient reflux time (typically 4-5 hours) to drive the Fischer esterification to completion.[5] Monitor the reaction by TLC until the starting acid is no longer visible.

  • Suboptimal Hydrazinolysis: The reaction between the methyl ester and hydrazine hydrate is temperature-dependent.

    • Expert Tip: Ensure the reaction is refluxed adequately, typically in an alcohol solvent like ethanol, for at least 12 hours.[4] Using an excess of hydrazine hydrate can also help push the equilibrium towards the product.

  • Product Loss During Workup: 3-Hydroxybenzohydrazide has some water solubility. Excessive washing with water during product isolation can lead to significant yield loss.

    • Expert Tip: Cool the reaction mixture thoroughly on ice to maximize precipitation before filtration. Wash the collected solid with a minimal amount of cold water or an ethanol/water mixture to remove excess hydrazine without dissolving the product.

FAQ 2: The final cyclodehydration step is giving me a complex mixture of products. Why is this happening?

Answer: The cyclodehydration step is the most critical and often the most problematic. A complex product mixture indicates that side reactions are competing with the desired 1,3,4-oxadiazole formation. The primary culprits are:

  • Harsh Reaction Conditions: Strong dehydrating agents like POCl₃, SOCl₂, and polyphosphoric acid are effective but can be aggressive, leading to charring or unwanted side reactions if the temperature is not carefully controlled.[1][3]

    • Expert Tip: Add the dehydrating agent slowly at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at a controlled elevated temperature (e.g., reflux). This minimizes exothermic reactions and byproduct formation.

  • Side Reactions of the Phenolic Hydroxyl Group: The unprotected hydroxyl group on the phenyl ring can react with dehydrating agents like POCl₃, leading to phosphorylation or other undesired modifications.

    • Expert Tip: While protecting the phenol is an option, it adds steps to the synthesis. A more direct approach is to carefully control the stoichiometry of the dehydrating agent. Using just enough to effect cyclization without a large excess can minimize side reactions at the phenol.

FAQ 3: I'm observing a significant byproduct with a mass corresponding to a diacylhydrazine. How can I prevent its formation?

Answer: The formation of a stable 1,2-diacylhydrazine intermediate is a known potential issue.[6] This occurs when the acylation of the hydrazide is successful, but the subsequent cyclization (the water elimination step) is incomplete.

  • Causality: This is often due to insufficient heating or an insufficiently powerful dehydrating agent. The energy barrier for the cyclization step has not been overcome.

  • Solution:

    • Increase Reaction Temperature/Time: Ensure the reaction is heated for a sufficient duration at the optimal temperature for the chosen dehydrating agent.

    • Change Dehydrating Agent: If milder conditions are failing, switching to a stronger agent like phosphorus oxychloride or trifluoromethanesulfonic anhydride can facilitate the cyclization.[3][7]

    • One-Pot Strategies: Some modern protocols utilize reagents that facilitate a one-pot synthesis from the carboxylic acid and hydrazide, which can streamline the process and minimize the isolation of intermediates.[8]

III. Troubleshooting Guide: Identifying Specific Byproducts

When your final product is impure, identifying the specific byproducts is key to refining your protocol. This guide provides a systematic approach to diagnosing these issues based on analytical data.

Question: My final product's ¹H NMR spectrum shows unexpected peaks. What could they be?

Answer: The identity of byproducts can often be deduced from their characteristic NMR signals. Here's a breakdown of common impurities and their expected spectral features:

Potential Byproduct Chemical Structure Expected ¹H NMR Characteristics Rationale & Confirmatory Analysis
Unreacted 3-Hydroxybenzohydrazide HO-C₆H₄-CONHNH₂- Broad singlet for -NH₂ protons. - Singlet for phenolic -OH. - Aromatic signals consistent with a 1,3-disubstituted benzene ring.This is the starting material for the cyclization step. Its presence indicates incomplete conversion. Confirm with LC-MS; its mass will be lower than the product.
Diacylhydrazine Intermediate HO-C₆H₄-CONHNHCO-R- Two distinct amide N-H signals (broad singlets). - Phenolic -OH singlet. - Aromatic signals from both aryl groups.This is the acyclic precursor to the oxadiazole. It indicates incomplete cyclodehydration. The mass will be 18 amu (H₂O) higher than the final product.
Side-chain Over-acylation (R-CO-O)-C₆H₄-C₂N₂O-R- Absence of the phenolic -OH proton signal. - Additional signals corresponding to the second acyl group.The phenolic hydroxyl group has been acylated. This happens with excess acylating agent. HRMS will show a mass increase corresponding to the acyl group.
Polymerization/Tarry material Complex Mixture- Broad, unresolved humps in the baseline of the NMR spectrum. - Lack of sharp, distinct peaks.This results from overly harsh reaction conditions (e.g., excessive heat, strong acids). Re-evaluate temperature control and consider a milder dehydrating agent.

// Connections Hydrazide -> B1 [lhead=cluster_troubleshooting, label="Incomplete Acylation", style=dashed, color="#EA4335"]; AcylHydrazide -> B2 [label="Incomplete Cyclization", style=dashed, color="#EA4335"]; Product -> B3 [label="Excess Acylating Agent\nor Dehydrating Agent", style=dashed, color="#EA4335"]; Product -> B4 [label="Excessive Heat", style=dashed, color="#EA4335"];

} end_dot Caption: Troubleshooting map for this compound synthesis.

IV. Experimental Protocols & Analytical Characterization

Protocol 1: Synthesis of 3-Hydroxybenzohydrazide[5][9]
  • Esterification: To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise. Heat the mixture at reflux for 5 hours. Monitor by TLC.

  • Workup 1: After cooling to room temperature, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield methyl 3-hydroxybenzoate.

  • Hydrazinolysis: Dissolve the crude methyl 3-hydroxybenzoate in ethanol (10 mL/g). Add hydrazine monohydrate (3.0 eq) and heat the mixture at reflux for 12 hours.

  • Workup 2: Cool the reaction mixture in an ice bath for 1 hour. Collect the resulting precipitate by vacuum filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum to afford 3-hydroxybenzohydrazide.

Protocol 2: Cyclodehydration to this compound[2][4]

This protocol assumes acylation with a second equivalent of 3-hydroxybenzoic acid for synthesis of a symmetrical bis-phenol oxadiazole, a common analogue. The principle applies to other acylating agents.

  • Reaction Setup: To a stirred mixture of 3-hydroxybenzohydrazide (1.0 eq) and 3-hydroxybenzoic acid (1.1 eq), add phosphorus oxychloride (POCl₃, 3-5 eq) dropwise at 0 °C.

  • Cyclization: After the addition is complete, allow the mixture to warm to room temperature, and then heat at reflux (approx. 100-110 °C) for 6-8 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. A precipitate will form.

  • Neutralization & Isolation: Neutralize the acidic solution by the slow addition of a saturated solution of sodium bicarbonate until the pH is ~7. Collect the solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water. Recrystallize from an appropriate solvent system (e.g., ethanol/water) or purify by column chromatography (silica gel, using a hexane/ethyl acetate gradient) to obtain the pure 3-(5-(3-hydroxyphenyl)-1,3,4-oxadiazol-2-yl)phenol.[9]

Analytical Characterization Data (Expected)
Technique Compound Expected Observations
¹H NMR This compound- Singlet for phenolic -OH (~9.5-10.5 ppm, D₂O exchangeable). - Multiplets in the aromatic region (~6.8-7.8 ppm) corresponding to the substituted phenyl ring.
¹³C NMR This compound- Two signals for the oxadiazole carbons (~163-168 ppm). - Aromatic carbon signals, including one for the carbon attached to the -OH group (~158 ppm).
FT-IR This compound- Broad peak for O-H stretch (~3200-3400 cm⁻¹). - C=N stretch characteristic of the oxadiazole ring (~1610 cm⁻¹). - C-O stretch (~1240 cm⁻¹).
Mass Spec (ESI-) This compound[M-H]⁻ peak corresponding to the calculated molecular weight.

// Connections TLC -> Decision1; Decision1 -> Pure [label="Yes"]; Decision1 -> LCMS [label="No"]; LCMS -> Decision2; Decision2 -> NMR [label="Yes"]; Decision2 -> { rank=same; Rework [label="Rework Synthesis\nProtocol", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; } [label="No (Unknowns)"]; } end_dot Caption: Logical workflow for the analysis and purification of the final product.

V. References

  • BenchChem. (n.d.). Technical Support Center: Optimizing Oxadiazole Synthesis. Retrieved from --INVALID-LINK--

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2025). ACS Omega. Retrieved from --INVALID-LINK--

  • Gomtsyan, A., et al. (2015). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Molecules. Retrieved from --INVALID-LINK--

  • Wen, L., et al. (2021). Extraction and characterization of phenolic compounds and their potential antioxidant activities. Critical Reviews in Food Science and Nutrition. Retrieved from --INVALID-LINK--

  • Kim, K., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. RSC Advances. Retrieved from --INVALID-LINK--

  • Widyawati, P. S., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. Retrieved from --INVALID-LINK--

  • Kim, K., et al. (2021). Additive-free photo-mediated oxidative cyclization of pyridinium acylhydrazones to 1,3,4-oxadiazoles. RSC Publishing. Retrieved from --INVALID-LINK--

  • Azwanida, N. N. (2015). Techniques for Analysis of Plant Phenolic Compounds. Molecules. Retrieved from --INVALID-LINK--

  • Kumar, M., & Dagnon, S. (2021). Extraction of phenolic compounds: A review. Journal of Food Science and Technology. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from --INVALID-LINK--

  • Li, Y., et al. (2019). Synthesis of 1,3,4-Oxadiazoles from 1,2-Diacylhydrazines Using SO₂F₂ as a Simple and Practical Cyclization Reagent. Synlett. Retrieved from --INVALID-LINK--

  • Green, R. A., et al. (2020). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Chemistry – A European Journal. Retrieved from --INVALID-LINK--

  • Szulczyk, D., et al. (2019). Synthesis and Characterization of Novel 2-Alkyl-1,3,4-Oxadiazoles Containing a Phenylazo Group. Molecules. Retrieved from --INVALID-LINK--

  • Al-Amiery, A. A., et al. (2016). Synthesis of New 2,5-Di-substituted 1,3,4-Oxadiazoles Bearing 2,6-Di-tert-butylphenol Moieties and Evaluation of Their Antioxidant Activity. Molecules. Retrieved from --INVALID-LINK--

  • Widyawati, P. S., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. ResearchGate. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Hydroxybenzoic hydrazide. Retrieved from --INVALID-LINK--

  • Klárik, Z. Á., et al. (2022). Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor. Molecules. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). CAS 5818-06-4 3-Hydroxybenzoic hydrazide. Retrieved from --INVALID-LINK--

  • Gorshkov, V. Y., et al. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules. Retrieved from --INVALID-LINK--

  • Pleszczyńska, M., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Applied Sciences. Retrieved from --INVALID-LINK--

  • Al-Masoudi, N. A. (2023). A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. Journal of Medicinal and Chemical Sciences. Retrieved from --INVALID-LINK--

  • Bollikolla, H. B., et al. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. Journal of Chemical Reviews. Retrieved from --INVALID-LINK--

  • Gull, Y., et al. (2017). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Journal of Chemistry. Retrieved from --INVALID-LINK--

  • Pharmaffiliates. (n.d.). 3-Hydroxybenzohydrazide. Retrieved from --INVALID-LINK--

  • Glavaš-Obrovac, L., et al. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. RSC Advances. Retrieved from --INVALID-LINK--

  • JournalsPub. (n.d.). Different Method for the Production of Oxadiazole Compounds. Retrieved from --INVALID-LINK--

  • Preprints.org. (2024). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Retrieved from --INVALID-LINK--

  • Kumar, S., et al. (2016). Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones. International Journal of Pharmaceutical Sciences and Research. Retrieved from --INVALID-LINK--

  • Glavaš-Obrovac, L., et al. (2017). Synthesis and antioxidant activity of 1,3,4-oxadiazoles and their diacylhydrazine precursors derived from phenolic acids. SciProfiles. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from --INVALID-LINK--

  • Research Inventy. (n.d.). Synthesis, Spectral Characterization, Biological Screening and DNA Studies of 2-(5-Mercapto-1, 3, 4-Oxadiazol-2-yl) Phenol Transition Metal (II) Complexes. Retrieved from --INVALID-LINK--

  • Khan, I., et al. (2023). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ACS Omega. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of 3-(1,3,4-Oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the dedicated technical support guide for the purification of 3-(1,3,4-Oxadiazol-2-yl)phenol (CAS 5378-29-0). This molecule, featuring a polar 1,3,4-oxadiazole ring and an acidic phenol group, presents unique purification challenges.[1] Achieving high purity (>99%) is critical for reliable downstream applications, from biological screening to materials science.[2] This guide is structured to provide direct, actionable solutions to common issues encountered in the laboratory, blending established chemical principles with practical, field-proven insights.

Part 1: Troubleshooting Common Purification Issues

This section addresses specific problems you may encounter during the purification workflow. Each entry details the likely cause and provides a step-by-step solution.

Question 1: My crude product is an intractable oil or gum and won't solidify. How can I proceed?

Answer: This is a common issue, often caused by the presence of residual high-boiling solvents (like DMF or DMSO), unreacted starting materials, or low-melting eutectic mixtures of impurities. The goal is to remove these contaminants to induce solidification or prepare the material for chromatography.

  • Causality: The phenolic hydroxyl and the nitrogen atoms in the oxadiazole ring can form strong hydrogen bonds with polar aprotic solvents, making them difficult to remove by simple rotary evaporation. Impurities act as "anti-solvents" for crystallization, disrupting the lattice formation required for a solid state.

  • Troubleshooting Protocol:

    • Azeotropic Removal of Solvents: Dissolve the oil in a minimal amount of a solvent like methanol or ethanol. Add a larger volume of a solvent that forms a low-boiling azeotrope with your suspected residual solvent (e.g., toluene for DMF). Concentrate the mixture on a rotary evaporator. Repeat this 2-3 times. The toluene helps to "chase" the high-boiling solvent off.

    • Liquid-Liquid Extraction: If the product is still oily, dissolve it in a water-immiscible solvent like ethyl acetate. Wash the organic layer sequentially with 1M HCl (to remove any basic impurities), water, and then brine. This process removes water-soluble and ionizable impurities. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

    • Trituration: If a semi-solid is obtained, attempt trituration. Add a poor solvent in which your product is sparingly soluble but impurities are more soluble (e.g., diethyl ether, hexane, or a mixture). Vigorously stir or sonicate the mixture. The product should precipitate as a solid, while impurities remain in the solvent. Filter to collect the solid.

Question 2: I'm performing a column chromatography purification, but my compound is streaking badly on the TLC plate and eluting over many fractions from the column. What's wrong?

Answer: Streaking (or tailing) is characteristic of highly polar or acidic compounds on a silica gel stationary phase. The acidic silanol groups (Si-OH) on the silica surface can strongly and sometimes irreversibly bind to your polar compound, particularly the phenol moiety.

  • Causality: The interaction between the acidic phenol of your compound and the acidic silica gel leads to poor chromatographic performance. This strong binding causes the compound to elute slowly and over a broad range of solvent polarities.

  • Troubleshooting Protocol:

    • Modify the Mobile Phase: The most effective solution is to add a small amount of a polar, acidic modifier to the eluent to improve the elution profile.

      • Acetic Acid: Add 0.5-1% acetic acid to your eluent system (e.g., Hexane:Ethyl Acetate with 1% AcOH). The acetic acid will protonate the silica surface and compete with your compound for binding sites, resulting in sharper bands and faster elution.

      • Methanol: For very polar systems, switching to a dichloromethane/methanol gradient can be effective.[3] Methanol is highly polar and effectively displaces compounds from the silica.

    • Use a Different Stationary Phase: If modifying the mobile phase is insufficient, consider an alternative stationary phase.

      • Alumina (Neutral or Basic): Alumina can be less acidic than silica and may provide better separation for certain compounds.[4] However, a basic stationary phase might deprotonate your phenol, causing it to bind even more strongly. Neutral alumina is often a safer choice.

      • Reverse-Phase Chromatography (C18): For highly polar compounds, reverse-phase chromatography is an excellent alternative.[3] Here, the stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[5][6] Your compound will elute earlier with more polar mobile phases.

Question 3: My recrystallization attempt failed. Either nothing crashed out upon cooling, or the product "oiled out." What should I do?

Answer: Recrystallization is a delicate equilibrium of solubility. Failure typically indicates an incorrect solvent choice, too much solvent, or the presence of impurities that inhibit crystal growth. The melting point of this compound is quite high (212-214 °C), which is generally favorable for recrystallization.

  • Causality: For successful recrystallization, the compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent. "Oiling out" occurs when the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of a solid.

  • Troubleshooting Protocol:

    • If Nothing Precipitates:

      • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a single "seed" crystal from a previous batch if available.

      • Reduce Solubility: Slowly add a "poor" solvent (an anti-solvent) in which your compound is insoluble until the solution becomes faintly cloudy. Heat slightly to redissolve, then allow to cool slowly.

      • Reduce Volume: If you've used too much solvent, carefully evaporate some of it and attempt to cool the solution again.

    • If the Product Oils Out:

      • Increase Solvent Volume: Re-heat the mixture to dissolve the oil, then add more of the same hot solvent to lower the saturation point. Allow it to cool very slowly.

      • Change Solvent System: The boiling point of your chosen solvent may be too high. Switch to a lower-boiling solvent in which the compound has appropriate solubility characteristics. For oxadiazole derivatives, common recrystallization solvents include ethanol, ethyl acetate, and acetonitrile.[7][8][9]

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best first-pass purification strategy for crude this compound from a synthesis reaction?

A1: An acid-base extraction is an excellent and highly effective initial purification step. The phenolic proton is acidic and can be deprotonated by a weak base. This allows for a clean separation from non-acidic impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Transfer the solution to a separatory funnel and extract 2-3 times with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The deprotonated phenolate salt of your product will move into the aqueous layer.

  • Combine the aqueous layers and wash them once with the organic solvent (EtOAc or DCM) to remove any trapped neutral impurities.

  • Cool the aqueous layer in an ice bath and slowly acidify it by adding 1M HCl dropwise with stirring until the pH is ~2-3.

  • Your purified product, this compound, should precipitate as a solid.

  • Collect the solid by vacuum filtration, wash it thoroughly with cold deionized water, and dry it under high vacuum.

This procedure efficiently removes starting materials and neutral byproducts from the synthesis, often yielding a product of >95% purity.

Q2: How do I select the right solvent system for column chromatography?

A2: The ideal solvent system is determined using Thin-Layer Chromatography (TLC).[10] The goal is to find a solvent or mixture that provides a retention factor (Rƒ) of 0.25-0.35 for your target compound.

Experimental Protocol: TLC for Solvent System Selection

  • Prepare several small vials with different solvent mixtures of increasing polarity (see table below).

  • Dissolve a tiny amount of your crude material in a suitable solvent (e.g., acetone or methanol).

  • Spot the dissolved material onto several TLC plates.

  • Develop each plate in one of the prepared solvent systems.

  • Visualize the plates under a UV lamp (254 nm).

  • The solvent system that moves your product spot to an Rƒ of ~0.3 is the ideal starting point for your column chromatography.

Table 1: Suggested TLC Solvent Systems for Polar Aromatics

System No. Non-Polar Solvent Polar Solvent Ratio (v/v) Polarity
1 Hexane Ethyl Acetate 4:1 Low
2 Hexane Ethyl Acetate 1:1 Medium
3 Hexane Ethyl Acetate 1:4 High

| 4 | Dichloromethane | Methanol | 9.5:0.5 | Very High |

Q3: What analytical methods should I use to confirm the purity and identity of my final product?

A3: A combination of techniques is essential to unequivocally confirm purity and structure.[11]

  • Melting Point: A sharp, un-depressed melting point matching the literature value (212-214 °C) is a strong indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The spectra should show the correct number of signals with appropriate chemical shifts, integrations, and coupling patterns for this compound. The absence of impurity signals is crucial.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition.[12]

  • High-Performance Liquid Chromatography (HPLC): An excellent quantitative method for assessing purity. A single sharp peak on an RP-HPLC chromatogram indicates high purity.[5][6]

Part 3: Visualization of Workflows

A logical workflow is key to efficient purification. The following diagrams illustrate the decision-making process and the principles of the techniques described.

Purification_Workflow cluster_start Initial State cluster_preliminary Preliminary Purification cluster_analysis Purity Analysis cluster_main_purification Main Purification Method cluster_final Final Product start Crude Product (Solid, Oil, or Gum) acid_base Perform Acid-Base Extraction? start->acid_base dissolve Dissolve in EtOAc, Extract with NaHCO3(aq) acid_base->dissolve  Yes tlc Analyze by TLC acid_base->tlc No   precipitate Acidify Aqueous Layer, Collect Precipitate dissolve->precipitate precipitate->tlc decision Single Spot on TLC? tlc->decision recrystallize Recrystallization decision->recrystallize Yes column Column Chromatography decision->column No final_analysis Final Purity & Structural Analysis (NMR, MP, MS, HPLC) recrystallize->final_analysis column->final_analysis pure_product Pure Product (>99%) final_analysis->pure_product

Caption: Decision workflow for purifying this compound.

References

Technical Support Center: Reaction Condition Optimization for Oxadiazole Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Oxadiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance for the successful synthesis of oxadiazole derivatives. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to enhance the yield, purity, and efficiency of your cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for 1,3,4-oxadiazole synthesis?

The most prevalent precursors for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles are acylhydrazides and 1,2-diacylhydrazines.[1] Acylhydrazones are also widely used starting materials that can undergo oxidative cyclization to yield the desired oxadiazole ring.[2][3]

Q2: Which dehydrating agents are most effective for the cyclization of 1,2-diacylhydrazines?

A variety of dehydrating agents can be employed for the cyclization of 1,2-diacylhydrazines to form 1,3,4-oxadiazoles. Commonly used reagents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), polyphosphoric acid (PPA), and triflic anhydride.[1][3] The choice of reagent often depends on the substrate's sensitivity and the desired reaction conditions. For instance, trifluoromethanesulfonic anhydride is effective for cyclization at or below room temperature, which is advantageous for sensitive functional groups.[4]

Q3: Can I synthesize 1,3,4-oxadiazoles in a one-pot reaction?

Yes, one-pot syntheses are efficient methods for preparing 1,3,4-oxadiazoles. These procedures often involve the reaction of carboxylic acids with acylhydrazides in the presence of a coupling agent and a dehydrating agent.[5][6] For example, a combination of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling agent and the Burgess reagent as a dehydrating agent has been successfully used.[6]

Q4: What are the key advantages of using microwave irradiation for oxadiazole synthesis?

Microwave-assisted synthesis offers several benefits, including significantly reduced reaction times, improved yields, and often the elimination of organic solvents.[3][7] This technique is particularly effective for driving cyclodehydration reactions that might be sluggish under conventional heating.[3][8]

Q5: How do the electronic properties of substituents affect the oxadiazole cyclization reaction?

The electronic nature of the substituents on the starting materials can significantly influence the reaction rate and yield. For instance, in the synthesis of 1,2,4-oxadiazoles, electron-withdrawing groups on the acylating agent can enhance its reactivity, thereby facilitating the initial acylation step. Conversely, electron-donating groups on an amidoxime can increase its nucleophilicity.[9]

Troubleshooting Guide

This section addresses common challenges encountered during oxadiazole cyclization reactions and provides actionable solutions.

Issue 1: Low or No Yield of the Desired Oxadiazole

Potential Cause 1: Inefficient Cyclodehydration. The final ring-closing step is often the most challenging.

  • Troubleshooting Steps:

    • Choice of Dehydrating Agent: If using a mild dehydrating agent, consider switching to a more powerful one. For the synthesis of 1,3,4-oxadiazoles from diacylhydrazines, reagents like POCl₃, SOCl₂, or PPA are commonly effective.[1][3] For temperature-sensitive substrates, trifluoromethanesulfonic anhydride can be a good alternative.[4]

    • Reaction Temperature: Many cyclodehydration reactions require elevated temperatures to proceed efficiently.[3] If you are running the reaction at room temperature, gradually increasing the heat while monitoring for decomposition can improve the yield. Microwave irradiation is a highly effective method for accelerating this step.[3][8]

    • Solvent Selection: The choice of solvent can be critical. Aprotic polar solvents like DMF or DMSO can facilitate the reaction.[8][10] Ensure the solvent is anhydrous, as water can quench the dehydrating agent.

Potential Cause 2: Poor Quality of Starting Materials. Impurities in the starting materials can inhibit the reaction.

  • Troubleshooting Steps:

    • Purity Check: Verify the purity of your starting materials (e.g., acylhydrazide, diacylhydrazine, or amidoxime) using techniques like NMR or LC-MS.

    • Purification: If necessary, purify the starting materials by recrystallization or column chromatography.

    • Storage: Ensure that hygroscopic or unstable starting materials are stored under appropriate conditions (e.g., under an inert atmosphere, desiccated).

Potential Cause 3: Incomplete Formation of the Intermediate. For multi-step one-pot syntheses, the initial coupling reaction may be the rate-limiting step.

  • Troubleshooting Steps:

    • Coupling Agent Activity: Ensure your coupling agent (e.g., HATU, EDC) is fresh and active.

    • Reaction Monitoring: Use TLC or LC-MS to monitor the formation of the intermediate before proceeding with the cyclization step. This will help you identify if the initial coupling is the source of the problem.

Issue 2: Formation of Significant Side Products

Potential Cause 1: Formation of 1,2-Diacylhydrazide Intermediate in 1,3,4-Oxadiazole Synthesis. When starting from acyl hydrazides, the formation of a stable 1,2-diacylhydrazide can sometimes prevent efficient cyclization.

  • Troubleshooting Steps:

    • Alternative Synthetic Route: Consider a different approach that avoids this intermediate. For example, coupling α-bromo nitroalkanes with acyl hydrazides under mildly basic conditions can be an effective alternative.[8]

    • Optimize Reagent Stoichiometry: In one-pot procedures, carefully optimize the loading of catalysts and the equivalents of the base to minimize the formation of side products.[8]

Potential Cause 2: Decomposition of Starting Materials or Product. High temperatures or harsh reagents can lead to the degradation of sensitive molecules.

  • Troubleshooting Steps:

    • Lower Reaction Temperature: If you suspect decomposition, try running the reaction at a lower temperature for a longer duration.

    • Milder Reagents: Explore the use of milder dehydrating or oxidizing agents. For oxidative cyclization of acylhydrazones, reagents like iodine can be effective under relatively mild conditions.[2][11]

Workflow for Troubleshooting Low Oxadiazole Yield

Caption: A decision-making workflow for troubleshooting low yields in oxadiazole synthesis.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles via Dehydration of 1,2-Diacylhydrazines

This protocol describes a common method for the cyclodehydration of 1,2-diacylhydrazines using phosphorus oxychloride.

Step-by-Step Methodology:

  • To a stirred solution of the 1,2-diacylhydrazine (1.0 mmol) in a suitable anhydrous solvent (e.g., toluene, dioxane, or neat POCl₃, 5-10 mL), add phosphorus oxychloride (POCl₃) (3.0-5.0 mmol) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (typically 80-110 °C).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice or a cold saturated sodium bicarbonate solution to quench the excess POCl₃.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired 2,5-disubstituted-1,3,4-oxadiazole.

Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted-1,3,4-oxadiazoles

This protocol outlines a rapid, solvent-free synthesis of 1,3,4-oxadiazoles using microwave irradiation.[3]

Step-by-Step Methodology:

  • Grind a mixture of the carboxylic acid (1.0 mmol) and the acid hydrazide (1.0 mmol).

  • Add a few drops of phosphorus oxychloride (POCl₃) to the mixture.

  • Place the mixture in a microwave reactor and irradiate at a power of 160 W for approximately 5 minutes.

  • After completion, allow the mixture to cool to room temperature.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/DMF) to obtain the pure 2,5-disubstituted-1,3,4-oxadiazole.[3]

General Reaction Scheme for 1,3,4-Oxadiazole Synthesis

Oxadiazole_Synthesis cluster_0 One-Pot Synthesis cluster_1 Cyclodehydration acylhydrazide R1-CO-NH-NH2 (Acylhydrazide) diacylhydrazine R1-CO-NH-NH-CO-R2 (1,2-Diacylhydrazine) acylhydrazide->diacylhydrazine + R2-COOH (Coupling Agent) carboxylic_acid R2-COOH (Carboxylic Acid) oxadiazole diacylhydrazine->oxadiazole - H2O (Dehydrating Agent, Heat)

Caption: Common synthetic pathways to 2,5-disubstituted-1,3,4-oxadiazoles.

Data Summary Tables

Table 1: Common Dehydrating Agents for 1,3,4-Oxadiazole Synthesis from 1,2-Diacylhydrazines

Dehydrating AgentChemical FormulaTypical ConditionsReference
Phosphorus OxychloridePOCl₃Reflux[1][3]
Thionyl ChlorideSOCl₂Reflux[1][3]
Polyphosphoric AcidPPA100-160 °C[1][3]
Trifluoromethanesulfonic Anhydride(CF₃SO₂)₂O-10 °C to RT[4]
Burgess ReagentMeO₂C(NSO₂NEt₃)Microwave or RT[2][6]
Hexamethyldisilazane(TMS)₂NHReflux[4]

Table 2: Comparison of Conventional Heating vs. Microwave Irradiation

ParameterConventional HeatingMicrowave IrradiationReference
Reaction Time Several hours5-15 minutes[3][12]
Typical Yields 54-66%54-75% (can be higher)[3]
Solvent Usage Often requires organic solventsOften solvent-free[3][7]
Energy Efficiency LowerHigher

References

Technical Support Center: Purification of 1,3,4-Oxadiazole Derivatives by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the purification of 1,3,4-oxadiazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize column chromatography for the isolation and purification of these important heterocyclic compounds. The 1,3,4-oxadiazole moiety is a privileged scaffold in medicinal chemistry, appearing in numerous therapeutic agents.[1][2] Its purification is a critical step in synthesis, demanding a nuanced understanding of its chemical properties and chromatographic behavior.

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format, addressing the specific challenges you may encounter in the lab.

Section 1: Troubleshooting Guide

This section addresses specific experimental problems. Each answer explains the underlying chemical principles and provides a clear, actionable solution.

Q1: My 1,3,4-oxadiazole derivative is stuck at the baseline (Rf ≈ 0) on the TLC plate, even when using 100% ethyl acetate. What's happening and what should I do?

A1: An Rf value near zero indicates a very strong interaction between your compound and the stationary phase (silica gel), and a lack of affinity for the mobile phase. This is common for oxadiazole derivatives bearing highly polar functional groups (e.g., -COOH, -OH, -NH2). Ethyl acetate alone may not be polar enough to elute it.[3]

Causality & Solution:

  • Increase Mobile Phase Polarity: The polarity of your eluent is insufficient to compete with the silica gel for your compound.[3] You need a more polar "kicker" solvent.

    • Step 1: Try a mobile phase of 5% methanol in dichloromethane or 5% methanol in ethyl acetate.[4]

    • Step 2: Gradually increase the methanol concentration up to 10%. Be cautious, as concentrations above 10% methanol can begin to dissolve the silica gel stationary phase.[4]

    • Step 3: For particularly stubborn basic compounds (e.g., those with amine groups), a system like 1-10% of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane can be effective.[5]

  • Consider an Alternative Chromatographic Mode: If increasing the mobile phase polarity doesn't work or leads to poor separation, your compound may be too polar for normal-phase chromatography.

    • Reverse-Phase Chromatography: Use a C18-functionalized silica column with a polar mobile phase, such as a gradient of water and acetonitrile or water and methanol. This is highly effective for very polar molecules.[6]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like amine-bonded silica) with a mobile phase similar to reverse-phase (e.g., acetonitrile/water). It is excellent for retaining and separating highly polar, water-soluble compounds that are not retained in reverse-phase.[7]

Q2: I'm getting poor separation between my desired oxadiazole and an impurity. The spots are very close on the TLC plate. How can I improve the resolution?

A2: Achieving good separation requires optimizing the selectivity of your chromatographic system. The goal is to maximize the difference in partitioning behavior between your product and the impurity. An ideal developing solvent for column chromatography should give an Rf value of 0.2 to 0.35 for the desired compound and a difference in Rf (ΔRf) of at least 0.1 between it and any impurities.[8][9]

Causality & Solution:

  • Systematic Solvent Screening: The polarity balance of your mobile phase is not optimal.

    • Test Different Solvent Systems: Do not just vary the ratio of your current system (e.g., Ethyl Acetate/Hexane). Test entirely different solvent combinations. For example, dichloromethane/hexane or acetone/hexane might offer different selectivity due to different solvent-solute interactions.[5]

    • Use the "Rule of Thumb": A compound with an Rf of 0.5 in 10% ethyl acetate/hexane will have a similar Rf in 20% diethyl ether/hexane. This allows you to switch solvent classes while maintaining a similar overall polarity.[4]

  • Improve Column Efficiency:

    • Finer Silica Mesh: Use a smaller particle size silica gel (higher mesh number). This increases the surface area and the number of theoretical plates, leading to sharper peaks and better resolution.

    • Optimal Packing: Ensure your column is packed perfectly, without air bubbles or channels, as these drastically reduce separation efficiency.[10]

    • Gradient Elution: If your product and impurity have significantly different polarities, a gradient elution is highly effective. Start with a low-polarity mobile phase to elute the less polar compound, then gradually increase the polarity to elute your target compound.[9][11]

Q3: My purified oxadiazole fractions show evidence of decomposition. Why would my compound degrade on a silica gel column?

A3: Standard silica gel is slightly acidic (pH ≈ 4-5) due to the presence of silanol groups (Si-OH). Certain functional groups on your 1,3,4-oxadiazole derivative may be sensitive to acid, leading to degradation during the time it spends on the column.[5][6]

Causality & Solution:

  • Confirm Instability: First, confirm that the silica is the cause. Spot your pure compound on a TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot (degradation product) appears, your compound is not stable on silica.[5]

  • Neutralize the Stationary Phase:

    • Add a Basic Modifier: Add 1-3% triethylamine (Et3N) or pyridine to your mobile phase. This base will neutralize the acidic silanol groups on the silica surface, creating a more inert environment for your compound. Note that this may slightly increase the Rf value of your compound.[4]

  • Use an Alternative Stationary Phase:

    • Neutral Alumina: Alumina is a good alternative and is available in acidic, neutral, and basic forms. For acid-sensitive compounds, use neutral or basic alumina.

    • Florisil: This is a magnesium silicate gel that is less acidic than silica and can be a good alternative for sensitive compounds.[5]

Q4: My product peak is tailing or streaking significantly, leading to broad fractions and cross-contamination. What causes this?

A4: Peak tailing is often a sign of non-ideal chromatographic interactions. This can be caused by several factors, including overloading the column, secondary interactions with the stationary phase, or poor solubility.[12]

Causality & Solution:

  • Column Overloading: You have loaded too much sample for the amount of silica used. A general rule is to use a silica-to-sample mass ratio of at least 30:1 for good separation, and up to 100:1 for difficult separations.

  • Acid/Base Interactions: If your oxadiazole has a basic nitrogen atom, it can interact strongly and non-linearly with the acidic silanol groups, causing tailing. As mentioned in Q3, adding 1-3% triethylamine to the eluent will mask these sites and produce sharper peaks.[4]

  • Poor Solubility: If your compound has low solubility in the mobile phase, it can precipitate at the top of the column and then slowly redissolve as the column runs, leading to severe tailing.

    • Dry Loading: If solubility is an issue, use the dry loading technique. Dissolve your crude product in a suitable solvent (e.g., dichloromethane or acetone), add a small amount of silica gel (2-3 times the mass of your product), and evaporate the solvent completely to get a free-flowing powder. This powder is then carefully added to the top of the packed column.[13]

Section 2: Frequently Asked Questions (FAQs)

This section covers general best practices and foundational knowledge for purifying 1,3,4-oxadiazole derivatives.

Q1: What is the best stationary phase to start with for purifying 1,3,4-oxadiazoles?

A1: For routine purification of most 1,3,4-oxadiazole derivatives, silica gel (60 Å, 230-400 mesh) is the standard and most effective stationary phase.[6] It offers a good balance of resolving power, capacity, and cost for normal-phase chromatography. Alternatives should only be considered if you encounter specific problems like compound degradation or extreme polarity (as detailed in the troubleshooting section).

Q2: How do I determine the right mobile phase (solvent system) for my column?

A2: The correct mobile phase is almost always determined by preliminary analysis using Thin-Layer Chromatography (TLC).[14] The goal is to find a solvent system where your target compound has an Rf value between 0.2 and 0.35 .[9][15]

  • Why this Rf range? An Rf in this range indicates that the compound has a good balance of interaction with both the stationary and mobile phases.

    • If Rf is too high (>0.5), the compound will elute too quickly with insufficient separation.[15]

    • If Rf is too low (<0.1), the compound will move too slowly, leading to very long run times and band broadening, which also results in poor separation.[3]

  • Common Starting Systems: Good starting points for many 1,3,4-oxadiazole derivatives are mixtures of hexane (or petroleum ether) and ethyl acetate.[6] Begin with a low polarity mixture (e.g., 10% EtOAc in Hexane) and increase the polarity until the desired Rf is achieved.

Q3: How polar are 1,3,4-oxadiazole derivatives?

A3: The polarity of a 1,3,4-oxadiazole derivative is almost entirely dictated by the nature of the substituents at the 2- and 5-positions of the ring. The oxadiazole ring itself is polar, but its overall contribution can be masked by large, non-polar groups.

  • Low to Medium Polarity: Derivatives with aryl or alkyl substituents (e.g., 2,5-diphenyl-1,3,4-oxadiazole) are typically of low to medium polarity and are readily purified with hexane/ethyl acetate systems. Aryl substituents generally decrease water solubility.[16]

  • High Polarity: Derivatives containing polar groups like hydroxyls (-OH), amines (-NH2), or carboxylic acids (-COOH) will be significantly more polar and require more polar mobile phases, such as those containing methanol or requiring reverse-phase chromatography.[6]

Q4: Should I load my sample "wet" or "dry" onto the column?

A4: The choice depends on your sample's solubility and quantity.

  • Wet Loading: This is the fastest method. Dissolve your sample in the minimum amount of the mobile phase (or a slightly more polar solvent if necessary, like dichloromethane) and carefully pipette it onto the top of the column. This is ideal for samples that are readily soluble in the starting eluent.[13]

  • Dry Loading: This method is superior for samples that have poor solubility in the mobile phase or for large-scale purifications. It prevents precipitation and ensures a more even application, leading to better separation. The procedure involves pre-adsorbing the compound onto a small amount of silica, which is then loaded onto the column.[13]

Section 3: Data & Protocols

Data Presentation

Table 1: Elutropic Series of Common Chromatography Solvents This table lists solvents in order of increasing polarity (eluting strength) on silica gel.

SolventPolarity Index
Hexane / Petroleum Ether0.1
Toluene2.4
Dichloromethane (DCM)3.1
Diethyl Ether2.8
Ethyl Acetate (EtOAc)4.4
Acetone5.1
Methanol (MeOH)5.1
Water10.2
Source: Adapted from standard organic chemistry resources.[14]

Table 2: Recommended Starting Mobile Phase Systems

Compound PolarityMobile Phase SystemTypical Starting RatioNotes
Non-polar to NormalHexane / Ethyl Acetate9:1 to 1:1The most common and versatile system.[4]
NormalPetroleum Ether / Ethyl Acetate8:2 to 1:1A common alternative to Hexane/EtOAc.[6]
PolarDichloromethane / Methanol99:1 to 9:1Effective for highly polar compounds.[4]
Basic (amines)Hexane / Ethyl Acetate + Et3N9:1 + 1% Et3NThe triethylamine neutralizes silica.[4]
Experimental Protocols

Protocol 1: Slurry Packing a Flash Chromatography Column

  • Place a small plug of cotton or glass wool at the bottom of the column and add a ~1 cm layer of sand.

  • In a beaker, mix the required amount of silica gel with the initial, low-polarity mobile phase until a consistent, mobile slurry is formed. The consistency should be like thin yogurt, not a thick paste.[11]

  • Clamp the column vertically and pour the slurry into the column in one continuous motion. Use additional solvent to rinse any remaining silica from the beaker into the column.

  • Gently tap the side of the column to dislodge any air bubbles and help the silica pack evenly.

  • Open the stopcock and apply gentle pressure to the top of the column (using a bellows or regulated air line) to push the solvent through, packing the silica bed. Do not let the solvent level drop below the top of the silica bed.[11]

  • Once the bed is stable, carefully add another ~1 cm layer of sand on top to protect the silica surface.

Protocol 2: Dry Loading the Sample

  • Dissolve your crude product (e.g., 1 g) in a suitable volatile solvent (like DCM or MeOH) in a round-bottom flask.

  • Add 2-3 times the mass of your product in silica gel (e.g., 2-3 g) to the flask.[13]

  • Swirl to create a slurry and then remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.

  • Drain the solvent from your packed column until it is just level with the top sand layer.

  • Carefully add the powdered sample-silica mixture to the top of the column, forming an even layer.

  • Gently place another thin layer of sand on top of the sample layer.

  • Carefully add the mobile phase, fill the column, and begin elution.[13]

Section 4: Visual Workflows

General Purification Workflow

This diagram outlines the logical sequence of operations for purifying a 1,3,4-oxadiazole derivative using column chromatography.

G cluster_prep Preparation Phase cluster_execution Execution Phase cluster_analysis Analysis Phase TLC 1. TLC Analysis (Find optimal solvent system, Rf ≈ 0.2-0.35) Pack 2. Pack Column (Slurry Method) TLC->Pack Defines initial eluent Load 3. Load Sample (Wet or Dry Method) Pack->Load Elute 4. Elute Column (Isocratic or Gradient) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evaporate 8. Evaporate Solvent (Yields Pure Product) Combine->Evaporate

Caption: Standard workflow for column chromatography purification.

Troubleshooting Decision Tree

This diagram provides a logical path to diagnose and solve common purification problems.

G Start Problem Encountered Rf_Zero Compound at Baseline (Rf ≈ 0) Start->Rf_Zero Poor_Sep Poor Separation Start->Poor_Sep Degradation Compound Degrading Start->Degradation Tailing Peak Tailing/ Streaking Start->Tailing Sol_Polarity_Inc Increase Eluent Polarity (e.g., add MeOH) Rf_Zero->Sol_Polarity_Inc Is it a polar compound? Sol_Reverse_Phase Switch to Reverse Phase or HILIC Rf_Zero->Sol_Reverse_Phase Still stuck? Sol_Change_Solvent Change Solvent System (e.g., EtOAc -> DCM) Poor_Sep->Sol_Change_Solvent Are spots too close? Sol_Gradient Use Gradient Elution Poor_Sep->Sol_Gradient Are Rfs very different? Sol_Deactivate Deactivate Silica (add Et3N to eluent) Degradation->Sol_Deactivate Is it acid-sensitive? Sol_Change_Adsorbent Use Alumina or Florisil Degradation->Sol_Change_Adsorbent Still degrading? Tailing->Sol_Deactivate Is it a basic compound? Sol_Dry_Load Use Dry Loading Tailing->Sol_Dry_Load Poor solubility? Sol_Less_Sample Reduce Sample Load Tailing->Sol_Less_Sample High concentration?

Caption: Decision tree for troubleshooting common chromatography issues.

References

Technical Support Center: Recrystallization Methods for 3-(1,3,4-Oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for the purification of 3-(1,3,4-Oxadiazol-2-yl)phenol via recrystallization. It is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. The content is structured to anticipate and solve common experimental challenges, moving from fundamental principles to practical troubleshooting.

Section 1: Compound Profile and Solvent Selection Rationale

Physicochemical Characteristics

Understanding the structural and physical properties of this compound is the foundation for developing a successful recrystallization protocol. The molecule's key features include a polar phenolic hydroxyl group (-OH) capable of hydrogen bonding, and a polar 1,3,4-oxadiazole ring, which is a hydrogen bond acceptor. These characteristics dominate its solubility behavior.

PropertyValue / ObservationSource
Molecular Formula C₈H₆N₂O₂[1][2]
Molecular Weight 162.15 g/mol [1][2]
CAS Number 5378-29-0[2]
Structural Features - Phenolic -OH (H-bond donor/acceptor) - Aromatic Rings (π-stacking) - 1,3,4-Oxadiazole moiety (polar, H-bond acceptor)[3]
Predicted Polarity Moderately polar[4]
The Principle of Solvent Selection: "Like Dissolves Like"

The ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures but low solubility at room temperature or below.[5][6] Conversely, impurities should either be completely insoluble at all temperatures (allowing for hot filtration) or highly soluble even when the solution is cold (remaining in the mother liquor).[7]

Given the polar nature of this compound, polar solvents are the most logical starting point for screening. The literature on structurally similar oxadiazole derivatives frequently reports the use of alcohols like ethanol or methanol for recrystallization.[8][9][10]

Recommended Solvents for Screening

The following table provides a list of candidate solvents for initial small-scale solubility tests. Start by testing the solubility of ~50 mg of your crude product in ~1 mL of each solvent at room temperature, followed by heating to the solvent's boiling point.[6]

Solvent ClassSolventBoiling Point (°C)Rationale & Considerations
Polar Protic Ethanol78Primary Candidate. Frequently used for oxadiazole derivatives.[8] Good balance of polarity. Volatile and easy to remove.
Methanol65More polar than ethanol. May dissolve the compound too well at room temperature, but worth testing.[9]
Water100The phenolic group may impart slight water solubility, especially when hot. Can be an excellent, non-toxic choice if solubility is appropriate.[11]
Isopropanol82Less polar than ethanol. May offer a better solubility differential between hot and cold conditions.
Polar Aprotic Acetone56A strong solvent. Risk of being too effective at room temperature. Its low boiling point can be advantageous.
Ethyl Acetate77Medium polarity. Good for compounds that are slightly less polar.
Mixed Solvents Ethanol/WaterVariableA powerful combination if no single solvent is ideal. Ethanol acts as the primary solvent, and water as the anti-solvent.[12]
Toluene/HexaneVariableFor less polar impurities. Toluene dissolves the compound, and hexane is added to induce precipitation.[12]

Section 2: Standard Single-Solvent Recrystallization Protocol

This protocol outlines the standard procedure for purifying this compound using a single solvent (e.g., Ethanol), determined to be suitable from the screening process.

Workflow Diagram

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of boiling solvent A->B with stir bar C Filter hot solution to remove insoluble impurities B->C if needed D Allow filtrate to cool slowly to room temp. B->D if no insolubles C->D E Cool further in an ice bath D->E to maximize yield F Collect crystals via suction filtration E->F G Wash crystals with minimal ice-cold solvent F->G H Dry crystals under vacuum G->H

Caption: Workflow for a standard single-solvent recrystallization.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound into an Erlenmeyer flask with a magnetic stir bar. In a separate flask, bring your chosen solvent (e.g., ethanol) to a boil. Add the boiling solvent to the crude solid dropwise while stirring until the solid just dissolves. Using the minimum amount of boiling solvent is critical for maximizing recovery.[4]

  • Hot Filtration (Optional): If you observe insoluble impurities (e.g., dust, inorganic salts), you must perform a hot filtration. This involves pouring the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask. This step prevents premature crystallization in the funnel.[12]

  • Slow Cooling: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it gives the molecules time to arrange themselves correctly in the crystal lattice, excluding impurities.[5] Rapid cooling can trap impurities.[13]

  • Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to further decrease the compound's solubility and maximize the yield of crystals.

  • Isolation: Collect the purified crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a very small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces. Using cold solvent minimizes the loss of your purified product.[4]

  • Drying: Transfer the crystals to a watch glass and dry them thoroughly to remove all traces of solvent. Drying in a vacuum oven is the most effective method. The product is not considered pure until it is completely dry.[4]

Section 3: Troubleshooting Guide & FAQs

Q1: My compound "oiled out" as a liquid instead of forming crystals. What went wrong and how do I fix it?

A1: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the saturated solution's temperature is above the melting point of the solute. It is also common when the compound is significantly impure or when using certain mixed-solvent systems.[14]

  • Immediate Fix: Re-heat the solution to dissolve the oil. Add a small amount (1-5% of total volume) of additional hot solvent to decrease the saturation point. Then, allow the solution to cool much more slowly. You can insulate the flask with glass wool or paper towels to slow the cooling rate.[14]

  • Alternative Strategy: If the problem persists, try a solvent with a lower boiling point.

  • For Mixed Solvents: You may have added the anti-solvent too quickly or the solution was too concentrated. Re-heat to form a clear solution, add more of the primary (good) solvent, and then add the anti-solvent much more slowly while the solution is still hot.

Q2: The solution has cooled completely, but no crystals have formed. What should I do?

A2: This is a common issue caused by either using too much solvent or the solution becoming supersaturated.[14]

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4][15]

    • Seed Crystal: If you have a small amount of pure product, add a single tiny crystal ("seed crystal") to the solution. This provides a perfect template for further crystallization.[13]

  • Reduce Solvent Volume: If induction methods fail, you likely used too much solvent. Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Then, allow the more concentrated solution to cool again.[14]

  • Drastic Cooling: As a last resort, try cooling the flask in a dry ice/acetone bath. This can sometimes force precipitation, though the resulting crystals may be very small and less pure.

Q3: My final yield of pure crystals is very low. How can I improve it?

A3: A low yield is most often a result of procedural issues.[4][13]

  • Excess Solvent: The most common cause is using too much solvent during the initial dissolution step. A significant portion of your compound will remain dissolved in the mother liquor even when cold. Always use the absolute minimum amount of boiling solvent required.[4]

  • Premature Crystallization: If the compound crystallized in the funnel during hot filtration, you will lose a significant portion of your product. Ensure your funnel and receiving flask are pre-heated.

  • Incomplete Cooling: Ensure you have allowed sufficient time for cooling, both at room temperature and in an ice bath, to maximize precipitation.

  • Excessive Washing: Washing the collected crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product. Use only a minimal amount of frigid solvent for washing.[4]

Q4: My recrystallized product is still colored. How do I remove colored impurities?

A4: If the pure compound is known to be colorless, a persistent color indicates impurities that co-crystallize.

  • Activated Charcoal: After dissolving your crude solid in the hot solvent, cool the solution slightly and add a very small amount of activated charcoal (enough to cover the tip of a spatula). The colored impurities, which are often large, polar molecules, will adsorb onto the surface of the carbon.[12]

  • Procedure: Bring the solution back to a boil for a few minutes, and then perform a hot filtration to remove the charcoal. Allow the now-decolorized filtrate to cool and crystallize as usual. Be aware that using too much charcoal can adsorb your product as well, reducing the yield.

Q5: I can't find a single solvent that works well. How do I perform a mixed-solvent recrystallization?

A5: This technique is used when no single solvent has the ideal solubility properties. You will need a pair of miscible solvents: one in which your compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent").[7][12]

  • Dissolve the crude solid in the minimum amount of the boiling "solvent" (e.g., Ethanol).

  • While keeping the solution hot, add the "anti-solvent" (e.g., Water) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Add a few more drops of the hot "solvent" until the cloudiness just disappears, resulting in a clear, saturated solution at the boiling point.

  • Allow this solution to cool slowly, as described in the single-solvent protocol. The compound's solubility will decrease dramatically as the solution cools, leading to crystallization.

Mixed-Solvent Recrystallization Workflow

G A Dissolve crude solid in minimum boiling 'Solvent' (e.g., Ethanol) B Add hot 'Anti-Solvent' (e.g., Water) dropwise until solution turns cloudy A->B while hot C Add a few drops of hot 'Solvent' to redissolve and get a clear solution B->C saturation point D Cool slowly to allow crystal formation C->D E Isolate and dry crystals D->E

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of Antimicrobial Assays for 3-(1,3,4-Oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antimicrobial drug discovery, the emergence of novel heterocyclic compounds represents a beacon of hope against the rising tide of antimicrobial resistance (AMR).[1] Among these, the 1,3,4-oxadiazole nucleus is a critical pharmacophore, with derivatives demonstrating a wide spectrum of biological activities, including potent antibacterial and antifungal effects.[1][2][3] This guide focuses on a specific promising agent, 3-(1,3,4-Oxadiazol-2-yl)phenol, and provides a comprehensive framework for the validation of its antimicrobial activity.

For researchers and drug development professionals, merely demonstrating antimicrobial effect is insufficient. The true measure of a compound's potential lies in data derived from rigorously validated assays. This document serves as a practical, in-depth guide to establishing a robust, self-validating system for assessing the antimicrobial efficacy of this novel oxadiazole derivative, ensuring that the generated data is both reliable and reproducible.

Selecting the Appropriate Assay: A Foundational Decision

The first critical step in the validation process is the selection of the primary antimicrobial susceptibility testing (AST) method. The two most common foundational methods in microbiology are the disk diffusion test and the broth dilution method.[4] While both are valuable, their applications and the nature of the data they produce are fundamentally different.

  • Agar Disk Diffusion (Kirby-Bauer Test): This is a qualitative or semi-quantitative method where a disk impregnated with the antimicrobial agent is placed on an agar plate inoculated with a test microorganism.[5][6] The agent diffuses into the agar, creating a concentration gradient.[7] If the microbe is susceptible, a clear "zone of inhibition" will appear around the disk where growth is prevented.[5] This method is excellent for rapid screening and for clinically approved antibiotics with established zone diameter breakpoints.[6] However, for a novel compound like this compound, it provides limited quantitative data.

  • Broth Dilution: This method provides a quantitative result known as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[8][9] It is considered the "gold standard" for susceptibility testing.[4][10] The test is performed by preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium, which are then inoculated with a standardized number of microorganisms.[8][9] This quantitative MIC value is essential for preclinical development, allowing for direct comparison of potency against different organisms and with other compounds.

For the rigorous evaluation of a new chemical entity, the broth microdilution method is the superior choice. It is highly accurate, reproducible, and provides the quantitative MIC data necessary for robust validation and further development.[8][10]

References

A Comparative Analysis of Hydroxyphenyl-1,3,4-Oxadiazole Isomers: Unveiling the Impact of Hydroxyl Group Positioning on Physicochemical and Biological Properties

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole moiety is a privileged scaffold, renowned for its metabolic stability and its role as a versatile pharmacophore in a wide array of therapeutic agents. The introduction of a hydroxyl-substituted phenyl ring to this heterocyclic core gives rise to a class of compounds with significant potential, stemming from the hydroxyl group's ability to act as a hydrogen bond donor and acceptor, thereby modulating target-ligand interactions. This guide presents a comparative study of three constitutional isomers: 2-(1,3,4-Oxadiazol-2-yl)phenol, 3-(1,3,4-Oxadiazol-2-yl)phenol, and 4-(1,3,4-Oxadiazol-2-yl)phenol. We will delve into a side-by-side analysis of their synthetic routes, physicochemical characteristics, and in vitro biological activities to elucidate the profound influence of the hydroxyl group's position on the molecule's overall profile.

The strategic placement of the hydroxyl group at the ortho, meta, or para position on the phenyl ring can dramatically alter the electronic distribution, steric hindrance, and hydrogen bonding capacity of the molecule. These modifications are hypothesized to have a cascading effect on properties such as solubility, lipophilicity, and, most critically, the ability to interact with biological targets. This guide will provide researchers and drug development professionals with a comprehensive framework for understanding these structure-activity relationships (SAR), supported by synthesized experimental data that reflects expected outcomes based on established chemical principles.

Synthesis and Spectroscopic Characterization

The synthesis of the three isomers follows a common and reliable pathway, commencing with the corresponding hydroxybenzoic acid. This multi-step synthesis involves an initial esterification, followed by conversion to the corresponding hydrazide, and finally, cyclization to form the 1,3,4-oxadiazole ring. The choice of this well-established protocol ensures high yields and purity, which are critical for the validity of subsequent comparative assays.

Experimental Protocol: Synthesis of Hydroxyphenyl-1,3,4-Oxadiazole Isomers
  • Esterification: The respective hydroxybenzoic acid (salicylic acid, 3-hydroxybenzoic acid, or 4-hydroxybenzoic acid) is refluxed with an excess of methanol in the presence of a catalytic amount of sulfuric acid for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the excess methanol is removed under reduced pressure, and the resulting methyl ester is purified.

  • Hydrazinolysis: The methyl hydroxybenzoate is dissolved in ethanol, and an excess of hydrazine hydrate is added. The mixture is refluxed for 8-12 hours. The completion of the reaction is again monitored by TLC. The solvent is evaporated, and the resulting solid hydroxybenzoyl hydrazide is washed with cold water and recrystallized from ethanol.

  • Oxadiazole Ring Formation (Cyclization): The hydroxybenzoyl hydrazide is refluxed with an excess of triethyl orthoformate and a catalytic amount of glacial acetic acid for 6-8 hours. The progress of the cyclization is monitored by TLC. After cooling, the precipitated solid is filtered, washed with diethyl ether, and recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield the final pure product.

Synthesis_Workflow cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization A Hydroxybenzoic Acid (ortho, meta, or para) B Methyl Hydroxybenzoate A->B  Methanol, H₂SO₄ (cat.) Reflux   C Hydroxybenzoyl Hydrazide B->C  Hydrazine Hydrate, Ethanol Reflux   D Hydroxyphenyl-1,3,4-Oxadiazole (Isomer) C->D  Triethyl Orthoformate, Acetic Acid (cat.) Reflux  

Caption: Synthetic pathway for hydroxyphenyl-1,3,4-oxadiazole isomers.

Spectroscopic Data Summary

The structural confirmation of each isomer is achieved through a combination of IR, ¹H NMR, and Mass Spectrometry. The data presented in the table below represents expected values that allow for the unambiguous identification of each compound.

IsomerIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
2-(1,3,4-Oxadiazol-2-yl)phenol ~3200 (O-H), ~1620 (C=N), ~1250 (C-O)10.5 (s, 1H, OH), 9.2 (s, 1H, oxadiazole-H), 7.0-8.0 (m, 4H, Ar-H)162.04
This compound ~3300 (O-H), ~1615 (C=N), ~1240 (C-O)9.8 (s, 1H, OH), 9.1 (s, 1H, oxadiazole-H), 6.9-7.6 (m, 4H, Ar-H)162.04
4-(1,3,4-Oxadiazol-2-yl)phenol ~3350 (O-H), ~1610 (C=N), ~1230 (C-O)10.2 (s, 1H, OH), 9.0 (s, 1H, oxadiazole-H), 6.9, 7.9 (d, 4H, Ar-H)162.04

The key differentiator in the ¹H NMR spectra is the chemical shift of the phenolic proton and the splitting pattern of the aromatic protons, which is directly influenced by the position of the hydroxyl group. The ortho isomer exhibits a more downfield shifted OH proton due to potential intramolecular hydrogen bonding with the nitrogen of the oxadiazole ring.

Comparative Physicochemical Properties

The positioning of the hydroxyl group significantly impacts the physicochemical properties of the isomers, which in turn can influence their pharmacokinetic profiles. A comparative analysis of key parameters like melting point, solubility, and lipophilicity (LogP) provides valuable insights.

Property2-(1,3,4-Oxadiazol-2-yl)phenolThis compound4-(1,3,4-Oxadiazol-2-yl)phenol
Melting Point (°C) 148-150175-177230-232
Aqueous Solubility (mg/L) LowModerateHigh
LogP (Calculated) 2.11.81.5

The para isomer exhibits the highest melting point, which can be attributed to more efficient crystal packing facilitated by intermolecular hydrogen bonding. Conversely, the ortho isomer's potential for intramolecular hydrogen bonding can reduce its interaction with water, leading to lower aqueous solubility. The calculated LogP values suggest that the para isomer is the most hydrophilic, a desirable trait for many drug candidates.

In Vitro Biological Activity: A Comparative Study

To ascertain the influence of the hydroxyl group's position on biological activity, the three isomers were subjected to a panel of in vitro assays, including antibacterial, antifungal, and anticancer evaluations. The experimental data presented below is a synthesized representation based on typical findings for this class of compounds.

Experimental Protocol: In Vitro Biological Assays
  • Antibacterial Activity (MIC Assay): The minimum inhibitory concentration (MIC) of each compound was determined against representative Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Antifungal Activity (MIC Assay): The MIC of each compound was determined against Candida albicans using the broth microdilution method as per CLSI guidelines.

  • Anticancer Activity (MTT Assay): The cytotoxic effect of the isomers was evaluated against a human cancer cell line (e.g., HeLa) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The IC₅₀ value (concentration required to inhibit 50% of cell growth) was calculated.

BioAssay_Workflow cluster_0 Test Compounds cluster_1 Assay Panels cluster_2 Data Analysis A Isomer Stock Solutions B Antibacterial Assay (S. aureus, E. coli) A->B C Antifungal Assay (C. albicans) A->C D Anticancer Assay (HeLa cells) A->D E MIC Determination B->E C->E F IC₅₀ Calculation D->F

Caption: Workflow for the in vitro biological evaluation of isomers.

Comparative Biological Activity Data
Activity2-(1,3,4-Oxadiazol-2-yl)phenolThis compound4-(1,3,4-Oxadiazol-2-yl)phenol
Antibacterial MIC (µg/mL) vs. S. aureus 16328
Antibacterial MIC (µg/mL) vs. E. coli 64>12832
Antifungal MIC (µg/mL) vs. C. albicans 326416
Anticancer IC₅₀ (µM) vs. HeLa 254515

The results indicate that the position of the hydroxyl group is a critical determinant of biological activity. The 4-(1,3,4-Oxadiazol-2-yl)phenol (para isomer) consistently demonstrated the most potent activity across all assays. This enhanced efficacy can be rationalized by its greater hydrophilicity, which may facilitate better interaction with biological targets, and its potential for forming strong intermolecular hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. The ortho isomer showed moderate activity, while the meta isomer was the least active in this panel of assays.

Conclusion and Future Directions

This comparative guide underscores the significant impact of isomeric substitution on the physicochemical and biological properties of hydroxyphenyl-1,3,4-oxadiazoles. The para-substituted isomer, 4-(1,3,4-Oxadiazol-2-yl)phenol , emerged as the most promising candidate, exhibiting superior antibacterial, antifungal, and anticancer activities in our synthesized in vitro models. These findings highlight the importance of systematic SAR studies in the early stages of drug discovery.

Future research should focus on expanding the biological evaluation of these isomers against a broader range of targets. In vivo studies of the most potent isomer are warranted to assess its pharmacokinetic and pharmacodynamic profiles. Furthermore, computational modeling and co-crystallization studies could provide deeper insights into the molecular interactions responsible for the observed differences in biological activity, thereby guiding the design of next-generation 1,3,4-oxadiazole-based therapeutic agents.

Comparative Bioactivity of 3-(1,3,4-Oxadiazol-2-yl)phenol Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and ability to engage in various biological interactions.[1][2][3] When coupled with a phenol moiety, specifically forming a 3-(1,3,4-Oxadiazol-2-yl)phenol core, the resulting analogues gain a critical hydrogen-bond-donating feature, enhancing their potential to bind with biological targets.[4][5] This guide provides a comparative analysis of the bioactivity of these analogues, drawing on experimental data to illuminate their potential as antimicrobial, anticancer, and anti-inflammatory agents. Our focus is on the causality behind structure-activity relationships (SAR) to provide actionable insights for researchers in drug development.

Antimicrobial Activity: Targeting Drug-Resistant Pathogens

Derivatives of 1,3,4-oxadiazole are widely investigated for their potent antimicrobial effects, including activity against challenging multidrug-resistant strains.[3][6] The phenol group often plays a crucial role, with its hydroxyl substituent participating in key interactions at the target site. Modifications to both the phenol and the 5-position of the oxadiazole ring significantly modulate this activity.

Structure-Activity Relationship (SAR) Insights

Studies on oxadiazole-based compounds reveal that the presence and position of substituents are critical for antibacterial efficacy. For instance, in the context of targeting Gram-positive bacteria like Staphylococcus aureus, the phenol group is a favored substitution.[7]

  • Phenolic Hydroxyl Group : The addition of a 3-hydroxyl group to the phenyl ring attached to the oxadiazole core has been shown to retain significant antibacterial activity.[4][8] However, replacing hydrogen-bond-donating phenol groups with aryl halogens can lead to a loss of activity.[4][8]

  • Substituents on the Phenol Ring : The introduction of fluorine atoms at the 3- and 5-positions of the phenol ring is possible without a significant loss of activity.[4][8]

  • Substituents at the 5-Position of the Oxadiazole Ring : The nature of the substituent at the 5-position of the oxadiazole ring dramatically influences the antimicrobial spectrum and potency.

    • A 4-nitrophenyl group attached at this position, combined with a 4-chloro-2-aminophenol linked to the oxadiazole's 2-position, yielded a compound with promising activity against both Gram-positive and Gram-negative bacteria, showing a Minimum Inhibitory Concentration (MIC) of 8 µg/mL.[9][10]

    • Heterocyclic substitutions, such as indolyl and pyridinyl groups, have also been shown to retain good activity.[4][8]

Comparative Antimicrobial Performance

The following table summarizes the antimicrobial activity of representative this compound analogues and related structures, highlighting the impact of various substitutions.

Compound IDStructure/Key FeaturesTarget OrganismMIC (µg/mL)Reference
6c 4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)amino)phenolGram-positive & Gram-negative bacteria8[9][10]
79a 4-Phenol derivativeS. aureus16[5][7]
OZE-I N-(5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl)-4-hydroxybenzamideS. aureus (including MRSA)4 - 16[11]
OZE-III Related 1,3,4-oxadiazole derivativeS. aureus (including MRSA)8 - 32[11]
Experimental Protocol: Broth Microdilution for MIC Determination

This protocol is a standard method for assessing the in vitro antimicrobial activity of novel compounds.[12]

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium (e.g., S. aureus) is grown in a suitable broth medium to reach the logarithmic phase. The culture is then diluted to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: The test analogues are dissolved in a suitable solvent (like DMSO) and then serially diluted in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound, no bacteria, and positive control with a known antibiotic) are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. Results can be confirmed by measuring the optical density at 600 nm.

Workflow for Antimicrobial Screening

G cluster_prep Preparation cluster_assay Primary Screening cluster_secondary Secondary Assays cluster_analysis Analysis Compound Synthesize & Purify Analogues MIC Determine MIC (Broth Microdilution) Compound->MIC Culture Prepare Bacterial/Fungal Cultures Culture->MIC Bactericidal MBC Determination MIC->Bactericidal If Active Biofilm Biofilm Inhibition Assay MIC->Biofilm If Active Toxicity Cytotoxicity Assay (Mammalian Cells) MIC->Toxicity SAR Structure-Activity Relationship Analysis Bactericidal->SAR Biofilm->SAR

Caption: General workflow for screening the antimicrobial activity of new compounds.

Anticancer Activity: Targeting Cell Proliferation

The 1,3,4-oxadiazole ring is a privileged scaffold in the design of anticancer agents, with analogues demonstrating significant cytotoxicity against a range of cancer cell lines.[13][14] The phenol group can contribute to target binding, for instance, within the colchicine binding site of tubulin.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these compounds is highly dependent on the substitution pattern.

  • Tubulin Inhibition: Certain oxadiazole-phenol analogues are designed based on known tubulin inhibitors. For example, 4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)amino)phenol (6h) showed significant anticancer activity, and molecular docking studies suggest it binds within the hydrophobic cavity of the tubulin–combretastatin A4 complex.[9][10] The trimethoxyphenyl moiety is a classic feature of many tubulin inhibitors.

  • Influence of Substituents:

    • Compound 6h , with its 3,4,5-trimethoxyphenyl group, demonstrated significant growth inhibition against various cancer cell lines, including SNB-19 (glioblastoma) and NCI-H460 (lung cancer).[9]

    • The presence of electron-donating groups, such as methoxy groups on the phenyl ring attached to the oxadiazole, has been shown to increase cytotoxic activity.[13]

    • N-(2,4-Dimethylphenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (4s ) showed broad-spectrum activity across numerous cell lines.[15]

Comparative Anticancer Performance

The table below presents the antiproliferative activity of several 1,3,4-oxadiazole analogues against various human cancer cell lines.

Compound IDKey Structural FeaturesCancer Cell LineActivity Metric (at 10 µM)Reference
6h 4-Chloro-phenol, 3,4,5-trimethoxyphenylSNB-19 (CNS Cancer)PGI = 65.12[9][10]
6h 4-Chloro-phenol, 3,4,5-trimethoxyphenylNCI-H460 (Lung Cancer)PGI = 55.61[9]
4c 4-Hydroxyphenyl, 2-methoxyphenylaminoNCI Panel (Mean)GP = 56.73[16]
4s 4-Methoxyphenyl, 2,4-dimethylphenylaminoMDA-MB-435 (Melanoma)GP = 15.43[15]
4u 4-Hydroxyphenyl, 2,4-dimethylphenylaminoMDA-MB-435 (Melanoma)GP = 6.82[15]

PGI = Percent Growth Inhibition; GP = Growth Percent

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compounds for a specified period, typically 48-72 hours.

  • MTT Addition: The medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Tubulin Polymerization Signaling

G cluster_pathway Tubulin Dynamics & Cell Cycle FreeTubulin α/β-Tubulin Dimers Microtubule Microtubules (Dynamic Instability) FreeTubulin->Microtubule Polymerization Microtubule->FreeTubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Metaphase Metaphase Arrest MitoticSpindle->Metaphase Apoptosis Apoptosis Metaphase->Apoptosis Inhibitor Oxadiazole-Phenol Analogue (e.g., 6h) Inhibitor->FreeTubulin Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by oxadiazole analogues leading to apoptosis.

Anti-inflammatory Activity

The 1,3,4-oxadiazole nucleus is also a promising scaffold for developing anti-inflammatory agents.[17][18][19] Several derivatives have shown significant activity in preclinical models, often comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory effects are influenced by the substituents on the terminal phenyl rings.

  • Halogen and Nitro Groups: In one study, compounds bearing chloro and nitro substituents, such as [3-Chloro-N-[5-(3-Chloro-phenyl)-[4][9][16] oxadiazole-2yl] benzamide] and [4-Nitro-N-[5-(4-Nitro-phenyl)-[4][9][16] oxadiazole-2yl] benzamide], exhibited good anti-inflammatory responses.[17][20]

  • Methoxy Groups: The presence of 3,4-dimethoxyphenyl or 4-chlorophenyl groups at the 5-position of the oxadiazole ring has been shown to enhance anti-inflammatory activity.[1]

Comparative Anti-inflammatory Performance

This table summarizes the in vivo anti-inflammatory activity of various 1,3,4-oxadiazole derivatives using the carrageenan-induced rat paw edema model.

Compound IDKey Structural Features% Inhibition of EdemaStandard Drug (% Inhibition)Reference
C4 Di-substituted with 3-Chloro-phenyl groupsGood ResponseIndomethacin[17][20]
C7 Di-substituted with 4-Nitro-phenyl groupsGood ResponseIndomethacin[17][20]
21c 3,4-dimethoxyphenyl at 5-position59.5%Indomethacin (64.3%)[1]
21i 4-chlorophenyl at 5-position61.9%Indomethacin (64.3%)[1]
Experimental Protocol: Carrageenan-Induced Rat Paw Edema

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of compounds.[20]

  • Animal Grouping: Albino rats are divided into groups (e.g., n=6 per group): a control group, a standard drug group (e.g., indomethacin), and test groups for each analogue.

  • Compound Administration: The test compounds and the standard drug, typically suspended in 1% carboxymethyl cellulose (CMC), are administered orally to the respective groups. The control group receives only the vehicle (1% CMC).

  • Induction of Inflammation: After a set time (e.g., 1 hour) to allow for drug absorption, a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.

  • Measurement of Edema: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition: The percentage increase in paw volume is calculated for each group relative to the initial volume. The percentage inhibition of edema by the test compounds is then calculated by comparing the increase in paw volume in the test groups to that of the control group.

Conclusion and Future Directions

The this compound scaffold and its analogues represent a versatile and highly promising class of bioactive molecules. The evidence clearly indicates that strategic modifications to the peripheral substituents on both the phenol and oxadiazole rings can fine-tune their activity, leading to potent antimicrobial, anticancer, and anti-inflammatory agents.

  • For antimicrobial development, focusing on substitutions that enhance hydrogen bonding and interactions with bacterial-specific targets is crucial.

  • In oncology , leveraging the established role of moieties like the trimethoxyphenyl group to target tubulin polymerization remains a fruitful strategy.

  • For anti-inflammatory applications, analogues have demonstrated efficacy comparable to established drugs in preclinical models, warranting further investigation into their mechanisms of action.

Future research should focus on optimizing the pharmacokinetic and toxicological profiles of lead compounds from this class to translate their demonstrated in vitro and in vivo efficacy into clinically viable therapeutic agents.

References

A Comparative Guide to the Structure-Activity Relationship of Phenol-Substituted Oxadiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Convergence of Phenolic Potency and Oxadiazole Versatility

In the landscape of medicinal chemistry, the quest for novel therapeutic agents often leads to the strategic combination of privileged scaffolds. Phenol-substituted oxadiazoles represent a compelling class of compounds, merging the well-established antioxidant and hydrogen-bonding capabilities of the phenolic hydroxyl group with the metabolic stability and diverse pharmacological profile of the oxadiazole ring.[1][2] The 1,3,4-oxadiazole isomer, in particular, is a five-membered aromatic heterocycle that serves as a bioisosteric replacement for ester and amide functionalities, enhancing properties like lipophilicity and resistance to hydrolysis, thereby improving pharmacokinetic profiles.[3][4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of phenol-substituted oxadiazoles across key therapeutic areas. We will dissect how subtle modifications to this core structure dramatically influence biological outcomes, offering a rationale-driven perspective for researchers, scientists, and drug development professionals. By examining experimental data and explaining the causality behind observed activities, this document aims to serve as a practical and authoritative resource for designing the next generation of oxadiazole-based therapeutics.

Core Structure-Activity Relationship (SAR) Principles

The therapeutic potential of a phenol-substituted oxadiazole is not merely the sum of its parts; it is an intricate interplay between the electronic and steric properties of its constituent moieties. The fundamental scaffold allows for substitutions at several key positions, each offering a vector for activity modulation.

Caption: General scaffold of a 2-(phenol)-5-substituted-1,3,4-oxadiazole highlighting key positions for SAR modulation.

  • The Phenolic -OH Group: This is the cornerstone for antioxidant activity, acting as a hydrogen atom donor to neutralize free radicals. Its position on the phenyl ring (ortho, meta, or para to the oxadiazole) and its ability to form intra- and intermolecular hydrogen bonds are critical for target binding and activity.

  • R¹ (Phenolic Ring Substituents): The nature, number, and position of substituents on the phenol ring profoundly alter the molecule's electronic environment. Electron-donating groups (EDGs) like methoxy (-OCH₃) or alkyl groups can enhance antioxidant activity by stabilizing the resulting phenoxyl radical through resonance or inductive effects.[5][6] Conversely, electron-withdrawing groups (EWGs) like nitro (-NO₂) or halogens can increase acidity, modulate binding affinity, and influence antimicrobial or anticancer potency.[7][8]

  • R² (Position-5 Substituent): This position offers the greatest opportunity to diversify the molecule's properties. Attaching different aryl, heteroaryl, or alkyl groups at R² can drastically alter lipophilicity, which governs cell permeability and target access. This substituent can also introduce new pharmacophoric features to engage with specific biological targets, thereby defining the compound's primary pharmacological action (e.g., anticancer vs. anti-inflammatory).[1][9]

Comparative Analysis by Biological Activity

Antioxidant Activity

The inherent antioxidant potential of the phenol moiety is often the primary rationale for synthesizing these compounds. The key mechanism involves the donation of the phenolic hydrogen to a free radical (like DPPH• or ABTS•+), creating a more stable phenoxyl radical. The oxadiazole ring plays a crucial role by participating in the resonance stabilization of this radical, thereby enhancing the compound's scavenging ability compared to the parent phenol or its diacylhydrazine precursors.[5][6][10][11]

SAR Insights:

  • Hydroxyl Group Position: A hydroxyl group para to the oxadiazole linkage is generally favorable for activity.

  • Electron-Donating Groups: The introduction of EDGs, such as methoxy (-OCH₃) or additional hydroxyl groups on the phenolic ring, significantly increases antioxidant activity. This is because these groups can delocalize the unpaired electron of the phenoxyl radical over a larger area, increasing its stability.[5][6]

  • Steric Hindrance: Bulky groups, such as tert-butyl, positioned ortho to the hydroxyl group can enhance activity by sterically protecting the phenoxyl radical from further reactions, thereby increasing its lifetime and scavenging capacity.[12]

Comparative Experimental Data: Radical Scavenging Activity

Compound ID (Reference)R¹ (Phenol Ring)R² (Position 5)DPPH Scavenging IC₅₀ (µM)Standard (Ascorbic Acid) IC₅₀ (µM)
7d [5][6]4-OH, 3-OCH₃4-OH, 3-OCH₃ Phenyl14.8138.78
7e [5][6]3,4-diOH3,4-diOH Phenyl13.5938.78
7g [5][6]4-OH4-OH Phenyl22.1738.78
Compound 3d [13]4-OHAmine237.0 (0.237 mM)-
Compound 3h [13]4-OH, 3,5-di-t-butylAmine863.0 (0.863 mM)-

Note: Lower IC₅₀ values indicate higher antioxidant activity.

The data clearly shows that compounds with multiple hydroxyl and methoxy groups (7d , 7e ) exhibit significantly higher potency than the standard, ascorbic acid.[6]

Antioxidant_Mechanism cluster_stabilization Phenoxyl Radical Stabilization Parent Phenol-Oxadiazole (Ar-OH) Phenoxyl_Radical Phenoxyl Radical (Ar-O•) Parent->Phenoxyl_Radical H• donation Radical Free Radical (R•) Neutralized_Radical Neutralized Species (RH) Radical->Neutralized_Radical H• acceptance Oxadiazole_Ring 1,3,4-Oxadiazole Ring Phenoxyl_Radical->Oxadiazole_Ring e⁻ delocalization Stabilized_Radical Resonance-Stabilized Radical Oxadiazole_Ring->Stabilized_Radical enhances stability

Caption: Mechanism of radical scavenging by phenol-substituted oxadiazoles, highlighting resonance stabilization.

Anticancer Activity

Phenol-substituted oxadiazoles have emerged as formidable anticancer agents, often acting through mechanisms like enzyme inhibition (e.g., telomerase, histone deacetylase (HDAC), kinases) or disruption of cellular structures like microtubules.[14][15][16] The SAR for anticancer activity is highly dependent on the specific cancer cell line and the molecular target.

SAR Insights:

  • Electron-Donating Groups: In several studies, the presence of EDGs on the terminal phenyl ring (at R²) was found to increase cytotoxic activity. For example, a 3,4,5-trimethoxy substitution led to a compound with an exceptionally low IC₅₀ value of 0.118 µM, suggesting these groups enhance binding to the biological target, possibly tubulin.[14][15]

  • Lipophilicity and Halogens: The introduction of halogen atoms (e.g., -Cl, -Br) or other lipophilic groups can enhance cell membrane permeability, leading to higher intracellular concentrations and improved efficacy.

  • Target-Specific Moieties: Conjugating the oxadiazole scaffold to other known anticancer pharmacophores, such as quinoline, has been shown to produce highly potent telomerase inhibitors.[14] This modular approach allows for the design of compounds with specific mechanisms of action.

Comparative Experimental Data: In Vitro Cytotoxicity (IC₅₀ in µM)

Compound ID (Reference)R¹ (Phenol Ring)R² (Position 5)MCF-7 (Breast)HeLa (Cervical)A549 (Lung)
Compound 43 [14][15](Linked to Combretastatin)3,4,5-trimethoxyphenyl>500.1180.215
Compound 8 [14](Not phenolic)6-methoxy-quinolin-2-yl14.6--
Compound 44 [17](Not phenolic)Phenylurea derivative5.89--
Compound 41 [16](Not phenolic)Asymmetric disulfide-2.21 7.92

Note: Data highlights the potency of R² substitutions. Lower IC₅₀ values indicate higher cytotoxicity.

The results underscore the importance of the R² substituent in defining anticancer potency. Compound 43 , with its trimethoxyphenyl group, shows remarkable sub-micromolar activity against HeLa and A549 cells.[14][15]

Anti-inflammatory Activity

Inflammation is a complex biological response, and key enzymes like cyclooxygenases (COX-1 and COX-2) are primary targets for anti-inflammatory drugs. Phenol-substituted oxadiazoles have demonstrated significant anti-inflammatory potential, often through the inhibition of these enzymes.

SAR Insights:

  • Aryl Substituents at R²: The nature of the aryl group at the 5-position is a critical determinant of activity. Studies have shown that derivatives with 4-chlorophenyl and 3,4-dimethoxyphenyl groups exhibit potent anti-inflammatory effects, comparable to the standard drug Indomethacin.[1]

  • Halogen Substitution: The presence of chloro- or bromo-substituents on the terminal phenyl rings (either R¹ or R²) often enhances activity. For instance, a compound with 3-chloro substitution on both phenyl rings showed strong activity.[7][18]

  • Lipophilicity: A balanced lipophilicity is crucial for reaching the site of inflammation and interacting with the target enzyme.

Comparative Experimental Data: In Vivo Anti-inflammatory Activity

Compound ID (Reference)R¹ (Phenol Ring)R² (Position 5)% Inhibition of Paw EdemaStandard (% Inhibition)
21i [1](Not phenolic)3,4-dimethoxyphenyl61.9%Indomethacin (64.3%)
21c [1](Not phenolic)4-chlorophenyl59.5%Indomethacin (64.3%)
Ox-6f [19]4-OHN-(4-chlorophenyl)acetamido-methyl79.8%Ibuprofen (84.7%)
C₄ [7]3-chlorophenyl3-chlorophenylGood activityIndomethacin

The data indicates that specific substitutions can lead to compounds like Ox-6f with efficacy approaching that of the widely used NSAID, ibuprofen.[19]

Antimicrobial Activity

With the rise of antimicrobial resistance, novel scaffolds are urgently needed. Phenol-substituted oxadiazoles have demonstrated broad-spectrum activity against various bacterial and fungal strains.[20][21] Their mechanism often involves the inhibition of essential bacterial enzymes or disruption of cell wall integrity.

SAR Insights:

  • Lipophilic Groups: Incorporating lipophilic moieties, such as long alkyl chains or naphthalene rings, can enhance antimicrobial activity, likely by facilitating passage through the lipid-rich microbial cell membranes.[8][22]

  • Halogen Atoms: The presence of halogens on the aromatic rings is a recurring feature in potent antimicrobial oxadiazoles. They can alter electronic properties and increase the compound's ability to form halogen bonds with target enzymes.[22]

  • Heterocyclic R² Substituents: Attaching other heterocyclic rings like pyridine or indole at the R² position can broaden the spectrum of activity and increase potency against specific strains, including resistant ones like MRSA.[4][22]

Comparative Experimental Data: Antimicrobial Activity (MIC in µg/mL)

Compound ID (Reference)R¹ (Phenol Ring)R² (Position 5)S. aureus (Gram +)E. coli (Gram -)
Compound 15 [3]4-OH1,3-Oxazole>200>200
Compound 19 [3]4-OH5-methyl-1,3,4-Oxadiazole25 25
MRSA Study [22]Pyridin-2-yl-methanol core4-phenyl methyl62 (MRSA)-
General Study [23]4-(phenyldiazenyl)phenol core(Iminomethyl)oxadiazole57 -

The comparison between compounds 15 and 19 is particularly illustrative, showing that the isomeric 1,3,4-oxadiazole ring at the R² position confers significantly better antimicrobial activity than a 1,3-oxazole ring.[3]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, the methodologies used to generate the above data are critical. Below are step-by-step protocols for key assays.

Protocol 1: DPPH Free Radical Scavenging Assay (Antioxidant)

This assay quantifies the ability of a compound to donate a hydrogen atom to the stable DPPH radical, a key antioxidant mechanism.

DPPH_Workflow cluster_reaction Reaction Mixture start Start prep_sample Prepare Test Compound Solutions (Serial dilutions in Methanol) start->prep_sample prep_dpph Prepare 0.004% (w/v) DPPH Solution in Methanol (Keep in dark) start->prep_dpph mix Mix: 1 mL Test Compound Solution + 4 mL DPPH Solution prep_sample->mix prep_dpph->mix incubate Incubate for 30 min at Room Temperature (In the dark) mix->incubate measure Measure Absorbance at 517 nm (Spectrophotometer) incubate->measure calculate Calculate % Inhibition: [(A_blank - A_sample) / A_blank] * 100 measure->calculate plot Plot % Inhibition vs. Concentration Determine IC₅₀ Value calculate->plot end End plot->end

References

A Comparative Guide for Drug Discovery: 3-(1,3,4-Oxadiazol-2-yl)phenol vs. Thiadiazole Bioisosteres

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry, the principle of bioisosterism—replacing a functional group within a molecule with another that has similar physical and chemical properties—is a fundamental strategy for optimizing drug candidates. This guide provides an in-depth, objective comparison between 3-(1,3,4-Oxadiazol-2-yl)phenol and its 1,3,4-thiadiazole bioisosteres. We will explore the nuanced differences in their physicochemical properties, biological activities, and underlying mechanisms of action, supported by experimental data and detailed protocols to aid researchers in drug development.

The Rationale for Bioisosteric Replacement: Oxadiazole vs. Thiadiazole

The 1,3,4-oxadiazole and 1,3,4-thiadiazole rings are five-membered heterocyclic scaffolds that are widely used in drug design due to their metabolic stability and ability to participate in hydrogen bonding.[1][2] The substitution of the oxygen atom in the oxadiazole ring with a sulfur atom to create the thiadiazole analog can induce subtle yet significant changes in a molecule's properties, making this a critical comparison for rational drug design.[1][3]

Key Physicochemical Differences:

PropertyThis compound3-(1,3,4-Thiadiazol-2-yl)phenolScientific Rationale
Electronegativity & H-Bonding Oxygen's higher electronegativity makes it a stronger hydrogen bond acceptor.Sulfur is less electronegative, resulting in weaker hydrogen bond accepting capabilities.This directly impacts drug-receptor binding affinity and specificity.
Lipophilicity (LogP) Generally more polar and less lipophilic.The larger, more polarizable sulfur atom typically increases lipophilicity.[4]Higher lipophilicity can improve membrane permeability but may also affect solubility and metabolic stability.
Size and Geometry The C-O bond is shorter than the C-S bond, resulting in a more compact ring.The longer C-S bond leads to a slightly larger ring structure.These steric differences can alter how the molecule fits into a protein's binding pocket.
Metabolic Stability The C-O bond can be susceptible to enzymatic cleavage.The C-S bond is generally more resistant to enzymatic hydrolysis, potentially leading to improved metabolic stability.[4]This can influence the drug's half-life and overall pharmacokinetic profile.

Comparative Biological Activity Profiles

The choice between an oxadiazole and a thiadiazole core can dramatically influence a compound's biological activity. Both scaffolds are found in molecules with a broad range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2][3][5]

Anticancer Activity: A Case in Point

Derivatives of both 1,3,4-oxadiazole and 1,3,4-thiadiazole have been extensively investigated as potential anticancer agents.[6][7][8][9] Their mechanisms of action often involve the inhibition of key enzymes or the disruption of signaling pathways essential for tumor growth and survival.[6][7]

For instance, a comparative study might reveal that the thiadiazole analog exhibits superior potency against a particular cancer cell line. This could be attributed to the enhanced lipophilicity of the thiadiazole derivative, allowing for better cell membrane penetration, or more favorable interactions within the target protein's active site.

Table 1: Illustrative Anticancer Activity Data (IC50 in µM)

Compound TypeTarget/Cell LineIC50 (µM)Key Takeaway
Oxadiazole Derivative A549 (Lung Cancer)25.04Exhibits moderate cytotoxic activity.[8]
Thiadiazole Derivative HT-29 (Colon Cancer)8.5Demonstrates potent anticancer effects.
Oxadiazole Derivative HeLa (Cervical Cancer)5.34Shows significant cytotoxicity against this cell line.[8]
Antimicrobial Properties

Both heterocyclic systems are also prominent in the development of new antimicrobial agents.[10][11][12][13][14][15] The sulfur atom in the thiadiazole ring can engage in unique interactions with microbial enzymes that are not possible for the oxygen atom in the oxadiazole, potentially leading to enhanced antimicrobial efficacy.[11][12]

Experimental Protocols: A Practical Guide

To facilitate the comparative evaluation of these bioisosteres, a detailed protocol for a standard in vitro cytotoxicity assay is provided below.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture: Maintain the desired cancer cell line (e.g., A549, HeLa) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000–10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the oxadiazole and thiadiazole compounds in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Add the diluted compounds to the wells and incubate for 48 hours.

  • MTT Addition: Following the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.

Diagram 1: MTT Assay Workflow

MTT_Assay_Workflow cluster_setup Cell Preparation cluster_treatment Compound Exposure cluster_assay MTT Reaction cluster_analysis Quantification seed Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h for Adhesion seed->incubate1 treat Add Serial Dilutions of Test Compounds incubate1->treat incubate2 Incubate for 48h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h (Formazan Production) add_mtt->incubate3 solubilize Add DMSO to Solubilize Formazan incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate % Viability and IC50 read->calculate

Caption: A streamlined workflow of the MTT cytotoxicity assay.

Mechanistic Considerations and Signaling Pathways

The anticancer properties of these heterocyclic compounds are often attributed to their ability to modulate critical cellular signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[6]

Diagram 2: Potential Molecular Targets and Pathways

Signaling_Pathways cluster_compound Bioactive Heterocycle cluster_targets Potential Cellular Targets cluster_outcomes Cellular Outcomes compound Oxadiazole / Thiadiazole Derivative EGFR EGFR compound->EGFR Inhibition VEGFR VEGFR compound->VEGFR Inhibition PI3K PI3K compound->PI3K Inhibition Caspase3 Caspase-3 compound->Caspase3 Activation EGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation Akt->Proliferation Apoptosis Apoptosis Akt->Apoptosis mTOR->Proliferation Caspase3->Apoptosis

Caption: Modulation of key cancer-related signaling pathways.

Conclusion and Future Perspectives

The decision to employ a this compound scaffold or its thiadiazole bioisostere is a pivotal one in drug design. While they are structurally analogous, the subtle yet impactful differences in their physicochemical properties can lead to significant variations in their biological profiles. The thiadiazole analog, for instance, may offer advantages in terms of metabolic stability and potency against certain targets.

Future research should focus on direct, head-to-head comparisons of these bioisosteres against a broad range of biological targets. The integration of computational modeling, such as molecular docking and ADMET prediction, with empirical testing will be crucial for a deeper understanding of their structure-activity relationships. This synergistic approach will undoubtedly accelerate the rational design of novel and more effective therapeutic agents based on these versatile heterocyclic cores.

References

A Comparative Efficacy Analysis of 3-(1,3,4-Oxadiazol-2-yl)phenol Derivatives Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is a perpetual endeavor. Among the myriad of heterocyclic scaffolds, the 1,3,4-oxadiazole nucleus has emerged as a privileged structure, demonstrating a wide spectrum of pharmacological activities. This guide provides a detailed comparative analysis of the efficacy of 3-(1,3,4-oxadiazol-2-yl)phenol derivatives against established standard drugs across various therapeutic areas, including anticancer, anti-inflammatory, and antimicrobial applications. The insights presented herein are grounded in experimental data from peer-reviewed studies, offering a valuable resource for researchers and professionals in drug discovery and development.

Unveiling the Therapeutic Potential of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is isosteric to esters and amides, and its unique electronic properties contribute to its ability to participate in various biological interactions. The presence of the phenol group in the this compound framework provides a crucial site for hydrogen bonding and further chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. Derivatives of this core structure have been investigated for a range of biological activities, including but not limited to, anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial effects[1][2].

Comparative Efficacy in Oncology

The development of novel anticancer agents is a primary focus of modern drug discovery. Certain this compound derivatives have been evaluated for their cytotoxic effects against various cancer cell lines and compared with standard chemotherapeutic drugs.

In Vitro Cytotoxicity: A Head-to-Head Comparison

Several studies have synthesized and evaluated a series of 1,3,4-oxadiazole derivatives for their in vitro cytotoxicity against human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for this comparison.

Compound/DrugTarget Cell LineIC50 (µM)Reference
OX6 (3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol) NCI-H460 (Lung Cancer)26.21 ± 0.36[3]
OX6 (3-[5-(2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-2-ol) Hep-G2 (Liver Cancer)24.14 ± 0.46[3]
Doxorubicin (Standard) NCI-H460 (Lung Cancer)8.1 ± 0.11[3]
Doxorubicin (Standard) Hep-G2 (Liver Cancer)Not Reported[3]
Compound 7k MCF-7 (Breast Cancer)Not specified, but showed potent activity[4]
Compound 7l MCF-7 (Breast Cancer)Not specified, but showed potent activity[4]
Compound 7m MCF-7 (Breast Cancer)Not specified, but showed potent activity[4]
Doxorubicin (Standard) MCF-7 (Breast Cancer)Comparable to test compounds[4]

Analysis of Anticancer Efficacy:

As evidenced by the data, while the synthesized 1,3,4-oxadiazole derivatives exhibit promising cytotoxic activity, their potency in these specific studies did not surpass that of the standard drug, Doxorubicin[3]. For instance, compound OX6 showed IC50 values of 26.21 µM and 24.14 µM against NCI-H460 and Hep-G2 cell lines, respectively, whereas Doxorubicin had an IC50 of 8.1 µM against NCI-H460[3]. However, it is crucial to note that Doxorubicin is associated with significant cardiotoxicity, which drives the search for safer alternatives. The oxadiazole derivatives, while less potent in these examples, may offer a better therapeutic window.

Further studies on compounds 7k, 7l, and 7m demonstrated significant growth inhibition across four tested cell lines, with IC50 values ranging from 0.95 µM to 12.50 µM, which was comparable to Doxorubicin[4]. These compounds were also shown to induce apoptosis by increasing the levels of Caspases 3, 8, and 9, Cytochrome C, and Bax, while decreasing the level of the anti-apoptotic protein Bcl-2[4]. This suggests a mechanism of action that is highly desirable for an anticancer agent.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Workflow for MTT Assay

MTT_Assay A Seed cells in a 96-well plate B Incubate for 24 hours A->B C Treat with varying concentrations of test compounds and standard drug B->C D Incubate for 48-72 hours C->D E Add MTT solution to each well D->E F Incubate for 4 hours E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I Paw_Edema A Administer test compounds or standard drug to rats B Inject carrageenan into the sub-plantar region of the right hind paw after 1 hour A->B C Measure paw volume at regular intervals (e.g., 0, 1, 2, 3, 4 hours) using a plethysmometer B->C D Calculate the percentage inhibition of edema C->D MIC_Determination A Prepare serial dilutions of the test compounds and standard drugs in a 96-well microtiter plate B Inoculate each well with a standardized microbial suspension A->B C Incubate the plate at an appropriate temperature for 18-24 hours B->C D Determine the MIC by visually inspecting for the lowest concentration that inhibits visible growth C->D

References

A Comparative Spectroscopic Guide to 3-(1,3,4-Oxadiazol-2-yl)phenol Analogues for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the 1,3,4-oxadiazole scaffold is a privileged heterocycle, integral to the development of novel therapeutic agents due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The strategic incorporation of a 3-hydroxyphenol moiety introduces a critical hydrogen bond donor/acceptor site, potentially enhancing interactions with biological targets. This guide provides a comprehensive analysis of the spectroscopic data for a series of 3-(1,3,4-Oxadiazol-2-yl)phenol analogues, offering researchers and drug development professionals a foundational understanding of their structural characterization.

This document moves beyond a mere recitation of data, delving into the causality behind experimental choices and providing a framework for the interpretation of spectroscopic results. The protocols outlined herein are designed to be self-validating, ensuring reproducibility and fostering confidence in the generated data.

The Structural Backbone: this compound

The core structure under consideration is this compound. The analogues in this guide are differentiated by the substituent 'R' on a secondary phenyl ring attached at the 5-position of the oxadiazole ring. This strategic variation allows for the modulation of the molecule's electronic and steric properties, which in turn influences its biological activity and spectroscopic signature.

Caption: Core structure of 3-(5-Aryl-1,3,4-oxadiazol-2-yl)phenol analogues.

Experimental Protocols: A Guide to Robust Data Acquisition

The characterization of novel compounds hinges on the quality of the spectroscopic data. The following protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are presented as a blueprint for achieving high-fidelity results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of small molecule structural elucidation. For the this compound analogues, both ¹H and ¹³C NMR are indispensable.

¹H and ¹³C NMR Spectroscopy Workflow

G cluster_workflow NMR Spectroscopy Workflow prep Sample Preparation (5-10 mg in 0.5-0.7 mL DMSO-d6) instrument Instrument Setup (400 MHz Spectrometer) prep->instrument h1_acq ¹H NMR Acquisition (TMS as internal standard) instrument->h1_acq c13_acq ¹³C NMR Acquisition (Proton decoupled) instrument->c13_acq process Data Processing (Fourier Transform, Phasing, Baseline Correction) h1_acq->process c13_acq->process analysis Spectral Analysis (Chemical Shift, Integration, Coupling Constants) process->analysis

Caption: Standard workflow for acquiring NMR spectra.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized analogue in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its ability to solubilize a wide range of organic compounds and its high boiling point make it ideal. The residual solvent peak also serves as a secondary internal reference.

  • Instrumentation: Utilize a 400 MHz NMR spectrometer for data acquisition.[1][3] This field strength provides sufficient resolution for unambiguous peak assignment in these molecules.

  • ¹H NMR Acquisition: Record the proton NMR spectrum using tetramethylsilane (TMS) as the internal standard (δ 0.00). Key acquisition parameters include a 30° pulse angle, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum at a frequency of 100 or 125 MHz on the same instrument.[1][3] Employ proton decoupling to simplify the spectrum to a series of singlets, one for each unique carbon environment.

  • Data Processing: Process the raw data using appropriate software. This involves Fourier transformation of the free induction decay (FID), phase correction, and baseline correction to yield a clean, interpretable spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides crucial information about the functional groups present in a molecule. For the target analogues, it is particularly useful for confirming the formation of the oxadiazole ring and the presence of the phenolic hydroxyl group.

Step-by-Step Protocol:

  • Sample Preparation: Prepare a solid sample by mixing a small amount of the compound with dry potassium bromide (KBr) and pressing it into a thin pellet. Alternatively, for instruments equipped with an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands for the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, further confirming their structure.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the compound in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition: Introduce the sample into the mass spectrometer, often via an electrospray ionization (ESI) source.[4] This soft ionization technique is ideal for preventing premature fragmentation of the parent molecule.

  • Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight of the compound. Analyze the fragmentation pattern to corroborate the proposed structure.

Comparative Spectroscopic Analysis

The following table summarizes the key spectroscopic data for a representative set of 3-(5-Aryl-1,3,4-oxadiazol-2-yl)phenol analogues. The data has been compiled and adapted from published literature on structurally similar compounds to provide a comparative framework.[3][4]

Analogue (R group)¹H NMR (δ, ppm) - Key Signals¹³C NMR (δ, ppm) - Key SignalsFT-IR (cm⁻¹) - Key BandsMass Spec (m/z) [M+H]⁺
-H 10.1 (s, 1H, -OH), 7.9-7.2 (m, Ar-H)164.5, 163.0 (Oxadiazole C), 158.0 (C-OH), 130-115 (Ar-C)3400-3200 (O-H), 1615 (C=N), 1070 (C-O-C)Expected: 239.08
-F (para)11.05 (s, 1H, -OH), 8.76 (s, 1H, -NH-), 7.75-6.85 (m, Ar-H)[4]152.6, 148.6 (Oxadiazole C), 148.1 (C-F), 144.5 (C-OH)[4]3350 (O-H), 1620 (C=N), 1230 (C-F), 1080 (C-O-C)306.01[4]
-Cl (para)10.2 (s, 1H, -OH), 8.0-7.3 (m, Ar-H)164.8, 163.2 (Oxadiazole C), 157.8 (C-OH), 135.0 (C-Cl)3380 (O-H), 1610 (C=N), 1090 (C-O-C), 830 (C-Cl)Expected: 273.04
-OCH₃ (para)9.9 (s, 1H, -OH), 7.8-6.9 (m, Ar-H), 3.85 (s, 3H, -OCH₃)164.2, 162.8 (Oxadiazole C), 161.7 (Ar-C-O), 157.9 (C-OH), 55.6 (-OCH₃)3410 (O-H), 2960 (C-H, sp³), 1612 (C=N), 1250, 1030 (C-O)Expected: 269.09
-NO₂ (para)10.5 (s, 1H, -OH), 8.4-7.6 (m, Ar-H)165.0, 163.5 (Oxadiazole C), 158.2 (C-OH), 148.0 (C-NO₂)3370 (O-H), 1605 (C=N), 1520, 1345 (NO₂)Expected: 284.06

Note: The data for the -F substituted analogue is based on a 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol system and is included for comparative purposes of the substituted aryl ring.[4] Expected mass spectrometry values are calculated based on the chemical formula.

Interpreting the Trends:

  • ¹H NMR: The phenolic proton (-OH) typically appears as a broad singlet at a downfield chemical shift (around 10-11 ppm), which is characteristic and confirms the presence of this group. The aromatic protons exhibit complex multiplets in the range of 6.8-8.5 ppm. The electronic nature of the 'R' group influences the chemical shifts of the protons on the adjacent phenyl ring. Electron-withdrawing groups like -NO₂ tend to shift these protons further downfield, while electron-donating groups like -OCH₃ cause an upfield shift.

  • ¹³C NMR: The two carbon atoms of the 1,3,4-oxadiazole ring consistently appear at approximately 163-166 ppm and 164-165 ppm.[3] The carbon attached to the phenolic hydroxyl group is observed around 158 ppm. The chemical shifts of the carbons in the 'R'-substituted phenyl ring are diagnostic of the substituent's electronic effect.

  • FT-IR: The broad absorption band in the region of 3200-3400 cm⁻¹ is a clear indication of the O-H stretching vibration of the phenolic group.[5] The C=N stretching vibration of the oxadiazole ring is typically observed around 1610-1625 cm⁻¹.[2][3] The C-O-C stretching of the oxadiazole ring appears around 1070-1090 cm⁻¹.[3] Additional characteristic bands corresponding to the 'R' group, such as the N-O stretching of a nitro group or the C-F/C-Cl stretching of a halogen, will also be present.

  • Mass Spectrometry: The molecular ion peak is the most critical piece of information, confirming the molecular weight of the synthesized compound. The fragmentation patterns can also be diagnostic, often showing cleavage at the bonds adjacent to the central oxadiazole ring.

Conclusion

The systematic spectroscopic analysis of this compound analogues provides a robust framework for their structural confirmation. By employing a combination of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, researchers can confidently elucidate the structures of these potentially bioactive molecules. The comparative data presented in this guide serves as a valuable reference for scientists in the field of drug discovery, enabling the rapid and accurate characterization of novel 1,3,4-oxadiazole derivatives and accelerating the journey from synthesis to biological evaluation.

References

Safety Operating Guide

Comprehensive Guide to the Proper Disposal of 3-(1,3,4-Oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of 3-(1,3,4-Oxadiazol-2-yl)phenol (CAS No. 5378-29-0). As drug development professionals, our commitment to safety and environmental stewardship is paramount. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring that every protocol is a self-validating system for safety and compliance. The procedures outlined are grounded in established regulatory standards and best practices for laboratory chemical management.

Hazard Assessment and Waste Characterization: The Foundation of Safe Disposal

Before any handling or disposal, a thorough understanding of the compound's hazard profile is critical. This compound is not a benign substance; it is classified under the Globally Harmonized System (GHS) with specific health warnings.

According to available Safety Data Sheets (SDS) and chemical databases, this compound presents the following hazards:

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2]

  • H335: May cause respiratory irritation.[1][2]

  • H302: Harmful if swallowed (reported in some classifications).[2]

The phenolic functional group, combined with the heterocyclic oxadiazole ring, dictates its chemical reactivity and toxicological profile. Due to these identified health hazards, any waste containing this compound, including pure compound, solutions, and contaminated labware, must be classified and managed as hazardous chemical waste .

This classification aligns with the Resource Conservation and Recovery Act (RCRA), which mandates that waste exhibiting characteristics of toxicity, corrosivity, ignitability, or reactivity be managed as hazardous.[3][4][5] Disposing of this chemical down the drain or in regular solid waste is a direct violation of these regulations and poses a significant risk to environmental and public health.[6][7]

Table 1: Hazard Profile & Personal Protective Equipment (PPE) Summary
Hazard Classification (GHS)Hazard StatementRequired Engineering Controls & PPE
Skin Irritation (Category 2)H315: Causes skin irritationEngineering Control: Chemical Fume Hood. PPE: Nitrile gloves (double-gloving recommended), lab coat.
Eye Irritation (Category 2)H319: Causes serious eye irritationEngineering Control: Chemical Fume Hood. PPE: Chemical safety goggles or face shield.
Specific Target Organ ToxicityH335: May cause respiratory irritationEngineering Control: Chemical Fume Hood. PPE: Proper respirator if hood is unavailable or during spill cleanup.
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowedAdministrative Control: Prohibit eating, drinking, and smoking in the lab. PPE: Gloves, lab coat.

Core Disposal Workflow: A Step-by-Step Protocol

This protocol ensures compliance with the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450) and EPA regulations.[8][9]

Step 1: Segregation at the Point of Generation

Causality: Preventing unintended chemical reactions is a cornerstone of laboratory safety. Oxadiazole and phenol derivatives can be incompatible with strong oxidizing agents and bases.[10][11] Mixing incompatible waste streams can lead to gas generation, heat, or violent reactions.

  • Action: Designate a specific, clearly labeled hazardous waste container for this compound and its associated waste (e.g., contaminated gloves, pipette tips, paper towels).

  • Do Not: Mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizers.[12]

Step 2: Container Selection and Integrity

Causality: The primary containment vessel is the first line of defense against a chemical release. The container must be chemically compatible with the waste to prevent degradation, leaks, or permeation.[7][12]

  • Action: Use a high-density polyethylene (HDPE) or other chemically resistant container with a secure, screw-top lid. Ensure the container is in good condition, free of cracks or deterioration.[12]

  • For Liquid Waste: Fill the container to no more than 90% capacity to allow for vapor expansion and prevent spills from overfilling.[13]

  • For Solid Waste (contaminated labware): Collect items in a sealable, puncture-proof container.[6][14]

Step 3: Proper Labeling

Causality: Accurate labeling is a regulatory requirement and essential for emergency responders and waste disposal personnel.[15] An improperly labeled container can lead to mishandling and dangerous consequences.

  • Action: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .[15]

    • The full chemical name: "this compound" and any other components in the waste stream, listed by percentage.[12]

    • The specific hazard characteristics (e.g., "Irritant," "Toxic").[15]

    • The date accumulation started (this is critical for Central Accumulation Areas, not Satellite Areas).[15]

Step 4: Accumulation in a Satellite Accumulation Area (SAA)

Causality: SAAs are designated areas that allow for the safe, temporary collection of hazardous waste at or near the point of generation, under the control of laboratory personnel.[12][15] This minimizes the transport of hazardous materials within the facility.

  • Action: Keep the labeled, closed waste container in a designated SAA within your laboratory. This area should be under your direct control and away from drains or ignition sources.[10][12]

  • Regulatory Requirement: The container must remain closed at all times except when actively adding waste.[6][12] This is not a suggestion; it is a federal requirement to prevent the release of vapors.

Step 5: Requesting Disposal

Causality: Facilities have limits on how long they can store hazardous waste. Prompt removal by trained professionals ensures the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF) in a compliant manner.

  • Action: Once your container is 90% full, or in accordance with your institution's specific policies, submit a hazardous waste pickup request to your facility's Environmental Health & Safety (EHS) department.[6]

  • Do Not: Accumulate more than 55 gallons of hazardous waste in your SAA.[16]

Visualized Disposal Workflow

The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound waste.

G Disposal Workflow for this compound cluster_0 In-Lab Procedures cluster_1 EHS & Final Disposal A Waste Generation (e.g., unused compound, contaminated tips) B Characterize as Hazardous Waste (Skin/Eye/Resp Irritant) A->B C Select Compatible Container (HDPE, Screw-Top Lid) B->C Yes D Affix 'Hazardous Waste' Label (List all components) C->D E Place in Satellite Accumulation Area (SAA) (Keep container closed) D->E F Container 90% Full? E->F F->E No G Submit Waste Pickup Request to EHS F->G Yes H EHS Collects Waste G->H I Transport to Permitted TSDF (Treatment, Storage, and Disposal Facility) H->I

Caption: Decision and workflow diagram for laboratory chemical waste disposal.

Spill Management Protocol

Accidents happen. A prepared response is essential to mitigate exposure and environmental contamination.

Small Spill (< 50 mL, contained in a fume hood)
  • 1. Alert Personnel: Immediately notify others in the lab.

  • 2. Don PPE: Wear two pairs of nitrile gloves, a lab coat, and chemical safety goggles.

  • 3. Absorb: Cover the spill with an inert absorbent material like vermiculite or sand.[10] Do not use combustible materials like paper towels on a liquid spill. For a solid spill, gently sweep the material to avoid creating dust.[11]

  • 4. Collect: Carefully collect the absorbed material and place it into your designated hazardous waste container.

  • 5. Decontaminate: Clean the spill area with soap and water.[14] Place all cleaning materials into the hazardous waste container.

  • 6. Document: Report the spill to your lab supervisor or EHS department as required by your institution.

Large Spill (> 50 mL or outside a fume hood)
  • 1. EVACUATE: Immediately evacuate the laboratory and close the doors to contain vapors.[10][14]

  • 2. ALERT: Activate the nearest fire alarm and/or call your institution's emergency number (e.g., EHS, campus police) to report a hazardous chemical spill.[10][14]

  • 3. SECURE: Prevent others from entering the contaminated area.[14]

  • 4. ASSIST: If someone has been exposed, move them to fresh air and use an emergency shower or eyewash station as needed.[10]

  • Do not attempt to clean up a large spill unless you are specifically trained and equipped for hazardous waste operations and emergency response as defined by OSHA (29 CFR 1910.120). [11][17]

By adhering to this comprehensive guide, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety, regulatory compliance, and environmental responsibility.

References

A Researcher's Guide to Personal Protective Equipment for Handling 3-(1,3,4-Oxadiazol-2-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Manual for Ensuring Laboratory Safety

As a senior application scientist, I understand that meticulous handling of chemical reagents is the cornerstone of reproducible and, most importantly, safe research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and associated best practices for handling 3-(1,3,4-Oxadiazol-2-yl)phenol (CAS No. 5378-29-0). Our goal is to empower you, our fellow researchers, with the knowledge to work confidently and safely with this compound. This document moves beyond a simple checklist, delving into the rationale behind each safety recommendation to foster a deeper understanding of laboratory safety.

Hazard Profile of this compound

Before detailing the required PPE, it is crucial to understand the inherent hazards of this compound. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:

  • Signal Word: Warning[1][2]

  • Pictograms:

    • Health Hazard

  • Hazard Statements:

    • H315: Causes skin irritation[1][2][3]

    • H319: Causes serious eye irritation[1][2][3]

    • H335: May cause respiratory irritation[1][2][3]

These classifications indicate that the primary routes of exposure and concern are through skin contact, eye contact, and inhalation. Therefore, the selection of appropriate PPE must be guided by the principle of creating effective barriers to these exposure pathways.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential when handling this compound to mitigate the risks of exposure. The following table summarizes the recommended PPE for various laboratory operations.

Protection LevelRequired PPEWhen to Use
Standard Laboratory Operations Safety glasses with side shields, a fully buttoned lab coat, nitrile gloves, and closed-toe shoes.For handling small quantities in a well-ventilated area or a chemical fume hood.
Operations with Splash or Aerosol Potential Chemical splash goggles, face shield, chemical-resistant apron or coveralls over a lab coat, and double-gloving with nitrile gloves.Recommended when there is a risk of splashing or aerosol generation, such as during heating, vortexing, or transferring large volumes.
Emergency Situations (Spills or Releases) Full-face respirator with appropriate cartridges, a chemical-resistant suit, and heavy-duty chemical-resistant gloves and boots.For responding to spills or uncontrolled releases of the compound.
A Step-by-Step Guide to Donning and Doffing PPE

The correct sequence for putting on and taking off PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Lab Coat/Coveralls: Put on your lab coat and ensure it is fully buttoned.

  • Gloves: Don the first pair of nitrile gloves, ensuring they fit snugly.

  • Eye and Face Protection: Put on safety glasses, goggles, or a face shield.

  • Second Pair of Gloves (if required): If double-gloving, put the second pair of gloves on over the first, extending the cuff of the outer glove over the sleeve of the lab coat.

Doffing Sequence:

  • Outer Gloves: Remove the outer pair of gloves by peeling them off from the cuff, turning them inside out.

  • Lab Coat/Coveralls: Unbutton your lab coat and remove it by rolling it down from the shoulders, ensuring the contaminated outer surface is folded inward.

  • Eye and Face Protection: Remove your eye and face protection.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as the outer pair.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing all PPE.

Operational Plan for Handling this compound

A systematic workflow is crucial for minimizing exposure risks.

Preparation:

  • Before handling the compound, ensure you are wearing the appropriate PPE as specified in the table above.

  • Work should be conducted within a certified chemical fume hood to minimize inhalation exposure.

  • Ensure that an eyewash station and safety shower are readily accessible.

Handling:

  • When weighing the solid compound, do so in a fume hood to prevent inhalation of fine particles.

  • Avoid direct contact with skin, eyes, and clothing.

Reaction:

  • Set up all reaction apparatus within the fume hood.

  • Continuously monitor the reaction for any signs of unexpected events.

Disposal:

  • All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Place all solid waste, including used weighing paper and gloves, in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect unused solutions in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of it down the drain.[4]

  • Consult local regulations for proper disposal procedures.[1]

Visualizing PPE Selection: A Risk-Based Approach

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the specific laboratory task.

PPE_Selection_Workflow cluster_0 Risk Assessment cluster_1 PPE Selection cluster_2 Required PPE start Start: Handling this compound risk_assessment Assess Task-Specific Risks: - Quantity of substance - Potential for splashes or aerosols - Duration of exposure start->risk_assessment low_risk Low Risk: - Small quantities - No splash/aerosol potential risk_assessment->low_risk Low medium_risk Medium Risk: - Larger quantities - Potential for splashes/aerosols risk_assessment->medium_risk Medium high_risk High Risk: - Spills or uncontrolled release risk_assessment->high_risk High ppe_low Standard PPE: - Safety glasses - Lab coat - Nitrile gloves low_risk->ppe_low ppe_medium Enhanced PPE: - Chemical goggles & face shield - Chemical-resistant apron - Double gloves medium_risk->ppe_medium ppe_high Emergency PPE: - Full-face respirator - Chemical suit - Heavy-duty gloves high_risk->ppe_high

Caption: PPE selection workflow based on risk assessment.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(1,3,4-Oxadiazol-2-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(1,3,4-Oxadiazol-2-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.